molecular formula C23H43NO6 B152528 hexadecanedioic acid mono-L-carnitine ester CAS No. 42150-38-9

hexadecanedioic acid mono-L-carnitine ester

Cat. No.: B152528
CAS No.: 42150-38-9
M. Wt: 429.6 g/mol
InChI Key: UNHCPLSWMNPZTD-HXUWFJFHSA-N
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Description

O-(15-carboxypentadecanoyl)carnitine, with the molecular formula C23H44NO6, is a dicarboxylated acylcarnitine derivative of pentadecanoic acid . As a member of the acylcarnitine family, it is an endogenous metabolite involved in the transport of fatty acids into the mitochondrial matrix for β-oxidation, a fundamental energy-producing process . Acylcarnitine species are critical intermediates in both fatty acid and amino acid metabolism, and their profiling is essential in research for diagnosing inherited disorders of mitochondrial and peroxisomal oxidation . Metabolites of odd-chain saturated fatty acids, such as this C15 derivative, are emerging as compounds of significant research interest. Recent scientific discoveries have highlighted that related pentadecanoylcarnitine exhibits pleiotropic biological activities, functioning as a full-acting endocannabinoid receptor agonist (CB1 and CB2) . Studies suggest such compounds possess dose-dependent anti-inflammatory properties and have demonstrated activity on key neurotransmitter systems, including acting as an agonist at 5-HT1A and 5-HT1B serotonin receptors . This positions O-(15-carboxypentadecanoyl)carnitine as a potentially valuable compound for investigating new pathways in metabolic syndrome, pain, mood, and immune response regulation . Furthermore, research into odd-chain saturated fatty acids and their metabolites points to their potential relevance as biomarkers for metabolic health . This product is presented as a high-purity standard to support advanced analytical methodologies, including LC-MS/MS, for the accurate quantification of acylcarnitine species in complex biological samples . This product is For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

42150-38-9

Molecular Formula

C23H43NO6

Molecular Weight

429.6 g/mol

IUPAC Name

(3R)-3-(15-carboxypentadecanoyloxy)-4-(trimethylazaniumyl)butanoate

InChI

InChI=1S/C23H43NO6/c1-24(2,3)19-20(18-22(27)28)30-23(29)17-15-13-11-9-7-5-4-6-8-10-12-14-16-21(25)26/h20H,4-19H2,1-3H3,(H-,25,26,27,28)/t20-/m1/s1

InChI Key

UNHCPLSWMNPZTD-HXUWFJFHSA-N

Isomeric SMILES

C[N+](C)(C)C[C@@H](CC(=O)[O-])OC(=O)CCCCCCCCCCCCCCC(=O)O

Canonical SMILES

C[N+](C)(C)CC(CC(=O)[O-])OC(=O)CCCCCCCCCCCCCCC(=O)O

physical_description

Solid

Synonyms

(R)-3-Carboxy-2-[(15-carboxy-1-oxopentadecyl)oxy]-N,N,N-trimethyl-1-propanaminium Chloride;  (R)-3-((15-Carboxypentadecanoyl)oxy)-4-(trimethylammonio)butanoate Chloride

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on Hexadecanedioic Acid Mono-L-carnitine Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Published research specifically detailing the function, quantitative data, and experimental protocols for hexadecanedioic acid mono-L-carnitine ester is exceptionally limited. The information presented herein is based on its chemical structure and the well-established roles of L-carnitine and dicarboxylic acids in cellular metabolism. The primary research on this specific molecule appears to have been conducted in the 1970s by Pettersen and Aas, and the full texts of these studies are not widely available in digital archives. Therefore, this guide provides a foundational understanding based on current knowledge of related biochemical pathways.

Core Concepts: Structure and Physicochemical Properties

This compound is an O-acyl-L-carnitine. Structurally, it is composed of L-carnitine esterified to one of the two carboxyl groups of hexadecanedioic acid, a 16-carbon dicarboxylic acid.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C23H43NO6[1][2]
Molecular Weight 429.6 g/mol [1][2]
IUPAC Name (3R)-3-(15-carboxypentadecanoyloxy)-4-(trimethylazaniumyl)butanoate[2]
Alternate Name [(2R)-3-carboxy-2-(15-carboxypentadecanoyloxy)propyl]-trimethylazanium;chloride[3]
CAS Number 42150-38-9[1][2][3]
SMILES Notation C--INVALID-LINK--(C)C--INVALID-LINK--OC(=O)CCCCCCCCCCCCCCC(=O)O[3]

Visualization of the Chemical Structure:

Caption: Chemical structure of this compound.

Hypothesized Function and Metabolic Role

Based on the functions of its constituent parts, this compound is presumed to be an intermediate in the metabolism of dicarboxylic acids.

2.1. The Carnitine Shuttle and Fatty Acid Oxidation

L-carnitine's primary role is to transport long-chain fatty acids from the cytoplasm into the mitochondrial matrix for β-oxidation. This process, known as the carnitine shuttle, is essential for energy production from fats.

2.2. Dicarboxylic Acid Metabolism

Hexadecanedioic acid is a long-chain dicarboxylic acid. These are typically formed through ω-oxidation of monocarboxylic fatty acids in the endoplasmic reticulum, a process that becomes more significant when mitochondrial β-oxidation is impaired. The resulting dicarboxylic acids can then undergo further β-oxidation in both mitochondria and peroxisomes.

2.3. Hypothesized Role of the Monoester

This compound is likely formed when one of the carboxylic acid groups of hexadecanedioic acid is activated to its CoA ester and then transesterified to L-carnitine. This would facilitate its transport into the mitochondrial matrix via the carnitine-acylcarnitine translocase for subsequent β-oxidation.

Logical Flow of Dicarboxylic Acid Metabolism:

Long-chain fatty acid Long-chain fatty acid ω-oxidation\n(Endoplasmic Reticulum) ω-oxidation (Endoplasmic Reticulum) Long-chain fatty acid->ω-oxidation\n(Endoplasmic Reticulum) CYP450 enzymes Hexadecanedioic acid Hexadecanedioic acid ω-oxidation\n(Endoplasmic Reticulum)->Hexadecanedioic acid Activation to CoA ester\n(Cytosol/Mitochondria) Activation to CoA ester (Cytosol/Mitochondria) Hexadecanedioic acid->Activation to CoA ester\n(Cytosol/Mitochondria) Hexadecanedioyl-CoA Hexadecanedioyl-CoA Activation to CoA ester\n(Cytosol/Mitochondria)->Hexadecanedioyl-CoA Transesterification to Carnitine\n(Mitochondrial outer membrane) Transesterification to Carnitine (Mitochondrial outer membrane) Hexadecanedioyl-CoA->Transesterification to Carnitine\n(Mitochondrial outer membrane) CPT1 Hexadecanedioic acid\nmono-L-carnitine ester Hexadecanedioic acid mono-L-carnitine ester Transesterification to Carnitine\n(Mitochondrial outer membrane)->Hexadecanedioic acid\nmono-L-carnitine ester Mitochondrial transport Mitochondrial transport Hexadecanedioic acid\nmono-L-carnitine ester->Mitochondrial transport CACT β-oxidation\n(Mitochondrial matrix) β-oxidation (Mitochondrial matrix) Mitochondrial transport->β-oxidation\n(Mitochondrial matrix)

Caption: Hypothesized metabolic pathway involving the title compound.

Quantitative Data

No specific quantitative data, such as enzyme kinetics, cellular concentrations, or pharmacokinetic parameters, for this compound are available in recent, readily accessible scientific literature. Research in this area would require targeted metabolomic studies.

Table 2: Summary of Quantitative Data (Hypothetical)

ParameterValueConditions
Km for CPT2 Data not available-
Cellular Concentration Data not available-
Plasma Concentration Data not available-
Pharmacokinetic Data Data not available-

Experimental Protocols

4.1. General Workflow for Acylcarnitine Analysis

The standard method for the quantitative analysis of acylcarnitines in biological samples is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Workflow for Acylcarnitine Profiling:

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Biological Sample\n(Plasma, tissue homogenate) Biological Sample (Plasma, tissue homogenate) Protein Precipitation\n(e.g., with acetonitrile) Protein Precipitation (e.g., with acetonitrile) Biological Sample\n(Plasma, tissue homogenate)->Protein Precipitation\n(e.g., with acetonitrile) Centrifugation Centrifugation Protein Precipitation\n(e.g., with acetonitrile)->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Derivatization (optional) Derivatization (optional) Supernatant Collection->Derivatization (optional) Liquid Chromatography\n(e.g., HILIC) Liquid Chromatography (e.g., HILIC) Derivatization (optional)->Liquid Chromatography\n(e.g., HILIC) Tandem Mass Spectrometry\n(e.g., ESI-MS/MS) Tandem Mass Spectrometry (e.g., ESI-MS/MS) Liquid Chromatography\n(e.g., HILIC)->Tandem Mass Spectrometry\n(e.g., ESI-MS/MS) Peak Integration Peak Integration Tandem Mass Spectrometry\n(e.g., ESI-MS/MS)->Peak Integration Quantification\n(using internal standards) Quantification (using internal standards) Peak Integration->Quantification\n(using internal standards) Statistical Analysis Statistical Analysis Quantification\n(using internal standards)->Statistical Analysis

Caption: General workflow for acylcarnitine analysis in biological samples.

4.2. Protocol: Quantification of Acylcarnitines by LC-MS/MS

Objective: To quantify the levels of this compound in a biological matrix.

Materials:

  • Biological sample (e.g., plasma)

  • Acetonitrile with 0.1% formic acid

  • Internal standard (e.g., deuterated this compound)

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • Hydrophilic interaction liquid chromatography (HILIC) column

Procedure:

  • Sample Preparation: a. To 100 µL of plasma, add 10 µL of the internal standard solution. b. Add 400 µL of cold acetonitrile to precipitate proteins. c. Vortex for 1 minute and incubate at -20°C for 20 minutes. d. Centrifuge at 14,000 x g for 10 minutes at 4°C. e. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. f. Reconstitute the residue in 50 µL of the initial mobile phase.

  • LC-MS/MS Analysis: a. Inject the reconstituted sample into the LC-MS/MS system. b. Separate the analytes using a HILIC column with a gradient of acetonitrile and water (both with 0.1% formic acid). c. Detect the precursor and product ions for both the analyte and the internal standard using multiple reaction monitoring (MRM) in positive ESI mode.

  • Data Analysis: a. Integrate the peak areas for both the analyte and the internal standard. b. Calculate the concentration of the analyte using a calibration curve generated with known standards.

Signaling and Metabolic Pathways

This compound is not known to be directly involved in cell signaling. Its role is primarily metabolic, as an intermediate in fatty acid oxidation. This pathway is intricately linked to central energy metabolism.

Relationship to Central Metabolism:

Fatty Acids Fatty Acids β-Oxidation β-Oxidation Fatty Acids->β-Oxidation produces Acetyl-CoA Acetyl-CoA β-Oxidation->Acetyl-CoA Hexadecanedioic Acid\nmono-L-carnitine ester Hexadecanedioic Acid mono-L-carnitine ester Hexadecanedioic Acid\nmono-L-carnitine ester->β-Oxidation TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle enters Electron Transport Chain Electron Transport Chain TCA Cycle->Electron Transport Chain provides NADH, FADH2 ATP ATP Electron Transport Chain->ATP generates Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis undergoes Pyruvate Pyruvate Glycolysis->Pyruvate Pyruvate->Acetyl-CoA

Caption: Integration of dicarboxylic acid metabolism with central energy pathways.

Conclusion

This compound is a structurally defined intermediate in the metabolism of dicarboxylic acids. While its precise physiological significance and the regulatory mechanisms governing its formation and breakdown are not well-documented in recent literature, its role can be inferred from the established principles of fatty acid oxidation and the function of the carnitine shuttle. Further research, employing modern metabolomic techniques, is necessary to fully elucidate its importance in health and disease. The information and protocols provided in this guide offer a starting point for researchers interested in investigating this and other long-chain dicarboxylic acylcarnitines.

References

The Biological Significance of Hexadecanedioic Acid Mono-L-Carnitine Ester: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of hexadecanedioic acid mono-L-carnitine ester, a dicarboxylic acylcarnitine that serves as a potential biomarker for certain metabolic disorders. Geared towards researchers, scientists, and professionals in drug development, this document elucidates the molecule's role in fatty acid metabolism, its association with disease states, and the methodologies for its detection and quantification.

Introduction

This compound, also known as (15-carboxypentadecanoyl)carnitine or C16-DC, is an O-acyl-L-carnitine where the acyl group is the 16-carbon dicarboxylic acid, hexadecanedioic acid.[1] As a member of the acylcarnitine family, it is intrinsically linked to the transport and metabolism of fatty acids for energy production.[2][3] While literature specifically focused on this compound is limited, its biological role can be understood within the broader context of dicarboxylic acylcarnitines and their involvement in alternative fatty acid oxidation pathways.[1]

The Metabolic Origin: Omega-Oxidation

Under normal physiological conditions, the primary pathway for fatty acid catabolism is beta-oxidation, which occurs within the mitochondria. However, when beta-oxidation is impaired, an alternative pathway known as omega-oxidation becomes more prominent.[4] This pathway, primarily occurring in the smooth endoplasmic reticulum of the liver and kidneys, oxidizes the omega (ω) carbon of fatty acids – the carbon atom most distant from the carboxyl group.[4]

The omega-oxidation of a monocarboxylic fatty acid, such as palmitic acid (C16), results in the formation of a dicarboxylic acid, in this case, hexadecanedioic acid.[5] This dicarboxylic acid can then be esterified to L-carnitine, forming this compound. This process is crucial for the subsequent transport of the dicarboxylic acid into the mitochondria for further metabolism via beta-oxidation from either end of the molecule.

Signaling Pathway: From Fatty Acid to Dicarboxylic Acylcarnitine

Fatty_Acid_Omega_Oxidation Figure 1: Omega-Oxidation and Dicarboxylic Acylcarnitine Formation Monocarboxylic_Fatty_Acid Monocarboxylic Fatty Acid (e.g., Palmitic Acid) Omega_Hydroxylation ω-Hydroxylation (Cytochrome P450) Monocarboxylic_Fatty_Acid->Omega_Hydroxylation Endoplasmic Reticulum Omega_Hydroxy_Fatty_Acid ω-Hydroxy Fatty Acid Omega_Hydroxylation->Omega_Hydroxy_Fatty_Acid Oxidation_Alcohol_Dehydrogenase Oxidation (Alcohol Dehydrogenase) Omega_Hydroxy_Fatty_Acid->Oxidation_Alcohol_Dehydrogenase Fatty_Aldehyde Fatty Aldehyde Oxidation_Alcohol_Dehydrogenase->Fatty_Aldehyde Oxidation_Aldehyde_Dehydrogenase Oxidation (Aldehyde Dehydrogenase) Fatty_Aldehyde->Oxidation_Aldehyde_Dehydrogenase Dicarboxylic_Acid Dicarboxylic Acid (e.g., Hexadecanedioic Acid) Oxidation_Aldehyde_Dehydrogenase->Dicarboxylic_Acid Carnitine_Esterification Carnitine Esterification (Carnitine Acyltransferase) Dicarboxylic_Acid->Carnitine_Esterification Dicarboxylic_Acylcarnitine Dicarboxylic Acylcarnitine (Hexadecanedioic acid mono-L-carnitine ester) Carnitine_Esterification->Dicarboxylic_Acylcarnitine Mitochondrial_Transport Mitochondrial Transport (CACT) Dicarboxylic_Acylcarnitine->Mitochondrial_Transport Beta_Oxidation β-Oxidation Mitochondrial_Transport->Beta_Oxidation

Caption: Omega-Oxidation Pathway and Carnitine Conjugation.

Clinical Significance and Biomarker Potential

The accumulation of dicarboxylic acylcarnitines, including this compound, in biological fluids is indicative of an upregulation of omega-oxidation. This is often a compensatory mechanism in response to impaired mitochondrial beta-oxidation.[6] Consequently, elevated levels of C16-DC and other dicarboxylic acylcarnitines are considered biomarkers for several inborn errors of metabolism.

Notably, peroxisome biogenesis disorders (PBDs) are strongly associated with significant elevations of a range of dicarboxylic acylcarnitines, from medium-chain (C8-DC) to very-long-chain (C22-DC) species.[7] In these disorders, the defective peroxisomal metabolism of long-chain dicarboxylic fatty acids leads to their accumulation and subsequent detection as carnitine esters.[7] Studies have shown that C16-DC is among the dicarboxylic acylcarnitines found at elevated levels in patients with PBD.[7]

Quantitative Data

Quantitative data for this compound are not abundant in the literature. However, studies on peroxisomal disorders provide some context for its levels in pathological states. The following table summarizes the nature of its detection in such conditions.

AnalyteConditionMatrixObservationReference
This compound (C16-DC)Peroxisome Biogenesis Disorders (PBD)PlasmaSignificantly elevated compared to controls.[7]
Dicarboxylic Acylcarnitines (general)Low Birth Weight IndividualsPlasmaHigher levels may indicate increased fatty acid omega-oxidation.[6]

Note: Specific concentration ranges are often not provided; instead, findings are reported as significant increases or as part of a broader acylcarnitine profile.

Experimental Protocols

The analysis of this compound is typically performed as part of a broader acylcarnitine profiling using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method allows for the separation and quantification of various acylcarnitine species.[8][9][10]

General Protocol for Acylcarnitine Profiling by LC-MS/MS

1. Sample Preparation:

  • Matrix: Plasma, serum, or dried blood spots are commonly used.[11]

  • Extraction: Metabolites are extracted from the biological matrix. For plasma or serum, this often involves protein precipitation with an organic solvent (e.g., methanol or acetonitrile) containing isotopically labeled internal standards.[12] For dried blood spots, a punch is taken and extracted with a similar solvent mixture.

  • Derivatization (Optional): To improve chromatographic separation and detection sensitivity, samples may be derivatized. A common method involves esterification with agents like 3-nitrophenylhydrazine (3NPH).[10][12]

2. Chromatographic Separation:

  • Technique: Ultra-high performance liquid chromatography (UHPLC) is typically employed for its high resolution and speed.[8]

  • Column: A reversed-phase column (e.g., C8 or C18) is used to separate the acylcarnitines based on the length and properties of their acyl chains.[10]

  • Mobile Phase: A gradient elution with a mixture of an aqueous solution (often containing a weak acid like formic acid) and an organic solvent (e.g., acetonitrile or methanol) is used.[9]

3. Mass Spectrometric Detection:

  • Technique: Tandem mass spectrometry (MS/MS) is used for its high selectivity and sensitivity.[9]

  • Ionization: Electrospray ionization (ESI) in positive ion mode is standard for acylcarnitine analysis.

  • Scan Mode: Multiple Reaction Monitoring (MRM) is a common mode for targeted quantification, where specific precursor-to-product ion transitions for each acylcarnitine are monitored.[8]

Experimental Workflow Diagramdot

References

The Discovery and Significance of Long-Chain Dicarboxylic Acylcarnitines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core aspects of long-chain dicarboxylic acylcarnitines, from their discovery to their role as critical biomarkers in metabolic disorders. This document provides a comprehensive overview of their metabolic pathways, detailed experimental protocols for their analysis, and quantitative data to support further research and drug development in this area.

Introduction: Unveiling a New Class of Metabolic Intermediates

The discovery of long-chain dicarboxylic acylcarnitines is intrinsically linked to the study of inborn errors of fatty acid metabolism. While the existence of dicarboxylic acids in urine (dicarboxylic aciduria) was recognized as a hallmark of impaired fatty acid oxidation, the identification of their carnitine esters was a significant advancement. The development and application of tandem mass spectrometry (MS/MS) for newborn screening and metabolic profiling were pivotal in identifying these novel metabolites. The synthesis of stable isotope-labeled dicarboxylic acylcarnitine standards in the early 2000s further enabled their accurate quantification and solidified their role as diagnostic markers.[1] These molecules are not typically found in significant amounts in healthy individuals but accumulate when the primary fatty acid β-oxidation pathway is compromised, leading to an increased flux through the alternative ω-oxidation pathway.

Metabolic Pathways of Long-Chain Dicarboxylic Acylcarnitines

Long-chain dicarboxylic acylcarnitines are products of an alternative fatty acid metabolism pathway that becomes prominent when mitochondrial β-oxidation is impaired. The formation of these metabolites involves two key processes: ω-oxidation and peroxisomal β-oxidation, followed by carnitine conjugation.

ω-Oxidation: This process occurs in the endoplasmic reticulum and involves the oxidation of the terminal methyl group (ω-carbon) of a fatty acid to a hydroxyl group, which is then further oxidized to a carboxylic acid, forming a dicarboxylic acid.

Peroxisomal β-Oxidation: The resulting long-chain dicarboxylic acids are preferentially metabolized in peroxisomes through β-oxidation. This process shortens the carbon chain of the dicarboxylic acid, producing acetyl-CoA and a shorter-chain dicarboxylic acid.

Carnitine Conjugation: In conditions of impaired peroxisomal function, such as in Peroxisome Biogenesis Disorders (PBDs), the metabolism of long-chain dicarboxylic acids is blocked.[2][3] This leads to their accumulation and subsequent conjugation with carnitine to form long-chain dicarboxylic acylcarnitines. This conjugation is thought to be a detoxification mechanism, facilitating the transport of these potentially toxic metabolites.

Metabolic_Pathway Metabolic Pathway of Long-Chain Dicarboxylic Acylcarnitine Formation cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome cluster_Mitochondria Mitochondria / Cytosol Long-Chain Fatty Acid Long-Chain Fatty Acid ω-Oxidation ω-Oxidation Long-Chain Fatty Acid->ω-Oxidation CYP450 Long-Chain Dicarboxylic Acid Long-Chain Dicarboxylic Acid ω-Oxidation->Long-Chain Dicarboxylic Acid Peroxisomal β-Oxidation Peroxisomal β-Oxidation Long-Chain Dicarboxylic Acid->Peroxisomal β-Oxidation Carnitine Acyltransferases Carnitine Acyltransferases Long-Chain Dicarboxylic Acid->Carnitine Acyltransferases Accumulation due to impaired peroxisomal function Short-Chain Dicarboxylic Acid Short-Chain Dicarboxylic Acid Peroxisomal β-Oxidation->Short-Chain Dicarboxylic Acid Acetyl-CoA Acetyl-CoA Peroxisomal β-Oxidation->Acetyl-CoA Long-Chain Dicarboxylic Acylcarnitine Long-Chain Dicarboxylic Acylcarnitine Carnitine Acyltransferases->Long-Chain Dicarboxylic Acylcarnitine CPT1, COT, CAT Export & Accumulation in Plasma/Urine Export & Accumulation in Plasma/Urine Long-Chain Dicarboxylic Acylcarnitine->Export & Accumulation in Plasma/Urine

Metabolic pathway of long-chain dicarboxylic acylcarnitine formation.

Quantitative Data on Long-Chain Dicarboxylic Acylcarnitines

The quantification of long-chain dicarboxylic acylcarnitines is crucial for the diagnosis and monitoring of several inherited metabolic disorders. Below are tables summarizing the concentrations of these biomarkers in plasma and urine in healthy individuals and in patients with specific metabolic diseases.

Table 1: Plasma Concentrations of Long-Chain Dicarboxylic Acylcarnitines (μM)

AnalyteHealthy ControlsPeroxisome Biogenesis Disorders (PBDs)Carnitine Palmitoyltransferase II (CPT II) Deficiency
C16-DC (Hexadecanedioylcarnitine) Not typically detected or <0.1Significantly elevated (e.g., >0.2 μM)[2]May be mildly elevated
C18-DC (Octadecanedioylcarnitine) Not typically detected or <0.1Significantly elevated[4]May be mildly elevated
C20-DC (Eicosanedioylcarnitine) < 0.0060[2]Elevated in 100% of PBD patients studied[2]Not typically reported as a primary marker
C22-DC (Docosanedioylcarnitine) < 0.0025[2]Elevated in 68% of PBD patients studied[2]Not typically reported as a primary marker

Table 2: Urinary Excretion of Long-Chain Dicarboxylic Acylcarnitines

AnalyteHealthy ControlsPeroxisome Biogenesis Disorders (PBDs)
C14:0-DC-carnitine Low to undetectableSignificantly elevated[4]
C16:0-DC-carnitine Low to undetectableSignificantly elevated[4]
C18:0-DC-carnitine Low to undetectableSignificantly elevated[4]

Experimental Protocols

The analysis of long-chain dicarboxylic acylcarnitines is primarily performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized protocol for the quantification of these metabolites in plasma.

Sample Preparation and Extraction
  • Internal Standard Spiking: To a 100 µL plasma sample, add a mixture of stable isotope-labeled internal standards for the dicarboxylic acylcarnitines of interest.

  • Protein Precipitation and Extraction: Add 400 µL of cold methanol to the plasma sample. Vortex vigorously for 1 minute to precipitate proteins and extract the acylcarnitines.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Derivatization (Butylation): To enhance the ionization efficiency of dicarboxylic acylcarnitines, perform butylation. Add 50 µL of 3N butanolic-HCl to the dried extract. Incubate at 65°C for 20 minutes.

  • Drying: Evaporate the sample to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to separate the acylcarnitines based on their hydrophobicity.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring the transition of a specific precursor ion (the butylated dicarboxylic acylcarnitine) to a specific product ion (typically m/z 85, corresponding to the carnitine moiety).

Experimental_Workflow Experimental Workflow for Long-Chain Dicarboxylic Acylcarnitine Analysis Plasma Sample Plasma Sample Spike with Internal Standards Spike with Internal Standards Plasma Sample->Spike with Internal Standards Protein Precipitation & Extraction Protein Precipitation & Extraction Spike with Internal Standards->Protein Precipitation & Extraction Methanol Centrifugation Centrifugation Protein Precipitation & Extraction->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Derivatization (Butylation) Derivatization (Butylation) Supernatant Collection->Derivatization (Butylation) Butanolic-HCl Drying Drying Derivatization (Butylation)->Drying Reconstitution Reconstitution Drying->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Experimental workflow for LC-MS/MS analysis.

Signaling Pathways and Cellular Effects

While the primary role of long-chain dicarboxylic acylcarnitines is as biomarkers of metabolic dysfunction, emerging evidence suggests they may also possess bioactive properties and influence cellular signaling pathways. Their accumulation has been linked to cellular stress, inflammation, and alterations in calcium homeostasis.

Proposed Signaling Effects:

  • Inflammation: Long-chain acylcarnitines have been shown to induce the production of pro-inflammatory cytokines, such as Interleukin-6 (IL-6), in various cell types.[5]

  • Cellular Stress: Elevated levels of these metabolites can activate cellular stress pathways, including the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.[5]

  • Calcium Homeostasis: Long-chain acylcarnitines can disrupt intracellular calcium homeostasis, leading to an increase in cytosolic calcium levels.[6] This can have downstream effects on various cellular processes.

Signaling_Pathway Proposed Signaling Effects of Long-Chain Dicarboxylic Acylcarnitines cluster_Cellular_Effects Cellular Effects Long-Chain Dicarboxylic Acylcarnitine Accumulation Long-Chain Dicarboxylic Acylcarnitine Accumulation Inflammation Inflammation Long-Chain Dicarboxylic Acylcarnitine Accumulation->Inflammation Cellular Stress Cellular Stress Long-Chain Dicarboxylic Acylcarnitine Accumulation->Cellular Stress Disrupted Ca2+ Homeostasis Disrupted Ca2+ Homeostasis Long-Chain Dicarboxylic Acylcarnitine Accumulation->Disrupted Ca2+ Homeostasis IL-6 Release IL-6 Release Inflammation->IL-6 Release JNK/p38 MAPK Activation JNK/p38 MAPK Activation Cellular Stress->JNK/p38 MAPK Activation Increased Cytosolic Ca2+ Increased Cytosolic Ca2+ Disrupted Ca2+ Homeostasis->Increased Cytosolic Ca2+

Proposed signaling effects of these molecules.

Conclusion and Future Directions

Long-chain dicarboxylic acylcarnitines have evolved from being mere curiosities in metabolic profiles to indispensable biomarkers for a range of inherited metabolic diseases. Their discovery and the development of sensitive analytical methods for their detection have significantly improved the diagnosis and understanding of these complex disorders. Future research should focus on further elucidating their potential signaling roles and their contribution to the pathophysiology of diseases beyond inborn errors of metabolism. A deeper understanding of their biological activities may open new avenues for therapeutic interventions aimed at mitigating the toxic effects of their accumulation.

References

Hexadecanedioic Acid Mono-L-Carnitine Ester: A Technical Guide to its Role as a Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexadecanedioic acid mono-L-carnitine ester (C16-DC) is a dicarboxylic acylcarnitine that has emerged as a significant biomarker for certain inborn errors of metabolism, particularly peroxisomal biogenesis disorders (PBDs). Its presence and concentration in biological fluids can provide crucial insights into the functioning of fatty acid oxidation pathways. This technical guide provides an in-depth overview of C16-DC as a biomarker, including its metabolic origin, associated pathologies, quantitative data, and detailed experimental protocols for its analysis.

Metabolic Origin and Significance

This compound is an intermediate in the metabolism of long-chain fatty acids. Its formation is intrinsically linked to two key cellular processes: ω-oxidation in the endoplasmic reticulum and β-oxidation within peroxisomes.

Under normal physiological conditions, long-chain fatty acids are primarily metabolized through β-oxidation in the mitochondria. However, when this pathway is overloaded or impaired, an alternative pathway, ω-oxidation, becomes more active.[1] This process hydroxylates the terminal methyl group (ω-carbon) of the fatty acid, which is then further oxidized to a carboxylic acid, forming a dicarboxylic acid.[1]

These resulting long-chain dicarboxylic acids are then transported into peroxisomes for shortening via β-oxidation.[2] In the case of defects in peroxisomal β-oxidation, such as those seen in PBDs, these dicarboxylic acids accumulate. They are then conjugated with L-carnitine to form dicarboxylic acylcarnitines, including this compound, which can then be detected in plasma and other biological fluids.[3] Therefore, elevated levels of C16-DC are indicative of a dysfunctional peroxisomal fatty acid oxidation pathway.

Data Presentation: Quantitative Levels of this compound

The concentration of this compound is a key diagnostic indicator. The following table summarizes available quantitative data for this biomarker in human plasma.

AnalyteConditionConcentration (µM)Reference
This compound (C16-DC)Peroxisome Biogenesis Disorder (PBD) Patient0.252 (Elevated)[3]
This compound (C16-DC)Healthy Low Birth Weight Men (Control Diet)Mean value not specified, but included in a panel of 45 acylcarnitines where other dicarboxylic acylcarnitines (C6-DC) were found to be higher in the study group.[4]
Dicarboxylic Acylcarnitines (General)Healthy Adults (Reference Range)Not specifically provided for C16-DC, but general acylcarnitine profiles are established.[5][6][5][6]

Signaling and Metabolic Pathways

This compound is primarily considered a metabolic intermediate that accumulates due to enzymatic or transporter defects, rather than a signaling molecule with a dedicated pathway. Its presence is a signal of upstream metabolic dysfunction. The following diagrams illustrate the key metabolic pathways involved in its formation.

fatty_acid_metabolism cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_peroxisome Peroxisome Long-Chain Fatty Acid Long-Chain Fatty Acid Omega-Oxidation Omega-Oxidation Long-Chain Fatty Acid->Omega-Oxidation When mitochondrial beta-oxidation is impaired Hexadecanedioic Acid Hexadecanedioic Acid Omega-Oxidation->Hexadecanedioic Acid Hexadecanedioyl-CoA Hexadecanedioyl-CoA Hexadecanedioic Acid->Hexadecanedioyl-CoA Activation Peroxisomal Beta-Oxidation Peroxisomal Beta-Oxidation Accumulation of Dicarboxylic Acyl-CoAs Accumulation of Dicarboxylic Acyl-CoAs Peroxisomal Beta-Oxidation->Accumulation of Dicarboxylic Acyl-CoAs Defect in PBD CPT Carnitine Acyltransferase Accumulation of Dicarboxylic Acyl-CoAs->CPT Conjugation with L-carnitine Hexadecanedioyl-CoA->Peroxisomal Beta-Oxidation This compound This compound CPT->this compound

Caption: Metabolic pathway for the formation of this compound.

carnitine_shuttle_overview cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix Fatty_Acyl_CoA Fatty Acyl-CoA Carnitine_in L-Carnitine CPT1 CPT1 Carnitine_in->CPT1 Acyl_Carnitine_matrix Acyl-Carnitine CPT1->Acyl_Carnitine_matrix Forms Acyl-Carnitine CACT CACT CPT2 CPT2 CACT->CPT2 Fatty_Acyl_CoA_matrix Fatty Acyl-CoA CPT2->Fatty_Acyl_CoA_matrix Reforms Acyl-CoA Carnitine_out L-Carnitine CPT2->Carnitine_out Acyl_Carnitine_matrix->CACT Translocates into matrix Beta_Oxidation Beta-Oxidation Fatty_Acyl_CoA_matrix->Beta_Oxidation Carnitine_out->CACT Translocates out of matrix

Caption: Overview of the Carnitine Shuttle system for fatty acid transport.

Experimental Protocols

The gold standard for the quantification of this compound and other acylcarnitines is liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following provides a detailed methodology based on established protocols.

Sample Preparation (from Plasma)
  • Protein Precipitation:

    • To 50 µL of plasma in a microcentrifuge tube, add 200 µL of ice-cold methanol containing a known concentration of a suitable internal standard (e.g., deuterated C16-DC).

    • Vortex the mixture for 30 seconds to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a new microcentrifuge tube.

    • Dry the supernatant under a stream of nitrogen gas at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).

    • Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm) is typically used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute analytes of increasing hydrophobicity. A re-equilibration step at the initial conditions is necessary between injections.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion: The [M+H]+ ion of this compound (m/z 430.3).

    • Product Ion: A characteristic fragment ion, typically m/z 85, which corresponds to the carnitine backbone.

    • Collision Energy: This will need to be optimized for the specific instrument but is typically in the range of 20-40 eV.

    • Other Parameters: Source temperature, gas flows (nebulizer, heater, and curtain gas), and ion spray voltage should be optimized according to the manufacturer's guidelines for the specific mass spectrometer being used.

Quality Control
  • Internal Standards: The use of stable isotope-labeled internal standards is crucial for accurate quantification to correct for matrix effects and variations in sample preparation and instrument response.

  • Calibration Curve: A calibration curve should be prepared using a series of known concentrations of this compound in a surrogate matrix (e.g., charcoal-stripped plasma).

  • Quality Control Samples: QC samples at low, medium, and high concentrations should be included in each analytical run to ensure the accuracy and precision of the assay.

Experimental Workflow Diagram

experimental_workflow Protein_Precipitation Protein Precipitation (Methanol + Internal Standard) Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Drying Drying under Nitrogen Supernatant_Transfer->Drying Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS Data_Analysis Data Analysis (Quantification against Calibration Curve) LC_MS_MS->Data_Analysis End End: Concentration of C16-DC Data_Analysis->End

Caption: General experimental workflow for the quantification of this compound.

Conclusion

This compound is a valuable biomarker for the investigation of peroxisomal fatty acid oxidation disorders. Its detection and quantification, primarily through LC-MS/MS, can aid in the diagnosis and monitoring of these conditions. A thorough understanding of its metabolic origin and the application of robust analytical methods are essential for its effective use in research and clinical settings. This guide provides a foundational resource for professionals in the field, summarizing the current knowledge and providing practical guidance for the analysis of this important metabolite.

References

physical and chemical properties of hexadecanedioic acid mono-L-carnitine ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physical and chemical properties, along with plausible experimental protocols for the synthesis, purification, and analysis of hexadecanedioic acid mono-L-carnitine ester. This long-chain acylcarnitine is of interest for its role in fatty acid metabolism and transport.

Core Physical and Chemical Properties

This compound is classified as an O-acyl-L-carnitine.[1] It is an ester formed between the hydroxyl group of L-carnitine and one of the carboxyl groups of hexadecanedioic acid, a 16-carbon dicarboxylic acid. While extensive experimental data for this specific molecule is limited, its properties can be inferred from its structure and data available for similar long-chain acylcarnitines. The compound is expected to be a solid at room temperature.[1]

Identification and Structural Data
IdentifierValueSource
IUPAC Name (3R)-3-(15-carboxypentadecanoyloxy)-4-(trimethylazaniumyl)butanoatePubChem[2]
Molecular Formula C₂₃H₄₃NO₆PubChem[2]
CAS Number 42150-38-9HMDB[1]
Canonical SMILES C--INVALID-LINK--(C)C--INVALID-LINK--OC(=O)CCCCCCCCCCCCCCC(=O)OPubChem[2]
InChI Key UNHCPLSWMNPZTD-HXUWFJFHSA-NPubChem[2]
Physicochemical Data
PropertyValueTypeSource
Molecular Weight 429.59 g/mol ComputedHMDB[1]
Monoisotopic Mass 429.30903809 DaComputedPubChem[2]
Molecular Weight (Chloride Salt) 466.05 g/mol ExperimentalSanta Cruz Biotechnology[3]
Water Solubility 0.00011 g/LPredictedALOGPS[1]
logP 0.71PredictedChemAxon[1]
pKa (Strongest Acidic) 4.09PredictedChemAxon[1]
pKa (Strongest Basic) -4.3PredictedChemAxon[1]
Melting Point Not Available-HMDB[1]
Boiling Point Not Available-HMDB[1]

Biological Role: The Carnitine Shuttle

L-carnitine and its acyl esters are fundamental to cellular energy metabolism. They are essential for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation.[4] This transport mechanism is known as the carnitine shuttle. This compound, as a long-chain acylcarnitine, is an intermediate in this process. The shuttle involves three key proteins: Carnitine Palmitoyltransferase I (CPT I), Carnitine-Acylcarnitine Translocase (CACT), and Carnitine Palmitoyltransferase II (CPT II).[5]

CarnitineShuttle cluster_Cytosol Cytosol cluster_Mitochondrion Mitochondrion cluster_IMS Intermembrane Space cluster_Matrix Mitochondrial Matrix LCFA_CoA Long-Chain Fatty Acyl-CoA CPT1 CPT I LCFA_CoA->CPT1 LCarnitine_cyto L-Carnitine LCarnitine_cyto->CPT1 LCAcylcarnitine_ims Long-Chain Acylcarnitine CACT CACT LCAcylcarnitine_ims->CACT LCAcylcarnitine_matrix Long-Chain Acylcarnitine CPT2 CPT II LCAcylcarnitine_matrix->CPT2 LCFA_CoA_matrix Long-Chain Fatty Acyl-CoA BetaOxidation β-Oxidation LCFA_CoA_matrix->BetaOxidation LCarnitine_matrix L-Carnitine LCarnitine_matrix->CACT Antiport CPT1->LCAcylcarnitine_ims Forms Acylcarnitine CACT->LCAcylcarnitine_matrix Translocates CPT2->LCFA_CoA_matrix Reforms Acyl-CoA CPT2->LCarnitine_matrix Releases Carnitine SynthesisWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Hexadecanedioic Acid + SOCl₂ esterification Add to L-Carnitine Suspension start->esterification Forms Mono-Acid Chloride reaction Stir Overnight esterification->reaction workup Filter Reaction Mixture reaction->workup chromatography Silica Gel Chromatography workup->chromatography ion_exchange Anion Exchange (optional) chromatography->ion_exchange verification NMR & Mass Spectrometry ion_exchange->verification final_product Pure Product verification->final_product AnalysisWorkflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_lcms LC-MS/MS Analysis sample Biological Sample (e.g., Plasma) spike Add Internal Standard sample->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate centrifuge Centrifuge precipitate->centrifuge dry1 Dry Supernatant centrifuge->dry1 butylate Butylation (HCl in n-Butanol, 65°C) dry1->butylate dry2 Dry Sample butylate->dry2 reconstitute Reconstitute in Mobile Phase dry2->reconstitute inject Inject into LC-MS/MS reconstitute->inject detect ESI+ Detection (MRM Mode) inject->detect quantify Data Analysis & Quantification detect->quantify

References

Methodological & Application

Application Note: Quantification of Hexadecanedioic Acid Mono-L-Carnitine Ester by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexadecanedioic acid mono-L-carnitine ester is a long-chain dicarboxylic acylcarnitine. Acylcarnitines are crucial intermediates in cellular energy metabolism, specifically in the transport of fatty acids into the mitochondria for β-oxidation.[1][2] The quantification of specific acylcarnitines, such as this compound, is a valuable tool for diagnosing certain inherited metabolic disorders and for research in areas like metabolic syndrome and drug-induced mitochondrial dysfunction.[2][3] This application note provides a detailed protocol for the sensitive and specific quantification of this compound in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Metabolic Significance

This compound is involved in fatty acid metabolism.[4] Dicarboxylic acids are produced through omega-oxidation of fatty acids, a process that becomes more active when mitochondrial beta-oxidation is impaired. These dicarboxylic acids can then be esterified to carnitine. Elevated levels of long-chain dicarboxylic acylcarnitines can be indicative of defects in peroxisomal fatty acid oxidation.[5]

Caption: Simplified overview of fatty acid metabolism and the formation of this compound.

Experimental Protocol

This protocol is intended for the analysis of this compound in human plasma.

Materials and Reagents
  • This compound analytical standard

  • This compound-d3 (or other suitable isotopic-labeled internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Water, ultrapure

  • Human plasma (charcoal-stripped for calibration standards)

  • Microcentrifuge tubes

  • Autosampler vials

Sample Preparation (Protein Precipitation)
  • Thaw plasma samples on ice.

  • In a microcentrifuge tube, add 50 µL of plasma sample, calibrator, or quality control sample.

  • Add 10 µL of internal standard working solution (e.g., 1 µM this compound-d3 in methanol).

  • Add 200 µL of ice-cold methanol to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient:

    • 0-1 min: 20% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10-10.1 min: Return to 20% B

    • 10.1-12 min: Re-equilibration

Mass Spectrometry

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Analyte: this compound: m/z 430.3 → 85.1

    • Internal Standard: this compound-d3: m/z 433.3 → 85.1

  • Source Parameters (representative):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

Experimental_Workflow Sample Plasma Sample/ Calibrator/QC IS_Spike Spike with Internal Standard Sample->IS_Spike Precipitation Protein Precipitation (Ice-cold Methanol) IS_Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_MS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing

Caption: Workflow for the quantification of this compound.

Data Presentation

The following tables present representative quantitative data for the LC-MS/MS analysis of this compound. This data is for illustrative purposes and may vary based on instrumentation and experimental conditions.

Table 1: Calibration Curve for this compound

Concentration (nM)Peak Area Ratio (Analyte/IS)
2.50.012
50.025
100.051
500.248
1000.505
2501.258
5002.515
10005.021
  • Linearity (r²): >0.995

  • Range: 2.5 - 1000 nM

Table 2: Method Validation Parameters

ParameterResult
Limit of Detection (LOD) 0.8 nM
Limit of Quantification (LOQ) 2.5 nM
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 90-110%
Matrix Effect Minimal with isotopic internal standard

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and the specificity of tandem mass spectrometry make this method suitable for both clinical research and drug development applications. The ability to accurately measure this long-chain dicarboxylic acylcarnitine can provide valuable insights into mitochondrial and peroxisomal fatty acid metabolism.

References

Application Notes and Protocols for the Synthesis and Purification of Long-Chain Acylcarnitine Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical synthesis and subsequent purification of long-chain acylcarnitine esters. Acylcarnitines are crucial intermediates in cellular energy metabolism, specifically in the transport of long-chain fatty acids into the mitochondria for β-oxidation.[1][2] The methodologies outlined below are established procedures that yield high-purity long-chain acylcarnitine esters suitable for use as standards in metabolic research, diagnostics, and drug development.

Introduction

Long-chain acylcarnitine esters are formed by the conjugation of carnitine with long-chain fatty acids.[1] This process is catalyzed by the enzyme carnitine palmitoyltransferase I (CPT1) on the outer mitochondrial membrane, allowing the transport of fatty acids across the mitochondrial membrane via the carnitine shuttle system.[1] Once inside the mitochondrial matrix, the acyl group is transferred to coenzyme A for subsequent β-oxidation and ATP production.[1] Dysregulation of acylcarnitine metabolism is associated with various metabolic disorders, including fatty acid oxidation disorders (FAODs), type 2 diabetes, and cardiovascular diseases, making the availability of pure acylcarnitine standards essential for research and clinical diagnostics.[3][4]

Synthesis of Long-Chain Acylcarnitine Esters

A common and effective method for the synthesis of long-chain acylcarnitine esters involves the acylation of L-carnitine with an activated fatty acid, such as a fatty acyl chloride.[3] An alternative approach utilizes N-acyl imidazoles as the acylating agent.[5] The following protocol details the synthesis using fatty acyl chlorides, which are either commercially available or can be generated in situ from the corresponding fatty acid using thionyl chloride.[3]

Experimental Protocol: Synthesis via Acyl Chloride

This protocol is adapted from methodologies described by Ziegler et al. and others.[3]

Materials:

  • Long-chain fatty acid (e.g., palmitic acid, oleic acid)

  • Thionyl chloride (SOCl₂)

  • L-carnitine hydrochloride

  • Trichloroacetic acid

  • Anhydrous diethyl ether

  • Anhydrous reaction vessel with a reflux condenser and drying tube

  • Magnetic stirrer and heating mantle

Procedure:

  • Activation of the Fatty Acid (Acyl Chloride Formation):

    • In a fume hood, add the long-chain fatty acid to an anhydrous reaction vessel.

    • Slowly add thionyl chloride in a slight molar excess to the fatty acid. A common ratio is 15 mg of fatty acid per microliter of thionyl chloride.[3]

    • Heat the mixture at 70°C for 4 hours with continuous stirring under a drying tube to generate the fatty acyl chloride.[3] The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • Esterification Reaction:

    • In a separate vessel, dissolve L-carnitine hydrochloride in trichloroacetic acid.

    • Cool the fatty acyl chloride mixture to 45°C and slowly add the L-carnitine solution.

    • Maintain the reaction mixture at 45°C for 18 hours with continuous stirring.[3]

  • Product Precipitation and Washing:

    • After the reaction is complete, cool the mixture to room temperature.

    • Precipitate the crude acylcarnitine ester by adding cold, anhydrous diethyl ether.

    • Wash the precipitate three times with cold diethyl ether to remove unreacted acyl chloride and other impurities.[3]

    • Dry the crude product under vacuum.

A visual representation of the synthesis workflow is provided below.

G cluster_synthesis Synthesis Workflow fatty_acid Long-Chain Fatty Acid acyl_chloride Fatty Acyl Chloride fatty_acid->acyl_chloride 70°C, 4h thionyl_chloride Thionyl Chloride (SOCl₂) thionyl_chloride->acyl_chloride reaction Esterification (45°C, 18h) acyl_chloride->reaction l_carnitine L-Carnitine HCl in Trichloroacetic Acid l_carnitine->reaction crude_product Crude Acylcarnitine Ester reaction->crude_product

Synthesis of Long-Chain Acylcarnitine Esters.

Purification of Long-Chain Acylcarnitine Esters

The crude product from the synthesis contains unreacted starting materials and side products that need to be removed. A combination of precipitation, washing, and chromatographic techniques is typically employed for purification. For radiolabeled acylcarnitines, liquid-liquid partitioning has also been shown to be effective.[6]

Experimental Protocol: Purification by Column Chromatography

Materials:

  • Crude long-chain acylcarnitine ester

  • Silica gel for column chromatography

  • Weakly basic anion exchanger resin

  • Solvents for chromatography (e.g., chloroform, methanol, water mixtures)

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Rotary evaporator

Procedure:

  • Ion Exchange Treatment (Optional but Recommended):

    • To obtain the inner salt form and remove any remaining acid, dissolve the crude product in an appropriate solvent and pass it through a column containing a weakly basic anion exchanger.

    • Collect the eluate containing the acylcarnitine.

  • Column Chromatography:

    • Prepare a silica gel column with a suitable solvent system. The polarity of the solvent system will depend on the specific acylcarnitine being purified.

    • Dissolve the crude acylcarnitine in a minimal amount of the mobile phase and load it onto the column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the separation of the desired product from impurities using TLC.

    • Pool the fractions containing the pure acylcarnitine ester.

  • Solvent Removal and Drying:

    • Remove the solvent from the pooled fractions using a rotary evaporator.

    • Dry the purified product under high vacuum to obtain the final, pure long-chain acylcarnitine ester.

The general workflow for purification is depicted in the following diagram.

G cluster_purification Purification Workflow crude_product Crude Acylcarnitine ion_exchange Anion Exchange (Optional) crude_product->ion_exchange column_chromatography Silica Gel Column Chromatography ion_exchange->column_chromatography fraction_collection Fraction Collection & TLC column_chromatography->fraction_collection solvent_removal Solvent Removal (Rotary Evaporation) fraction_collection->solvent_removal pure_product Pure Long-Chain Acylcarnitine solvent_removal->pure_product

Purification of Long-Chain Acylcarnitine Esters.

Data Presentation: Synthesis and Purification Outcomes

The following table summarizes typical outcomes for the synthesis and purification of long-chain acylcarnitine esters. Yields and purity can vary based on the specific fatty acid chain length and reaction conditions.

Acylcarnitine EsterSynthesis MethodPurification MethodTypical Yield (%)Purity (%)Analytical MethodReference
PalmitoylcarnitineAcyl chlorideColumn Chromatography>90 (recovery)>99LC-MS/MS[6]
OctanoylcarnitineAcyl chlorideLiquid-liquid partitioning91 (recovery)>99LC-MS/MS[6]
Various AcylcarnitinesAcyl chloridePrecipitation & Washing50-70Not specifiedTLC[5]
Myristyl myristoyloxy-4-trimethylammonium butyrateAcyl chlorideNot specifiedNot specifiedNot specifiedNot specified[7]

Analytical Characterization: LC-MS/MS

The identity and purity of the synthesized long-chain acylcarnitine esters are typically confirmed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][3]

Experimental Protocol: LC-MS/MS Analysis

Sample Preparation and Derivatization: For improved ionization efficiency, especially for dicarboxylic species, acylcarnitines can be derivatized to their butyl esters.[3][8]

  • Extract acylcarnitines from the sample matrix (if necessary) using methanol.[3]

  • Dry the extract under vacuum.

  • Add 100 µL of n-butanol containing 5% v/v acetyl chloride.

  • Incubate at 60°C for 20 minutes.[3]

  • Evaporate to dryness and reconstitute in the initial mobile phase.[3]

Chromatographic Conditions:

  • Column: Zorbax Eclipse XDB-C18 (150 mm x 3.0 mm, 3.5 µm) or similar reversed-phase column.[3]

  • Mobile Phase A: 0.1% formic acid, 2.5 mM ammonium acetate, and 0.005% HFBA in water.[3]

  • Mobile Phase B: 0.1% formic acid, 2.5 mM ammonium acetate, and 0.005% HFBA in acetonitrile.[3]

  • Gradient: A typical gradient involves a linear decrease in mobile phase A from 100% to 5% over several minutes.[3]

  • Column Temperature: 50°C.[3]

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[3]

  • Scan Mode: Precursor ion scan for m/z 85 is highly specific for detecting all acylcarnitines.[8] For quantification, Multiple Reaction Monitoring (MRM) is used, monitoring the transition from the precursor ion [M+H]⁺ to the product ion at m/z 85.[8]

The Role of Long-Chain Acylcarnitines in Fatty Acid Metabolism

Long-chain acylcarnitines are integral to the transport of fatty acids into the mitochondria for energy production through a process known as the carnitine shuttle. The key steps are illustrated in the signaling pathway diagram below.

G cluster_cytoplasm Cytoplasm cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix LCFA Long-Chain Fatty Acid AcylCoA_synthase Acyl-CoA Synthetase LCFA->AcylCoA_synthase LC_AcylCoA Long-Chain Acyl-CoA AcylCoA_synthase->LC_AcylCoA CPT1 CPT I LC_AcylCoA->CPT1 Carnitine_in Carnitine Carnitine_in->CPT1 LC_Acylcarnitine_matrix Long-Chain Acylcarnitine CPT1->LC_Acylcarnitine_matrix Acylcarnitine CACT CACT CACT->LC_Acylcarnitine_matrix CPT2 CPT II LC_AcylCoA_matrix Long-Chain Acyl-CoA CPT2->LC_AcylCoA_matrix Carnitine_out Carnitine CPT2->Carnitine_out outer_membrane Outer Membrane intermembrane_space Intermembrane Space inner_membrane Inner Membrane LC_Acylcarnitine_matrix->CACT LC_Acylcarnitine_matrix->CPT2 CoA_matrix Coenzyme A CoA_matrix->CPT2 Beta_Oxidation β-Oxidation LC_AcylCoA_matrix->Beta_Oxidation AcetylCoA Acetyl-CoA Beta_Oxidation->AcetylCoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle ATP ATP TCA_Cycle->ATP Carnitine_out->CACT

Carnitine Shuttle and Fatty Acid Oxidation Pathway.

This pathway highlights the critical role of carnitine palmitoyltransferase I (CPT I) in converting long-chain acyl-CoA to long-chain acylcarnitine, its transport across the mitochondrial inner membrane by carnitine-acylcarnitine translocase (CACT), and its conversion back to long-chain acyl-CoA by carnitine palmitoyltransferase II (CPT II) in the mitochondrial matrix, where it enters β-oxidation.[1]

References

LC-MS/MS method for isomeric acylcarnitine separation

Author: BenchChem Technical Support Team. Date: December 2025

An LC-MS/MS method for the separation of isomeric acylcarnitines is crucial for the differential diagnosis of various inborn errors of metabolism. Standard flow-injection analysis-tandem mass spectrometry (FIA-MS/MS), commonly used in newborn screening, can quantify acylcarnitine groups by mass but cannot distinguish between isomers.[1][2] This limitation can lead to ambiguous or false-positive results, necessitating second-tier testing with chromatographic separation.[1][3]

For instance, the separation of butyrylcarnitine (C4) from isobutyrylcarnitine (C4) is essential to differentiate between short-chain acyl-CoA dehydrogenase (SCAD) deficiency and isobutyryl-CoA dehydrogenase (IBD) deficiency.[4][5] Similarly, distinguishing among C5-acylcarnitine isomers like isovalerylcarnitine, 2-methylbutyrylcarnitine, and pivaloylcarnitine is critical for diagnosing isovaleric acidemia (IVA), 2-methylbutyryl-CoA dehydrogenase deficiency, or identifying interference from pivalate-conjugated antibiotics.[1][2]

This document outlines detailed protocols for the separation and quantification of isomeric acylcarnitines using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), tailored for researchers, scientists, and drug development professionals.

Experimental Workflow Overview

The general workflow for the analysis of isomeric acylcarnitines involves several key stages, from sample collection to final data analysis. The choice between a direct analysis of underivatized compounds and a derivatization step to enhance sensitivity and chromatographic behavior is a critical decision point in the process.

Acylcarnitine Analysis Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Dried Blood Spot) Extraction Protein Precipitation & Acylcarnitine Extraction (e.g., Methanol) Sample->Extraction Deriv Derivatization (e.g., Butylation) (Optional) Extraction->Deriv Improves sensitivity for dicarboxylics Recon Reconstitution Extraction->Recon For underivatized methods Deriv->Recon LC LC Separation (Reversed-Phase Chromatography) Recon->LC MS Tandem Mass Spectrometry (MRM Detection) LC->MS Ionization (ESI+) Integration Peak Integration MS->Integration Quant Quantification (vs. Labeled Internal Standards) Integration->Quant Report Reporting & Review Quant->Report

Fig 1. General experimental workflow for isomeric acylcarnitine analysis.

Method 1: Rapid Underivatized Acylcarnitine Separation

This method focuses on a quick and simple sample preparation procedure without derivatization, suitable for high-throughput screening and differential diagnosis of key isomers.[5]

Experimental Protocol

1. Sample Preparation (Plasma) [5]

  • To 100 µL of plasma in a microcentrifuge tube, add labeled internal standards.

  • Add 300 µL of methanol for protein precipitation.

  • Vortex for 10 seconds.

  • Centrifuge for 10 minutes at 4000 rpm.

  • Transfer 100 µL of the supernatant to a new vial.

  • Add 900 µL of the initial mobile phase (e.g., 0.1% formic acid in water).

  • Vortex for 10 seconds before injection.

2. LC-MS/MS Conditions [5]

  • LC System : UHPLC system

  • Column : Raptor ARC-18, 2.7 µm, 100 x 2.1 mm

  • Mobile Phase A : 0.1% Formic acid in water

  • Mobile Phase B : 0.1% Formic acid in acetonitrile

  • Gradient : A multi-step gradient is typically used. Start with a high aqueous phase, ramp up the organic phase to elute acylcarnitines, followed by a wash and re-equilibration.

  • Flow Rate : 0.5 mL/min

  • Column Temperature : 40 °C

  • Injection Volume : 5-10 µL

  • MS System : Triple quadrupole mass spectrometer

  • Ionization : Electrospray Ionization, Positive Mode (ESI+)

  • Acquisition Mode : Multiple Reaction Monitoring (MRM)

Method 2: Derivatized Acylcarnitine Separation for Enhanced Sensitivity

Derivatization, typically through butylation, converts acylcarnitines to their butyl esters. This process improves the chromatographic separation and significantly enhances the ionization efficiency and sensitivity for dicarboxylic acylcarnitines.[1][6][7]

Experimental Protocol

1. Sample Preparation (Dried Blood Spot - DBS) [1][8]

  • Punch a 3.2 mm disc from the dried blood spot into a 96-well plate.

  • Add 100-200 µL of a methanolic solution containing deuterated internal standards to each well.

  • Incubate for 30 minutes at room temperature with shaking to extract the analytes.

  • Transfer the methanol extract to a new 96-well plate and evaporate to dryness under a stream of nitrogen or warm air.

  • Add 60-100 µL of 3N butanolic HCl to each well for derivatization.

  • Seal the plate and incubate at 60-65 °C for 30 minutes.

  • Evaporate the butanolic HCl to dryness.

  • Reconstitute the residue in 100-200 µL of the initial mobile phase for injection.

Sample Preparation Methods cluster_underiv Underivatized Method cluster_deriv Derivatized Method u_start Plasma Sample + Internal Standards u_precip Protein Precipitation (Methanol) u_start->u_precip u_cent Centrifuge u_precip->u_cent u_super Collect Supernatant u_cent->u_super u_dilute Dilute & Inject u_super->u_dilute analysis LC-MS/MS Analysis d_start DBS Punch + Internal Standards d_extract Extraction (Methanol) d_start->d_extract d_dry1 Evaporate to Dryness d_extract->d_dry1 d_deriv Add Butanolic HCl, Incubate at 65°C d_dry1->d_deriv d_dry2 Evaporate to Dryness d_deriv->d_dry2 d_recon Reconstitute & Inject d_dry2->d_recon

Fig 2. Comparison of underivatized and derivatized sample preparation workflows.

2. LC-MS/MS Conditions [1][6][7]

  • LC System : UPLC system

  • Column : Acquity UPLC BEH C18, 1.7 µm, 1.0 x 100 mm[1] or Zorbax Eclipse XDB-C18, 3.5 µm, 150 x 3.0 mm[7]

  • Mobile Phase A : 0.1% Formic acid and 2.5 mM ammonium acetate in water (may contain an ion-pairing agent like 0.005% HFBA)[6][7]

  • Mobile Phase B : Acetonitrile with similar additives as A

  • Gradient : A typical run starts at high aqueous content (e.g., 90-100% A), linearly decreasing to a low aqueous content over several minutes to elute the butylated acylcarnitines. Total run time is often between 10-22 minutes.[1][6]

  • Flow Rate : 0.15-0.5 mL/min

  • Column Temperature : 50-60 °C[1][7]

  • MS System : Triple quadrupole mass spectrometer

  • Ionization : ESI+

  • Acquisition Mode : Scheduled MRM to maximize dwell times for low-abundance species.

Metabolic Origins of Key Isomeric Acylcarnitines

The presence of specific acylcarnitine isomers in biological fluids is directly linked to upstream metabolic pathways, primarily the catabolism of fatty acids and branched-chain amino acids. An enzymatic block in one of these pathways leads to the accumulation of a specific acyl-CoA intermediate, which is then conjugated to carnitine and exported from the mitochondria.

Metabolic Pathways of Isomeric Acylcarnitines cluster_precursors Precursors cluster_intermediates Acyl-CoA Intermediates cluster_carnitines Isomeric Acylcarnitines leucine Leucine isovaleryl Isovaleryl-CoA leucine->isovaleryl isoleucine Isoleucine methylbutyryl 2-Methylbutyryl-CoA isoleucine->methylbutyryl valine Valine isobutyryl Isobutyryl-CoA valine->isobutyryl fa Fatty Acids butyryl Butyryl-CoA fa->butyryl β-oxidation c5_iso Isovalerylcarnitine (C5) isovaleryl->c5_iso CPT2/ CACT c5_2mb 2-Methylbutyrylcarnitine (C5) methylbutyryl->c5_2mb CPT2/ CACT c4_iso Isobutyrylcarnitine (C4) isobutyryl->c4_iso CPT2/ CACT c4_butyryl Butyrylcarnitine (C4) butyryl->c4_butyryl CPT2/ CACT

Fig 3. Simplified metabolic pathways leading to C4 and C5 isomeric acylcarnitines.

Data Presentation

Effective separation and quantification are paramount. The following tables summarize typical chromatographic conditions and mass spectrometric transitions used for key isomer groups.

Table 1: Comparison of Chromatographic Conditions
ParameterMethod 1 (Underivatized)[5]Method 2 (Derivatized)[1][6]
Analyte Form Free AcylcarnitineButyl Ester
Column Chemistry C18 (e.g., Raptor ARC-18)C18 (e.g., UPLC BEH C18)
Run Time ~9 minutes10 - 22 minutes
Sample Prep Simple protein precipitationMulti-step extraction & derivatization
Primary Advantage Speed and simplicityEnhanced sensitivity, especially for dicarboxylics
Table 2: Example MRM Transitions for Key Isomeric Acylcarnitines

All acylcarnitines typically produce a common product ion at m/z 85, corresponding to the carnitine backbone fragment.[6][7] Specific transitions can be optimized for higher selectivity and sensitivity.

Isomer GroupAnalytePrecursor Ion (m/z) (Underivatized)[5]Precursor Ion (m/z) (Butylated)[1]Product Ion (m/z)
C4-Acylcarnitines Butyrylcarnitine232.1288.285.1
Isobutyrylcarnitine232.1288.285.1
C5-Acylcarnitines Valerylcarnitine246.1302.285.1
Isovalerylcarnitine246.1302.285.1
2-Methylbutyrylcarnitine246.1302.285.1
Pivaloylcarnitine246.1302.285.1
C5-DC-Acylcarnitines Glutarylcarnitine276.1388.385.1, 115.0*

*Note: For butylated glutarylcarnitine (C5DC), the m/z 388 -> 115 transition can be more specific than the common m/z 85 transition and helps to distinguish it from isomers like 3-hydroxydecanoylcarnitine (C10-OH).[9][10]

Table 3: Representative Quantitative Performance Data (Derivatized Method)

The following data, adapted from Fiori et al., demonstrates the performance of a UPLC-MS/MS method for C4 and C5 isomers in plasma and dried blood spots.[1]

AnalyteMatrixIntra-day Precision (%)Accuracy (%)
Butyrylcarnitine Plasma1.4 - 1488 - 114
DBS1.4 - 1488 - 114
Isobutyrylcarnitine Plasma1.4 - 1488 - 114
DBS1.4 - 1488 - 114
Isovalerylcarnitine Plasma1.3 - 1587 - 119
DBS1.3 - 1587 - 119
2-Methylbutyrylcarnitine Plasma1.3 - 1587 - 119
DBS1.3 - 1587 - 119

Conclusion

The separation of isomeric acylcarnitines by LC-MS/MS is an indispensable tool in clinical and research settings for the accurate diagnosis and study of metabolic disorders. While rapid, underivatized methods offer high throughput, methods employing derivatization provide superior sensitivity for certain species, particularly dicarboxylic acylcarnitines.[5][6] The choice of method depends on the specific analytical requirements, desired turnaround time, and the isomeric species of interest. The protocols and data presented here provide a comprehensive guide for establishing robust and reliable methods for the chromatographic separation of these critical metabolic biomarkers.

References

Application Notes and Protocols: Quantification of Hexadecanedioic Acid Mono-L-carnitine using its Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexadecanedioic acid mono-L-carnitine is a dicarboxylic acylcarnitine that can serve as a biomarker for certain metabolic processes and disorders. Its quantification in biological matrices is crucial for understanding fatty acid metabolism, particularly the omega-oxidation pathway. Accurate and precise measurement of this analyte is achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS), a sensitive and specific analytical technique. The use of a stable isotope-labeled internal standard, such as Hexadecanedioic Acid Mono-L-carnitine-d3 Ester, is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability of the quantitative results.[1][2]

This document provides detailed application notes and protocols for the quantification of hexadecanedioic acid mono-L-carnitine in plasma samples using hexadecanedioic acid mono-L-carnitine-d3 ester as an internal standard.

Biological Significance: The Omega-Oxidation Pathway

Under normal physiological conditions, long-chain fatty acids are primarily metabolized through beta-oxidation within the mitochondria.[3] However, when beta-oxidation is impaired, or when there is an excess of fatty acids, an alternative pathway known as omega-oxidation becomes significant. This process occurs in the endoplasmic reticulum and involves the oxidation of the terminal methyl group of the fatty acid, leading to the formation of a dicarboxylic acid.[4] This dicarboxylic acid can then undergo further beta-oxidation in the peroxisomes.[3] The resulting dicarboxylic acyl-CoAs can be conjugated with carnitine to form dicarboxylic acylcarnitines, such as hexadecanedioic acid mono-L-carnitine, which can then be exported from the cell.[5] Elevated levels of dicarboxylic acylcarnitines in biological fluids can be indicative of metabolic disorders such as peroxisome biogenesis disorders or defects in mitochondrial fatty acid oxidation.[5][6]

Omega_Oxidation_Pathway cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome cluster_Cytosol Cytosol Hexadecanoic_Acid Hexadecanoic Acid Omega_Oxidation Omega-Oxidation Hexadecanoic_Acid->Omega_Oxidation Fatty Acid Omega-Hydroxylase Hexadecanedioic_Acid Hexadecanedioic Acid Omega_Oxidation->Hexadecanedioic_Acid Hexadecanedioic_Acid_Cytosol Hexadecanedioic Acid Hexadecanedioic_Acid->Hexadecanedioic_Acid_Cytosol Transport Hexadecanedioyl_CoA Hexadecanedioyl-CoA Peroxisomal_Beta_Oxidation Peroxisomal Beta-Oxidation Hexadecanedioyl_CoA->Peroxisomal_Beta_Oxidation Medium_Chain_DC_CoA Medium-Chain Dicarboxylyl-CoA Peroxisomal_Beta_Oxidation->Medium_Chain_DC_CoA Acyl_CoA_Synthetase Acyl-CoA Synthetase Hexadecanedioic_Acid_Cytosol->Acyl_CoA_Synthetase Hexadecanedioyl_CoA_Cytosol Hexadecanedioyl-CoA Acyl_CoA_Synthetase->Hexadecanedioyl_CoA_Cytosol Hexadecanedioyl_CoA_Cytosol->Hexadecanedioyl_CoA Transport Carnitine_Acyltransferase Carnitine Acyltransferase Hexadecanedioyl_CoA_Cytosol->Carnitine_Acyltransferase Hexadecanedioic_Acid_Carnitine Hexadecanedioic Acid mono-L-carnitine Carnitine_Acyltransferase->Hexadecanedioic_Acid_Carnitine

Figure 1: Simplified pathway of hexadecanedioic acid mono-L-carnitine formation.

Experimental Protocol

This protocol outlines a method for the quantification of hexadecanedioic acid mono-L-carnitine in human plasma using LC-MS/MS and a deuterated internal standard.

Materials and Reagents
  • Hexadecanedioic acid mono-L-carnitine (Analyte standard)

  • Hexadecanedioic acid mono-L-carnitine-d3 ester (Internal Standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (from a certified vendor)

Preparation of Standard and Internal Standard Solutions
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analyte and the internal standard by dissolving the accurately weighed compounds in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte primary stock solution with a 50:50 mixture of acetonitrile and water.

  • Internal Standard Working Solution (100 ng/mL): Dilute the internal standard primary stock solution with a 50:50 mixture of acetonitrile and water to achieve a final concentration of 100 ng/mL.

Sample Preparation
  • Aliquoting: To each well of a 96-well plate, add 50 µL of plasma sample, calibration standard, or quality control sample.

  • Addition of Internal Standard: Add 20 µL of the internal standard working solution (100 ng/mL) to all wells except for the blank samples. To the blank wells, add 20 µL of the 50:50 acetonitrile/water mixture.

  • Protein Precipitation: Add 200 µL of cold acetonitrile to each well.

  • Mixing and Incubation: Mix the plate on a shaker for 5 minutes and then incubate at 4°C for 20 minutes to facilitate protein precipitation.

  • Centrifugation: Centrifuge the plate at 4000 rpm for 15 minutes.

  • Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

LC-MS/MS Conditions
ParameterCondition
LC System UPLC/HPLC system
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10-10.1 min: 95-5% B; 10.1-12 min: 5% B
Injection Volume 5 µL
Column Temperature 40°C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions To be determined by direct infusion of standards. Expected transitions: Analyte (Hexadecanedioic acid mono-L-carnitine): Precursor ion -> Product ion (e.g., m/z 85); IS (Hexadecanedioic acid mono-L-carnitine-d3): Precursor ion+3 -> Product ion (e.g., m/z 85)
Source Temperature 500°C
IonSpray Voltage 5500 V

Data Presentation

The quantitative data should be summarized in a clear and structured format. Below are examples of tables for presenting calibration curve data and assay performance characteristics.

Table 1: Calibration Curve Parameters

AnalyteCalibration Range (ng/mL)Regression Model
Hexadecanedioic acid mono-L-carnitine1 - 1000Linear (1/x²)>0.995

Table 2: Assay Performance Characteristics

ParameterLow QC (3 ng/mL)Medium QC (300 ng/mL)High QC (800 ng/mL)
Intra-day Precision (%CV, n=6) <10%<8%<8%
Inter-day Precision (%CV, n=18) <12%<10%<10%
Accuracy (%Bias) ±15%±10%±10%
Lower Limit of Quantification (LLOQ) 1 ng/mL--
Recovery >85%>85%>85%

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the quantification of hexadecanedioic acid mono-L-carnitine.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_DataProcessing Data Processing Plasma_Sample 1. Plasma Aliquoting (50 µL) Add_IS 2. Add Internal Standard (Hexadecanedioic Acid Mono-L-carnitine-d3) Plasma_Sample->Add_IS Protein_Precipitation 3. Protein Precipitation (Cold Acetonitrile) Add_IS->Protein_Precipitation Centrifugation 4. Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer 5. Supernatant Transfer Centrifugation->Supernatant_Transfer LC_Separation 6. LC Separation (C18 Column) Supernatant_Transfer->LC_Separation MS_Detection 7. MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Peak_Integration 8. Peak Integration MS_Detection->Peak_Integration Calibration_Curve 9. Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification 10. Quantification of Analyte Calibration_Curve->Quantification

Figure 2: Experimental workflow for acylcarnitine quantification.

Conclusion

The described LC-MS/MS method, incorporating hexadecanedioic acid mono-L-carnitine-d3 ester as an internal standard, provides a robust and reliable approach for the quantification of hexadecanedioic acid mono-L-carnitine in plasma. This methodology is suitable for use in clinical research and drug development settings where the accurate measurement of dicarboxylic acylcarnitines is required to investigate fatty acid metabolism and related disorders. The use of a stable isotope-labeled internal standard is paramount for achieving the necessary precision and accuracy in complex biological matrices.

References

experimental protocols for studying fatty acid oxidation defects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of established and emerging experimental protocols for the investigation of mitochondrial fatty acid β-oxidation (FAO) defects. These protocols are designed to assist in the diagnosis, mechanistic understanding, and development of therapeutic interventions for this class of inherited metabolic disorders.

Introduction to Fatty Acid Oxidation Disorders

Mitochondrial fatty acid oxidation is a critical metabolic pathway that provides energy, particularly during periods of fasting or metabolic stress.[1][2] Genetic defects in any of the enzymes or transporters involved in this pathway can lead to a group of conditions known as fatty acid oxidation disorders (FAODs).[3][4] Clinically, FAODs present with a wide spectrum of symptoms, including hypoketotic hypoglycemia, cardiomyopathy, skeletal myopathy, and liver dysfunction.[5][6] The investigation of these disorders requires a multi-pronged approach, combining biochemical, cellular, and genetic analyses.

Biochemical Analysis of Acylcarnitines via Tandem Mass Spectrometry (MS/MS)

The analysis of acylcarnitine profiles in dried blood spots (DBS), plasma, or fibroblasts is the cornerstone of newborn screening and diagnosis for most FAODs.[7][8] Defects in FAO enzymes lead to the accumulation of specific acyl-CoA esters, which are then converted to acylcarnitines and can be detected by MS/MS.[2][8]

Data Presentation: Characteristic Acylcarnitine Profiles in Major FAODs

The following table summarizes the key acylcarnitine markers for common long-chain FAODs. Cutoff values can vary between laboratories.[7]

DisorderDefective ProteinKey Acylcarnitine Markers (Elevated)
VLCAD Deficiency Very Long-Chain Acyl-CoA DehydrogenaseC14:1, C14:2, C14, C12:1[9]
LCHAD/TFP Deficiency Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase / Trifunctional ProteinC16-OH, C18:1-OH, C18-OH[9]
CPT2 Deficiency Carnitine Palmitoyltransferase IIC16, C18:1, C18[10]
CACT Deficiency Carnitine-Acylcarnitine TranslocaseC16, C18:1, C18 (Identical profile to CPT2)[9]

VLCAD: Very Long-Chain Acyl-CoA Dehydrogenase; LCHAD: Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase; TFP: Trifunctional Protein; CPT2: Carnitine Palmitoyltransferase II; CACT: Carnitine-Acylcarnitine Translocase. Acylcarnitine species are denoted by "C" followed by the number of carbons in the acyl chain and the number of double bonds.

Experimental Protocol: Acylcarnitine Profiling in Dried Blood Spots

This protocol provides a generalized method for acylcarnitine analysis.

1. Sample Preparation:

  • Punch a 3.2 mm disc from a dried blood spot card and place it into a well of a 96-well microtiter plate.[7]

  • Add an extraction solution (typically methanol-based) containing stable isotope-labeled internal standards for each target acylcarnitine.[7]

  • Seal the plate and agitate for approximately 30 minutes to ensure efficient extraction.[7]

  • Centrifuge the plate to pellet the filter paper.

  • Transfer the supernatant containing the extracted acylcarnitines to a new 96-well plate for analysis.[7]

2. Derivatization (Optional but common):

  • To improve chromatographic separation and ionization efficiency, acylcarnitines are often converted to their butyl esters. This is achieved by adding an acidic butanol reagent (e.g., 3N HCl in n-butanol) and incubating at an elevated temperature.

  • After incubation, the derivatization reagent is evaporated under a stream of nitrogen.

3. UPLC-MS/MS Analysis:

  • Reconstitute the dried extract in the mobile phase.

  • Inject the sample into a UPLC system coupled to a tandem mass spectrometer.

  • The mass spectrometer is operated in a precursor ion scan or multiple reaction monitoring (MRM) mode to detect the specific parent-daughter ion transitions for each acylcarnitine butyl ester.

4. Data Analysis:

  • Quantify the concentration of each acylcarnitine by comparing the peak area of the analyte to that of its corresponding stable isotope-labeled internal standard.[7]

  • Report results in µmol/L and compare them to established reference ranges.

Cellular Respiration and Fatty Acid Oxidation Rate Assays

Directly measuring the rate of FAO in patient-derived cells (e.g., fibroblasts or lymphocytes) provides a functional assessment of the pathway.[5] This is crucial for confirming diagnoses, assessing disease severity, and evaluating the efficacy of potential therapeutics.

Method 1: Extracellular Flux Analysis (Seahorse XF Technology)

The Agilent Seahorse XF Analyzer measures the oxygen consumption rate (OCR), providing a real-time readout of mitochondrial respiration.[11] Specific FAO stress test kits allow for the precise measurement of a cell's ability to oxidize long-chain fatty acids like palmitate.[12][13]

Seahorse_FAO_Workflow P3 P3 A1 A1 P3->A1 A6 A6 D1 D1 A6->D1

Experimental Protocol: Seahorse XF Palmitate Oxidation Assay

1. Cell Preparation:

  • Seed fibroblasts or other adherent cells in a Seahorse XF cell culture microplate and incubate overnight.

  • One hour before the assay, wash the cells and replace the culture medium with pre-warmed XF Palmitate-BSA FAO Substrate Assay Medium.[12] The medium should contain L-carnitine and a low concentration of glucose to encourage reliance on FAO.[11][12]

  • Incubate the plate in a non-CO2 incubator at 37°C for 1 hour.

2. Assay Execution:

  • Load the hydrated sensor cartridge with compounds for injection. A typical assay design includes:

    • Port A: Etomoxir (an inhibitor of CPT1) to determine the proportion of respiration dependent on exogenous long-chain FAO.[12]

    • Port B: Oligomycin (ATP synthase inhibitor).

    • Port C: FCCP (a mitochondrial uncoupler to measure maximal respiration).

    • Port D: Rotenone/Antimycin A (Complex I and III inhibitors to shut down mitochondrial respiration).[12]

  • Calibrate the sensor cartridge and run the assay on the Seahorse XF Analyzer.

3. Data Analysis:

  • The Seahorse software automatically calculates OCR over time.

  • Basal FAO Rate: The difference in OCR before and after the injection of Etomoxir.

  • Maximal FAO Rate / Spare Capacity: The difference in OCR after FCCP injection, with and without prior Etomoxir inhibition.

Data Presentation: Expected Seahorse XF Results
Cell TypeConditionBasal OCR (pmol/min)OCR after Etomoxir (pmol/min)FAO-dependent Respiration (%)
Control FibroblastsUntreated1507550%
VLCAD-deficient FibroblastsUntreated1201108%
Control FibroblastsDrug Candidate X1556061%
Method 2: Radiolabeled Substrate Oxidation Assay

This classic method measures the catabolism of a radiolabeled fatty acid (e.g., [1-14C]Palmitate or [9,10-3H]Palmitate) to quantify the rate of FAO.[14][15] The principle is to measure the amount of radioactive product generated, which can be either ¹⁴CO₂ or ³H₂O.[14][16]

FAO_Radiolabel_Workflow P1 P1 P2 P2 P1->P2 R1 R1 P2->R1 R2 R2 R1->R2 R3 R3 R2->R3 Q2 Q2 R2->Q2 Separate Step Q1 Q1 R3->Q1 Q3 Q3 Q1->Q3 Q2->Q3

Experimental Protocol: [1-14C]Palmitate Oxidation Assay

1. Preparation of Reagents:

  • Prepare a [1-¹⁴C]Palmitic acid-BSA conjugate. This involves evaporating the organic solvent from the radiolabeled fatty acid and resuspending it in a warm, fatty acid-free BSA solution.[14]

2. Assay Procedure:

  • Plate cells (e.g., fibroblasts) in a multi-well plate and allow them to adhere.

  • Wash cells twice with warm PBS and add the reaction medium containing the [1-¹⁴C]Palmitate-BSA conjugate.[14]

  • For measuring ¹⁴CO₂ production, place a piece of filter paper soaked in NaOH in a center well or suspended above the reaction medium.

  • Seal the plate and incubate at 37°C for a defined period (e.g., 2-4 hours).

  • Stop the reaction by injecting a strong acid (e.g., perchloric acid) into the medium.

  • Allow the plate to sit for at least one hour to ensure complete trapping of the released ¹⁴CO₂ by the NaOH-soaked filter paper.[14]

3. Quantification:

  • For ¹⁴CO₂: Remove the filter paper and place it in a scintillation vial with a scintillation cocktail.

  • For Acid-Soluble Metabolites (ASMs): Centrifuge the acidified medium to pellet proteins. Transfer a known volume of the supernatant (which contains ¹⁴C-labeled ASMs) to a scintillation vial.[14]

  • Measure the radioactivity using a scintillation counter.

  • Calculate the rate of palmitate oxidation, typically expressed as nmol of substrate oxidized per hour per mg of protein.

Integrated Diagnostic and Drug Discovery Workflow

The investigation of FAODs and the development of new therapies require an integrated approach, starting from initial screening and moving towards functional validation and preclinical testing.

Diagnostic_Workflow NBS Newborn Screening (Acylcarnitine Profile) Biochem Confirmatory Biochemical Testing (Plasma Acylcarnitines, Urine Organic Acids) NBS->Biochem Clinical Clinical Suspicion (Hypoglycemia, Myopathy) Clinical->Biochem Genetic Molecular Genetic Analysis (Gene Sequencing) Biochem->Genetic Functional Functional Assays (Fibroblast FAO Rate, Enzyme Activity) Biochem->Functional Diagnosis Definitive Diagnosis & Management Genetic->Diagnosis Functional->Diagnosis DrugDev Drug Discovery Pipeline (Cell-based Screening) Functional->DrugDev

This workflow highlights the progression from broad screening methods to highly specific functional assays. Patient-derived cell models established during the diagnostic phase serve as invaluable platforms for high-throughput screening of compound libraries, enabling the identification of novel therapeutic agents that can correct or bypass the specific enzymatic defect.

References

Application Notes and Protocols for Animal Models of Peroxisomal Biogenesis Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current animal models used to study Peroxisomal Biogenesis Disorders (PBDs), a group of severe, inherited metabolic disorders. This document includes detailed quantitative data on the phenotypes of these models, step-by-step experimental protocols for their characterization, and visualizations of the key signaling pathways implicated in PBD pathogenesis.

Introduction to Peroxisomal Biogenesis Disorders and the Need for Animal Models

Peroxisome biogenesis disorders (PBDs) are a group of autosomal recessive genetic disorders characterized by the failure to form or maintain functional peroxisomes.[1] These essential organelles are involved in numerous metabolic processes, including the β-oxidation of very-long-chain fatty acids (VLCFAs), α-oxidation of phytanic acid, and the biosynthesis of plasmalogens and bile acids.[1] Defects in the PEX genes, which encode proteins called peroxins required for peroxisome assembly, lead to a spectrum of diseases, with Zellweger spectrum disorders (ZSDs) being the most severe.[1][2]

Animal models are indispensable tools for investigating the complex pathophysiology of PBDs and for the preclinical evaluation of potential therapeutic strategies.[3] These models, ranging from invertebrates to mammals, recapitulate key features of human PBDs, providing invaluable insights into disease mechanisms and a platform for testing novel interventions.

Overview of Animal Models for Peroxisomal Biogenesis Disorders

A variety of animal models have been developed to study PBDs, each with unique advantages for specific research questions.

  • Mouse Models (Mus musculus): Mice are the most widely used mammalian models for PBDs due to their physiological and genetic similarity to humans.[3] Knockout (KO) and knock-in mouse lines for various Pex genes have been generated, mimicking the genetic basis of human PBDs.[4] These models exhibit many of the hallmark features of ZSDs, including severe hypotonia, neuronal migration defects, and early postnatal lethality in complete knockout models.[2][5] Conditional knockout models allow for the study of tissue-specific roles of peroxisomes.[6]

  • Zebrafish Models (Danio rerio): The zebrafish is a powerful vertebrate model for studying developmental defects associated with PBDs. Their external and rapid embryonic development, combined with optical transparency, allows for real-time imaging of organogenesis and neuronal development.[7] Zebrafish models with mutations in pex genes have been shown to recapitulate key metabolic and developmental abnormalities observed in human patients.[2]

  • Fruit Fly Models (Drosophila melanogaster): The fruit fly offers a genetically tractable system to investigate the fundamental cellular functions of peroxisomes and the consequences of their dysfunction. Drosophila models with mutations in pex genes exhibit phenotypes such as reduced lifespan, locomotor defects, and altered lipid metabolism.[4]

  • Nematode Models (Caenorhabditis elegans): C. elegans provides a simple, invertebrate model for high-throughput genetic screens to identify modifiers of PBD-related phenotypes. Worms with defects in peroxisome biogenesis display developmental arrest and other observable phenotypes.

Quantitative Data from PBD Animal Models

The following tables summarize key quantitative data from various PBD mouse models, providing a comparative overview of their phenotypic severity.

Table 1: Lifespan and Body Weight in PEX Knockout Mouse Models

Gene KnockoutGenetic BackgroundMedian Lifespan (Days)Body Weight at Birth (g)Reference(s)
Pex2-/- Swiss Webster x 129S6/SvEvSurvive early postnatal periodReduced[1][8]
Pex5-/- Not specifiedDie within 72 hoursIntrauterine growth retardation[2][9][10]
Pex11β-/- Not specifiedNeonatal lethalityDevelopmental delay[11][12][13]
Pex13-/- Not specifiedNeonatal deathIntrauterine growth retardation[5]

Table 2: Very-Long-Chain Fatty Acid (VLCFA) Levels in PBD Mouse Models and Human Patients

Model/Patient GroupTissue/FluidC26:0 LevelC26:0/C22:0 RatioReference(s)
Zellweger Syndrome Patients (Severe) Plasma5.20 ± 1.78 mg/mL0.65 ± 0.18[14]
Zellweger Syndrome Patients (Mild) Plasma0.76 ± 0.46 mg/mL0.11 ± 0.09[14]
Pex2-/- Mice Plasma~10-fold increase vs. WTNot specified[5]
Pex5-/- Mice Liver & BrainIncreased vs. WTNot specified[5]
Pex13-/- Mice Liver & BrainIncreased vs. WTNot specified[5]

Experimental Protocols

This section provides detailed protocols for key experiments used to characterize animal models of PBDs.

Generation of PEX Knockout Cell Lines using CRISPR-Cas9

This protocol outlines the generation of PEX knockout cell lines, a valuable tool for in vitro studies of PBDs.[11][15][16][17]

Materials:

  • Mammalian cell line of interest (e.g., HEK293T, HeLa)

  • pSpCas9(BB)-2A-GFP (PX458) plasmid (Addgene #48138)

  • sgRNA design tool (e.g., CHOPCHOP)

  • Oligonucleotides for sgRNA cloning

  • Lipofectamine 3000 or other transfection reagent

  • Fluorescence-activated cell sorter (FACS)

  • 96-well plates for single-cell cloning

  • Genomic DNA extraction kit

  • PCR reagents and primers for genotyping

  • Sanger sequencing service

Protocol:

  • sgRNA Design and Cloning:

    • Design two sgRNAs targeting an early exon of the target PEX gene using an online tool.

    • Order complementary oligonucleotides with BbsI overhangs.

    • Anneal the oligos and ligate them into the BbsI-digested pSpCas9(BB)-2A-GFP plasmid.

    • Transform the ligated plasmid into competent E. coli and confirm the insert by Sanger sequencing.

  • Transfection:

    • Seed the target cells in a 6-well plate to be 70-80% confluent on the day of transfection.

    • Transfect the cells with the validated sgRNA-containing plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • FACS-based Single-Cell Sorting:

    • 48 hours post-transfection, harvest the cells.

    • Resuspend the cells in FACS buffer (e.g., PBS with 2% FBS).

    • Sort single GFP-positive cells into individual wells of a 96-well plate containing conditioned media.

  • Clonal Expansion and Genotyping:

    • Allow the single cells to grow into colonies (approximately 2-3 weeks).

    • Expand the individual clones into larger culture vessels.

    • Extract genomic DNA from a portion of each clone.

    • Perform PCR using primers flanking the sgRNA target site.

    • Analyze the PCR products by Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).

  • Validation of Knockout:

    • Confirm the absence of the target PEX protein in the identified knockout clones by Western blotting or immunofluorescence.

Analysis of Very-Long-Chain Fatty Acids (VLCFAs) in Plasma

This protocol describes the quantification of VLCFAs in plasma, a key diagnostic marker for PBDs.

Materials:

  • Plasma samples from control and PBD model animals

  • Internal standard solution (e.g., deuterated C22:0)

  • Chloroform:methanol (2:1, v/v)

  • 0.9% NaCl solution

  • Nitrogen gas evaporator

  • Derivatizing agent (e.g., acetyl chloride in methanol)

  • LC-MS/MS system with a triple quadrupole mass spectrometer

Protocol:

  • Lipid Extraction:

    • To 100 µL of plasma in a glass tube, add a known amount of the internal standard.

    • Add 2 mL of chloroform:methanol (2:1, v/v) and vortex vigorously for 2 minutes.

    • Add 0.4 mL of 0.9% NaCl solution, vortex for 30 seconds, and centrifuge to separate the phases.

    • Carefully transfer the lower organic layer to a new glass tube.

  • Solvent Evaporation and Derivatization:

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add the derivatizing agent to the dried lipid extract to form fatty acid methyl esters (FAMEs).

    • Incubate at 60°C for 1 hour.

    • Evaporate the reagent and reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto the LC-MS/MS system.

    • Separate the FAMEs using a suitable C18 column and a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Detect and quantify the VLCFA-FAMEs using Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for each VLCFA and the internal standard.

  • Data Analysis:

    • Calculate the concentration of each VLCFA by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Immunohistochemistry for PEX Protein Localization in Brain Tissue

This protocol details the staining of brain sections to visualize the localization of PEX proteins and assess neuronal migration defects.

Materials:

  • Mouse brains from control and PBD models, fixed by perfusion with 4% paraformaldehyde (PFA)

  • Sucrose solutions (15% and 30% in PBS)

  • Optimal Cutting Temperature (OCT) compound

  • Cryostat

  • Microscope slides

  • Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)

  • Primary antibody against a PEX protein (e.g., PEX14) or a neuronal marker (e.g., NeuN)

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Protocol:

  • Tissue Preparation:

    • After perfusion fixation, post-fix the brains in 4% PFA overnight at 4°C.

    • Cryoprotect the brains by sequential immersion in 15% and 30% sucrose solutions until they sink.

    • Embed the brains in OCT compound and freeze.

    • Cut 20-30 µm thick coronal sections using a cryostat and mount them on slides.

  • Immunostaining:

    • Wash the sections three times with PBS.

    • Permeabilize the sections with PBS containing 0.3% Triton X-100 for 10 minutes.

    • Incubate the sections in blocking solution for 1 hour at room temperature.

    • Incubate the sections with the primary antibody diluted in blocking solution overnight at 4°C.

    • Wash the sections three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody diluted in blocking solution for 1-2 hours at room temperature, protected from light.

    • Wash the sections three times with PBS.

  • Mounting and Imaging:

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash the sections with PBS.

    • Mount the sections with mounting medium and a coverslip.

    • Image the sections using a fluorescence microscope.

Electron Microscopy for Peroxisome Visualization

This protocol provides a method for visualizing peroxisome morphology in liver tissue.[18][19][20][21]

Materials:

  • Small pieces of liver tissue from control and PBD model animals

  • Fixative solution (e.g., 2.5% glutaraldehyde in 0.1 M cacodylate buffer)

  • Osmium tetroxide (1%)

  • Uranyl acetate (1%)

  • Ethanol series for dehydration (50%, 70%, 90%, 100%)

  • Propylene oxide

  • Epoxy resin (e.g., Epon)

  • Ultramicrotome

  • Transmission electron microscope (TEM)

Protocol:

  • Fixation and Processing:

    • Immediately immerse small (1 mm³) pieces of liver tissue in fixative solution and fix for 2-4 hours at 4°C.

    • Wash the tissue in buffer.

    • Post-fix with 1% osmium tetroxide for 1 hour at 4°C.

    • Wash with buffer and then water.

    • Stain en bloc with 1% uranyl acetate for 1 hour at room temperature.

  • Dehydration and Embedding:

    • Dehydrate the tissue through a graded series of ethanol.

    • Infiltrate with propylene oxide.

    • Infiltrate with a mixture of propylene oxide and epoxy resin, followed by pure epoxy resin.

    • Embed the tissue in fresh epoxy resin in molds and polymerize at 60°C for 48 hours.

  • Sectioning and Staining:

    • Cut ultrathin sections (70-90 nm) using an ultramicrotome.

    • Mount the sections on copper grids.

    • Stain the sections with uranyl acetate and lead citrate.

  • Imaging:

    • Examine the sections using a transmission electron microscope. Look for the characteristic single-membrane-bound organelles (peroxisomes), which may appear as "ghosts" or be absent in PBD models.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to PBD research.

Peroxisome_Biogenesis_and_Protein_Import cluster_cytosol Cytosol cluster_peroxisome Peroxisome Free Ribosomes Free Ribosomes PTS1-Protein PTS1-Protein Free Ribosomes->PTS1-Protein Synthesis PTS2-Protein PTS2-Protein Free Ribosomes->PTS2-Protein Synthesis PEX5 PEX5 PEX14 PEX14 PEX5->PEX14 Docks Peroxisomal Matrix Peroxisomal Matrix PEX5->Peroxisomal Matrix Releases Protein PEX7 PEX7 PEX7->PEX14 Docks PTS1-Protein->PEX5 Binds PTS2-Protein->PEX7 Binds PEX13 PEX13 PEX14->PEX13 PEX2 PEX2 PEX13->PEX2 PEX10 PEX10 PEX2->PEX10 PEX12 PEX12 PEX10->PEX12 PEX12->PEX5 Recycles

Caption: Peroxisomal matrix protein import pathway.

PBD_Pathogenesis_Signaling PEX Gene Mutation PEX Gene Mutation Peroxisomal Dysfunction Peroxisomal Dysfunction PEX Gene Mutation->Peroxisomal Dysfunction VLCFA Accumulation VLCFA Accumulation Peroxisomal Dysfunction->VLCFA Accumulation Plasmalogen Deficiency Plasmalogen Deficiency Peroxisomal Dysfunction->Plasmalogen Deficiency Oxidative Stress Oxidative Stress Peroxisomal Dysfunction->Oxidative Stress VLCFA Accumulation->Oxidative Stress Mitochondrial Dysfunction Mitochondrial Dysfunction VLCFA Accumulation->Mitochondrial Dysfunction Cell Death / Inflammation Cell Death / Inflammation Plasmalogen Deficiency->Cell Death / Inflammation ER Stress ER Stress Oxidative Stress->ER Stress mTOR Signaling Dysregulation mTOR Signaling Dysregulation Oxidative Stress->mTOR Signaling Dysregulation SREBP Activation SREBP Activation ER Stress->SREBP Activation Mitochondrial Dysfunction->Cell Death / Inflammation mTOR Signaling Dysregulation->Cell Death / Inflammation Lipid Metabolism Dysregulation Lipid Metabolism Dysregulation SREBP Activation->Lipid Metabolism Dysregulation Lipid Metabolism Dysregulation->Cell Death / Inflammation

Caption: Key signaling pathways implicated in PBD pathogenesis.

Experimental_Workflow_PBD_Mouse_Model cluster_pheno Phenotyping cluster_biochem Biochemical Analysis cluster_histo Histological Analysis cluster_behav Behavioral Analysis PEX-KO Mouse PEX-KO Mouse Phenotyping Phenotyping PEX-KO Mouse->Phenotyping Biochemical Analysis Biochemical Analysis PEX-KO Mouse->Biochemical Analysis Histological Analysis Histological Analysis PEX-KO Mouse->Histological Analysis Behavioral Analysis Behavioral Analysis PEX-KO Mouse->Behavioral Analysis Body Weight Body Weight Phenotyping->Body Weight Lifespan Lifespan Phenotyping->Lifespan VLCFA Measurement VLCFA Measurement Biochemical Analysis->VLCFA Measurement Enzyme Assays Enzyme Assays Biochemical Analysis->Enzyme Assays Immunohistochemistry Immunohistochemistry Histological Analysis->Immunohistochemistry Electron Microscopy Electron Microscopy Histological Analysis->Electron Microscopy Open Field Test Open Field Test Behavioral Analysis->Open Field Test Rotarod Test Rotarod Test Behavioral Analysis->Rotarod Test

Caption: Experimental workflow for characterizing PBD mouse models.

Conclusion

Animal models of peroxisomal biogenesis disorders are critical for advancing our understanding of these devastating diseases and for developing effective therapies. The data and protocols presented in these application notes provide a valuable resource for researchers in the field. The continued development and characterization of these models, coupled with the application of advanced molecular and imaging techniques, will undoubtedly lead to new insights into PBD pathogenesis and pave the way for novel therapeutic interventions.

References

Metabolomic Profiling of Long-Chain Acylcarnitines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain acylcarnitines (LCACs) are essential intermediates in cellular energy metabolism, specifically in the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for subsequent β-oxidation.[1][2] The profiling of LCACs provides a critical window into the state of fatty acid metabolism and mitochondrial function.[1][3] Dysregulation of LCAC levels has been implicated in a variety of metabolic diseases, including inborn errors of metabolism, cardiovascular diseases, type 2 diabetes, and neurological disorders.[4][5][6] Consequently, the accurate and robust quantification of LCACs is of significant interest in clinical diagnostics, biomedical research, and drug development for assessing metabolic effects and potential mitochondrial toxicity of new chemical entities.[7]

This document provides detailed application notes and experimental protocols for the metabolomic profiling of long-chain acylcarnitines using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[1][3]

Data Presentation: Quantitative Analysis of Long-Chain Acylcarnitines

The following tables summarize the concentrations of various long-chain acylcarnitines reported in human plasma from healthy individuals and in different disease states. These values can serve as a reference for comparative metabolomic studies. It is important to note that concentrations can vary based on analytical methodology, cohort demographics, and physiological state.

Table 1: Reference Concentrations of Long-Chain Acylcarnitines in Human Plasma

Acylcarnitine SpeciesChain LengthConcentration Range (µmol/L)Reference
Myristoylcarnitine (C14)Long0.02 - 0.10[8]
Palmitoylcarnitine (C16)Long0.04 - 0.20[7]
Stearoylcarnitine (C18)Long0.03 - 0.15[8]
Oleoylcarnitine (C18:1)Long0.05 - 0.30[7]

Table 2: Alterations of Long-Chain Acylcarnitine Levels in Disease States

Disease StateAcylcarnitine SpeciesObserved ChangeReference
Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) DeficiencyTetradecenoylcarnitine (C14:1)> 1.0 µmol/L[7]
Carnitine Palmitoyltransferase II (CPT-II) DeficiencyHexadecanoylcarnitine (C16), Octadecanoylcarnitine (C18:1)C16 > 3.0 µmol/L, C18:1 > 1.0 µmol/L[7]
Type 2 Diabetes & Metabolic SyndromeVarious LCACsGenerally Elevated[3]
Ischemic CardiomyopathyVarious LCACsElevated[9]
Heart FailureVarious LCACsElevated[4]

Experimental Protocols

Protocol 1: Extraction and Quantification of Long-Chain Acylcarnitines from Plasma

This protocol details the extraction of LCACs from plasma samples and their quantification using LC-MS/MS. The use of stable isotope-labeled internal standards is crucial for accurate quantification.[8][9]

Materials:

  • Plasma samples

  • Ice-cold methanol

  • Internal standard solution (e.g., d3-palmitoylcarnitine in methanol)

  • 3N Butanolic-HCl

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • C18 reversed-phase LC column

  • Tandem mass spectrometer

Procedure:

  • Sample Preparation:

    • To 50 µL of plasma in a microcentrifuge tube, add 200 µL of ice-cold methanol containing the internal standard.

    • Vortex vigorously for 1 minute to precipitate proteins.[9]

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Derivatization (Butylation):

    • Dry the supernatant under a gentle stream of nitrogen gas at 40°C.

    • Add 50 µL of 3N butanolic-HCl to the dried residue.[9]

    • Incubate at 65°C for 20 minutes.

    • Dry the butylated sample again under nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto the C18 column.

    • Perform a gradient elution from 5% to 95% Mobile Phase B over 10-15 minutes to separate the acylcarnitines.[9]

    • Detect the analytes using a tandem mass spectrometer in positive electrospray ionization (ESI) mode.

    • Monitor for the precursor ion of each butylated acylcarnitine and its characteristic product ion (m/z 85).[3]

  • Data Analysis:

    • Calculate the peak area ratio of each analyte to its corresponding internal standard.

    • Determine the concentration of each acylcarnitine using a calibration curve prepared with known standards.

Visualizations

Signaling Pathway: The Carnitine Shuttle

The following diagram illustrates the carnitine shuttle system, which is responsible for the transport of long-chain fatty acids into the mitochondria for β-oxidation. Long-chain acylcarnitines are key intermediates in this pathway.[2]

CarnitineShuttle cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix LCFA Long-Chain Fatty Acid AcylCoA Long-Chain Acyl-CoA LCFA->AcylCoA ACSL CPT1 CPT I AcylCoA->CPT1 Carnitine_cyto Carnitine Carnitine_cyto->CPT1 LCAC_cyto Long-Chain Acylcarnitine CACT CACT LCAC_cyto->CACT CPT1->LCAC_cyto CoA LCAC_matrix Long-Chain Acylcarnitine CACT->LCAC_matrix CPT2 CPT II AcylCoA_matrix Long-Chain Acyl-CoA CPT2->AcylCoA_matrix CoA Carnitine_matrix Carnitine CPT2->Carnitine_matrix LCAC_matrix->CPT2 BetaOx β-Oxidation AcylCoA_matrix->BetaOx Carnitine_matrix->CACT Carnitine Transport

Caption: The Carnitine Shuttle Pathway for Fatty Acid Oxidation.

Experimental Workflow: Metabolomic Profiling of Long-Chain Acylcarnitines

This diagram outlines the typical workflow for a metabolomics study focused on the analysis of long-chain acylcarnitines.

MetabolomicsWorkflow cluster_sample Sample Handling cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Collection Sample Collection (e.g., Plasma) Spiking Internal Standard Spiking Collection->Spiking Precipitation Protein Precipitation Spiking->Precipitation Extraction Acylcarnitine Extraction Precipitation->Extraction Derivatization Derivatization (Butylation) Extraction->Derivatization LCMS LC-MS/MS Analysis Derivatization->LCMS Processing Data Processing & Quantification LCMS->Processing Interpretation Biological Interpretation Processing->Interpretation

Caption: General Workflow for LCAC Metabolomic Analysis.

References

Application Notes and Protocols: Clinical Applications of Dicarboxylic Acylcarnitine Measurement

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dicarboxylic acylcarnitines are esterified carnitine molecules that have emerged as critical biomarkers in the diagnosis and monitoring of various inborn errors of metabolism. Unlike the monocarboxylic acylcarnitines generated during the primary mitochondrial beta-oxidation of fatty acids, dicarboxylic acylcarnitines are products of an alternative pathway, omega-oxidation. Their accumulation in biological fluids often signals a blockage or dysfunction in primary fatty acid metabolism, particularly within mitochondria and peroxisomes. This document provides detailed application notes on their clinical significance and a comprehensive protocol for their measurement, intended for researchers, scientists, and professionals in drug development.

Key Clinical Applications

The measurement of dicarboxylic acylcarnitines is a powerful tool for the differential diagnosis of specific metabolic disorders.

  • Peroxisomal Biogenesis Disorders (PBDs): The most significant application is in the diagnosis of PBDs, such as Zellweger syndrome.[1][2] In these disorders, impaired peroxisomal beta-oxidation leads to the accumulation of long-chain and very-long-chain dicarboxylic fatty acids, which are then esterified to carnitine.[3][4] Elevated levels of C16-DC (hexadecanedioylcarnitine), C18-DC (octadecanedioylcarnitine), and the more specific C20-DC and C22-DC are highly characteristic of PBDs.[5][6] The detection of these markers can help differentiate PBDs from other metabolic diseases, including X-linked adrenoleukodystrophy (X-ALD), where these dicarboxylic acylcarnitines are not substantially elevated.[5][6]

  • Mitochondrial Fatty Acid Oxidation (FAO) Disorders: In mitochondrial FAO defects, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, the primary beta-oxidation pathway is blocked. This causes an upstream accumulation of fatty acids, which are shunted into the microsomal omega-oxidation pathway, leading to the formation and subsequent urinary excretion of C6-C12 dicarboxylic acids.[7][8] The corresponding dicarboxylic acylcarnitines, such as adipoylcarnitine (C6-DC), can also be elevated in plasma and are considered important secondary markers for these conditions.[9]

  • General Mitochondrial Dysfunction: Acylcarnitines, including dicarboxylic species, are increasingly recognized as biomarkers for broader mitochondrial dysfunction beyond rare inborn errors.[10][11] Their accumulation can reflect a state of metabolic inflexibility or stress on the mitochondrial system, providing insights into the pathophysiology of more complex diseases or drug-induced toxicity.[11][12]

Quantitative Data Summary

The following table summarizes key quantitative findings for dicarboxylic acylcarnitine biomarkers in various clinical contexts. These values are indicative and should be confirmed against established reference ranges in the testing laboratory.

BiomarkerAssociated Disorder(s)Sample TypeTypical Finding / Cutoff ValueCitation(s)
C3-DC (Malonylcarnitine)Peroxisome Biogenesis Disorders (PBDs)PlasmaElevated (Reference Interval: <0.025 μM)[6]
C5-DC (Glutarylcarnitine)Glutaric Acidemia Type 1 (GA1)Dried Blood SpotElevated (Reference Range: 0.5-1.8 μM)[13][14]
C6-DC (Adipoylcarnitine)MCAD DeficiencyPlasma / UrineElevated[9][15]
C14:0-DC Peroxisome Biogenesis Disorders (PBDs)UrineSignificantly Elevated[1]
C16:0-DC Peroxisome Biogenesis Disorders (PBDs)Plasma / UrineSignificantly Elevated[1][3]
C18:0-DC Peroxisome Biogenesis Disorders (PBDs)Plasma / UrineSignificantly Elevated[1][3]
C20-DC Peroxisome Biogenesis Disorders (PBDs)PlasmaHighly Specific Marker (Cutoff: < 0.0060 μM)[6][16]
C22-DC Peroxisome Biogenesis Disorders (PBDs)PlasmaHighly Specific Marker (Cutoff: < 0.0025 μM)[6][16]

Signaling Pathway: Formation of Dicarboxylic Acylcarnitines

When peroxisomal or mitochondrial fatty acid beta-oxidation is impaired, monocarboxylic fatty acids are diverted to the endoplasmic reticulum for omega-oxidation. This process converts them into dicarboxylic acids. These dicarboxylic acids are then transported to the peroxisomes for degradation. In PBDs, a defect in peroxisomal beta-oxidation causes these dicarboxylic acyl-CoAs to accumulate. They are subsequently converted to dicarboxylic acylcarnitines, which are exported from the cell and can be detected in blood and urine.

cluster_peroxisome Inside Peroxisome MCFA Monocarboxylic Fatty Acid ER Endoplasmic Reticulum (Microsomes) MCFA->ER Omega-Oxidation DCA Dicarboxylic Acid ER->DCA Peroxisome Peroxisome DCA->Peroxisome DCA_CoA Dicarboxylic Acyl-CoA BetaOx Peroxisomal Beta-Oxidation DCA_CoA->BetaOx Block Defect in PBDs BetaOx->Block Accumulation Accumulation Block->Accumulation Leads to DCA_Carn Dicarboxylic Acylcarnitine (e.g., C16-DC, C20-DC) Accumulation->DCA_Carn Conjugation to Carnitine Export Export to Blood/Urine DCA_Carn->Export start Sample Collection (Plasma or DBS) step1 Addition of Isotopic Internal Standards start->step1 step2 Protein Precipitation & Extraction (Methanol) step1->step2 step3 Derivatization (Butylation with 3N Butanolic-HCl) step2->step3 step4 LC-MS/MS Analysis (MRM Mode, Precursor -> m/z 85) step3->step4 step5 Data Processing: Peak Integration & Area Ratio Calculation step4->step5 end Quantification against Standard Curve & Interpretation step5->end start Patient with Clinical Suspicion (e.g., hypoglycemia, myopathy, neurological signs) analysis Perform Acylcarnitine Profile (LC-MS/MS) start->analysis decision Evaluate Dicarboxylic Acylcarnitine Profile analysis->decision result1 Significantly Elevated C16-DC, C18-DC, C20-DC, C22-DC decision->result1 Long-Chain Dominant result2 Elevated Medium-Chain (C6-C12) Dicarboxylic Acylcarnitines decision->result2 Medium-Chain Dominant result3 Normal Profile or Non-specific Mild Elevations decision->result3 Normal diag1 High Suspicion for Peroxisomal Biogenesis Disorder (PBD) result1->diag1 action1 Confirm with Very-Long-Chain Fatty Acid Analysis & Genetic Testing diag1->action1 diag2 Consistent with Mitochondrial FAO Defect (e.g., MCAD) result2->diag2 action2 Confirm with Urine Organic Acid Analysis & Genetic Testing diag2->action2 diag3 PBD or Primary FAO Defect Unlikely result3->diag3 action3 Investigate Other Causes of Mitochondrial Dysfunction diag3->action3

References

Troubleshooting & Optimization

Technical Support Center: Mass Spectrometry Analysis of Long-Chain Acylcarnitines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges associated with the mass spectrometry (MS) analysis of long-chain acylcarnitines. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues and optimize your experimental results.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the analysis of long-chain acylcarnitines, offering potential causes and actionable solutions.

Issue 1: Low Signal Intensity or Poor Ionization of Long-Chain Acylcarnitines

Question: I am observing very low signal intensity for my long-chain acylcarnitine standards and samples. How can I improve their signal in the mass spectrometer?

Answer: Low signal intensity for long-chain acylcarnitines is a frequent challenge due to their physicochemical properties. Here are several strategies to enhance their ionization and detection:

  • Derivatization: The inherent ionization efficiency of long-chain acylcarnitines can be poor. Derivatization of the carboxyl group is a common and effective strategy to improve signal intensity.[1][2][3][4]

    • Butylation: Converting the acylcarnitines to their butyl esters can significantly improve their gas-phase ion formation, particularly for dicarboxylic species.[2]

    • 3-Nitrophenylhydrazine (3NPH): Derivatization with 3NPH has been shown to increase the signal intensity of acylcarnitines.[3][4]

  • Mobile Phase Optimization: The composition of your liquid chromatography mobile phase plays a critical role in ionization efficiency.[1]

    • Additives: For positive electrospray ionization (ESI+), incorporating additives like 10 mM ammonium formate or 10 mM ammonium formate with 0.1% formic acid can enhance the signal for various lipid classes, including acylcarnitines.[1]

    • Organic Solvent: The choice and concentration of the organic solvent, such as methanol, can influence ionization. A systematic optimization of the mobile phase composition for your specific instrument and analytes is recommended.[1]

  • Instrument Parameters: Ensure that your mass spectrometer's source conditions are optimized for long-chain acylcarnitines. This includes parameters like capillary voltage, gas flow rates, and temperatures.

Issue 2: Significant Signal Drop in Biological Samples (Ion Suppression)

Question: My signal intensity is strong for standards in a neat solution, but it drops significantly when I analyze samples in a biological matrix like plasma or serum. I suspect ion suppression. What can I do to mitigate this?

Answer: Ion suppression is a common matrix effect in ESI-MS where co-eluting compounds from the sample matrix interfere with the ionization of your analytes of interest.[1] Here are strategies to address ion suppression:

  • Effective Sample Preparation: The primary goal is to remove interfering matrix components while efficiently extracting the acylcarnitines.[1]

    • Protein Precipitation: A straightforward and widely used method is to precipitate proteins using a cold organic solvent like methanol or acetonitrile.[1]

    • Solid-Phase Extraction (SPE): SPE can provide a much cleaner sample extract by selectively retaining the acylcarnitines while washing away interfering substances.[1]

  • Chromatographic Separation: Ensure your liquid chromatography method effectively separates the long-chain acylcarnitines from the bulk of the matrix components that cause ion suppression.[1] A post-column infusion experiment can be valuable to identify the regions in your chromatogram where ion suppression is most severe.[1]

  • Use of Internal Standards: The use of stable isotope-labeled internal standards (SIL-IS) that co-elute with your analytes is highly recommended.[1] SIL-IS experience similar ion suppression effects as the analyte, which allows for more accurate quantification.[1]

  • Lower Flow Rates: Reducing the mobile phase flow rate can sometimes lessen the severity of ion suppression by improving the desolvation process in the ESI source.[1]

Issue 3: Poor Chromatographic Peak Shape or Resolution

Question: I am observing poor peak shapes (e.g., tailing or broadening) and I'm unable to separate isomeric acylcarnitines. How can I improve my chromatography?

Answer: Achieving good chromatographic separation is critical, especially for resolving isomers which are indistinguishable by mass alone.[5]

  • Column Choice: A C18 reversed-phase column is commonly used for the separation of acylcarnitines.[4][6]

  • Mobile Phase Gradient: A carefully optimized gradient elution program is crucial.[1] A shallow gradient during the elution window of the long-chain acylcarnitines can significantly improve the separation of closely related isomers.[1]

  • Derivatization: As mentioned for improving signal intensity, derivatization can also alter the chromatographic behavior of acylcarnitines, sometimes leading to better separation.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is a reliable sample preparation method for analyzing long-chain acylcarnitines in plasma?

A1: A common and effective method is protein precipitation. Here is a general protocol:

  • To a small volume of plasma (e.g., 10 µL), add a larger volume of ice-cold methanol (e.g., 100 µL) containing your internal standards.[2][7]

  • Vortex the mixture to ensure thorough mixing and protein precipitation.[7]

  • Centrifuge the sample at a high speed (e.g., 10,000 x g) for about 10 minutes at 4°C to pellet the precipitated proteins.[2]

  • Carefully collect the supernatant for LC-MS/MS analysis.[6][7]

Q2: Are long-chain acylcarnitines stable during sample storage?

A2: Sample stability is an important consideration. One study on dried blood spots showed that acylcarnitines are stable for at least 330 days when stored at -18°C.[8] However, prolonged storage at room temperature (over 14 days) can lead to the hydrolysis of acylcarnitines to free carnitine and the corresponding fatty acids.[8] It is recommended to store biological samples at -80°C for long-term storage to minimize degradation.

Q3: Why is it important to separate isomeric acylcarnitines?

A3: Different isomers of acylcarnitines can be indicators of different metabolic pathways or disorders.[5] Since isomers have the same mass-to-charge ratio, they cannot be distinguished by mass spectrometry alone without prior chromatographic separation.[5][9] Therefore, a robust LC method that can resolve these isomers is essential for accurate biological interpretation.[5]

Q4: Can I analyze long-chain acylcarnitines without derivatization?

A4: Yes, it is possible to analyze underivatized acylcarnitines, and several methods have been developed for this purpose.[6][9] However, if you are struggling with low signal intensity, derivatization is a highly recommended strategy to improve sensitivity.[3][4][9] The need for derivatization will depend on the sensitivity of your mass spectrometer and the concentration of the acylcarnitines in your samples.[9]

Experimental Protocols

Protocol 1: Protein Precipitation for Plasma Samples

This protocol is a general guideline for the extraction of acylcarnitines from plasma.

Materials:

  • Plasma samples

  • Ice-cold methanol

  • Internal standard solution (containing stable isotope-labeled acylcarnitines)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge capable of reaching >10,000 x g and 4°C

Procedure:

  • Pipette 10 µL of plasma into a clean microcentrifuge tube.

  • Add 100 µL of ice-cold methanol containing the appropriate concentration of internal standards.

  • Vortex the tube vigorously for 30 seconds to precipitate proteins.

  • Incubate the samples on ice for 20 minutes.

  • Centrifuge the tubes at 15,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube or a vial for LC-MS/MS analysis, being careful not to disturb the protein pellet.

Protocol 2: General LC-MS/MS Parameters for Acylcarnitine Analysis

These are starting parameters that should be optimized for your specific instrument and application.

ParameterTypical Setting
LC Column C18 reversed-phase (e.g., 2.1 mm x 100 mm, 2.7 µm)[6]
Mobile Phase A 0.1% Formic acid in water[7]
Mobile Phase B 0.1% Formic acid in methanol/acetonitrile[7]
Flow Rate 0.2 - 0.4 mL/min
Gradient Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute long-chain acylcarnitines, then return to initial conditions for re-equilibration. A shallow gradient is often beneficial.[1]
Injection Volume 1 - 10 µL[7]
Ionization Mode Positive Electrospray Ionization (ESI+)[2]
MS/MS Scan Type Multiple Reaction Monitoring (MRM) or Precursor Ion Scan

Visualizations

TroubleshootingWorkflow cluster_start cluster_problem_identification cluster_solutions_ion_suppression cluster_solutions_poor_ionization cluster_end Start Low Signal Intensity of Long-Chain Acylcarnitines IonSuppression Signal Strong in Neat Solution, Weak in Matrix? Start->IonSuppression Evaluate Matrix Effects PoorIonization Signal Weak in Both Neat Solution and Matrix? Start->PoorIonization Evaluate Inherent Signal IonSuppression->PoorIonization No SamplePrep Improve Sample Preparation (Protein Precipitation, SPE) IonSuppression->SamplePrep Yes Derivatization Derivatize Analytes (e.g., Butylation) PoorIonization->Derivatization Yes Chromatography Optimize Chromatographic Separation SamplePrep->Chromatography InternalStandards Use Stable Isotope-Labeled Internal Standards Chromatography->InternalStandards End Improved Signal Intensity InternalStandards->End MobilePhase Optimize Mobile Phase (Additives, Organic Solvent) Derivatization->MobilePhase MSParams Optimize MS Parameters (Source Conditions) MobilePhase->MSParams MSParams->End

Caption: Troubleshooting workflow for low signal intensity of long-chain acylcarnitines.

FattyAcidOxidation cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix LongChainFattyAcid Long-Chain Fatty Acid AcylCoA Long-Chain Acyl-CoA LongChainFattyAcid->AcylCoA ACSL CPT1 CPT1 AcylCoA->CPT1 Carnitine Carnitine Carnitine->CPT1 Acylcarnitine_membrane Long-Chain Acylcarnitine CPT1->Acylcarnitine_membrane Forms CAT CAT Acylcarnitine_matrix Long-Chain Acylcarnitine CAT->Acylcarnitine_matrix CPT2 CPT2 AcylCoA_matrix Long-Chain Acyl-CoA CPT2->AcylCoA_matrix Reforms Acylcarnitine_membrane->CAT Transported by Acylcarnitine_matrix->CPT2 BetaOxidation β-Oxidation AcylCoA_matrix->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA Produces

Caption: Simplified pathway of long-chain fatty acid transport into the mitochondria.

References

overcoming ion suppression in acylcarnitine quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for acylcarnitine quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to overcoming ion suppression in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a significant problem in acylcarnitine quantification?

A1: Ion suppression is a type of matrix effect that occurs during Electrospray Ionization (ESI) Mass Spectrometry. It is the reduction in the ionization efficiency of the target analytes (acylcarnitines) due to the presence of co-eluting compounds from the biological matrix (e.g., plasma, serum, tissue).[1][2] These interfering components, such as phospholipids, salts, and detergents, compete with the acylcarnitines for ionization in the ESI source. This competition can lead to a decreased analyte signal, resulting in poor sensitivity, inaccurate quantification, and reduced reproducibility of results.

Q2: How can I determine if ion suppression is affecting my acylcarnitine analysis?

A2: A common method to assess ion suppression is to perform a post-column infusion experiment. In this technique, a standard solution of your acylcarnitine of interest is continuously infused into the mass spectrometer after the analytical column. Simultaneously, a blank, extracted matrix sample is injected onto the column. A drop in the constant signal of the infused standard at the retention time of matrix components indicates the presence of ion suppression.[2] Another simpler method is to compare the peak area of an analyte in a standard solution versus its peak area when spiked into an extracted blank matrix. A significantly lower peak area in the matrix indicates suppression.[3]

Q3: What are the primary sources of ion suppression in biological samples?

A3: The primary sources of ion suppression in biological matrices are compounds that are highly abundant and ionize readily in the ESI source. These include:

  • Phospholipids: Abundant in plasma and serum, they are notorious for causing significant ion suppression.

  • Salts and Buffers: Non-volatile salts from buffers used in sample collection or preparation can crystallize on the ESI probe, reducing ionization efficiency.[4]

  • Exogenous Compounds: Contaminants from sample collection tubes, plasticware, or medications taken by the subject can co-elute and interfere with ionization.[2]

Q4: Can the choice of internal standard compensate for ion suppression?

A4: Yes, using an appropriate internal standard is the most effective way to compensate for ion suppression. The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., deuterium-labeled acylcarnitines).[1] A SIL internal standard has nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience the same degree of ion suppression. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by ion suppression can be normalized, leading to accurate and precise quantification.[5] Using a non-isotope-labeled internal standard is less effective as it may not experience the same degree of suppression as the analyte.[5]

Troubleshooting Guide

Issue 1: My acylcarnitine signal is significantly lower in plasma samples compared to neat standards, leading to poor sensitivity.

  • Possible Cause: Severe ion suppression from matrix components like phospholipids.

  • Solutions:

    • Improve Sample Preparation: The most direct way to combat ion suppression is to remove interfering matrix components before analysis. Transitioning from a simple protein precipitation (PPT) method to a more rigorous technique like Solid-Phase Extraction (SPE) can yield a much cleaner extract.[3]

    • Optimize Chromatography: Modify your LC gradient to achieve better separation between your acylcarnitine analytes and the regions of ion suppression. A shallower gradient can improve resolution.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): As mentioned in the FAQ, a SIL-IS is the gold standard for correcting ion suppression. It co-elutes and experiences the same suppression, allowing for an accurate analyte-to-IS ratio for quantification.[1]

    • Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components, thereby lessening ion suppression.[6]

Issue 2: I'm observing inconsistent and irreproducible results for my quality control (QC) samples.

  • Possible Cause: Sample-to-sample variability in the matrix composition is leading to different degrees of ion suppression between samples.

  • Solutions:

    • Implement a Robust Sample Preparation Method: A consistent and thorough sample cleanup using SPE will minimize variability in matrix effects between individual samples.

    • Employ Matrix-Matched Calibrators and QCs: Preparing your calibration standards and QC samples in the same biological matrix as your unknown samples helps to compensate for consistent matrix effects.

    • Utilize a Stable Isotope-Labeled Internal Standard: A SIL-IS is highly effective in correcting for variability in ion suppression between different samples.

Issue 3: I am unable to separate isomeric acylcarnitines (e.g., butyrylcarnitine and isobutyrylcarnitine).

  • Possible Cause: Insufficient chromatographic resolution. This is not directly an ion suppression issue but is a common challenge in acylcarnitine analysis that can lead to inaccurate quantification.

  • Solutions:

    • Optimize LC Method: Develop a chromatographic method with a column and mobile phase combination that can resolve these isomers. Ultra-High-Performance Liquid Chromatography (UHPLC) systems often provide the necessary resolution.[1]

    • Derivatization: Derivatizing acylcarnitines, for example, by converting them to their butyl esters, can sometimes improve chromatographic separation.[7]

Data on Ion Suppression Mitigation Strategies

The choice of sample preparation is critical in minimizing ion suppression. Below is a summary of typical performance data for common extraction techniques.

Sample Preparation MethodAnalyte RecoveryMatrix Effect (Ion Suppression)Key AdvantageKey Disadvantage
Protein Precipitation (PPT) >88%High (significant suppression)[3]Fast, simple, and inexpensive.Does not effectively remove phospholipids, leading to significant ion suppression.[3]
Solid-Phase Extraction (SPE) 98-105%[8]Low (minimal suppression)[9]Provides a much cleaner sample by removing proteins and phospholipids.[3]More time-consuming and costly than PPT.
HybridSPE HighVery LowEfficiently removes both proteins and phospholipids in a streamlined workflow.[3]Higher cost per sample.

Note: The values presented are illustrative and can vary based on the specific acylcarnitine, matrix, and analytical method used.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for Acylcarnitine Analysis in Plasma

This protocol is a fast and simple method for sample preparation but may result in significant ion suppression.

  • Sample Aliquoting: Pipette 50 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add the appropriate volume of your stable isotope-labeled internal standard solution to each sample.

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile to precipitate the plasma proteins.[2]

  • Mixing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the acylcarnitines, to a new tube or a 96-well plate.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex and centrifuge to remove any particulates before transferring to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Acylcarnitine Analysis in Plasma

This protocol provides a cleaner sample extract, significantly reducing ion suppression. This example uses a mixed-mode cation-exchange SPE cartridge.

  • Sample Pre-treatment: To 100 µL of plasma, add the internal standard solution. Add 400 µL of 0.1% formic acid in acetonitrile to precipitate proteins. Vortex and centrifuge.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol, followed by 1 mL of water through it.

  • Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove interfering substances like phospholipids.

  • Elution: Elute the acylcarnitines from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Visualizations

G cluster_workflow Acylcarnitine Quantification Workflow cluster_troubleshooting Ion Suppression Mitigation Sample Biological Sample (Plasma, Tissue) Spike Spike with SIL Internal Standard Sample->Spike Prep Sample Preparation (PPT or SPE) Spike->Prep LCMS LC-MS/MS Analysis Prep->LCMS Suppress Ion Suppression Observed? Prep->Suppress Data Data Processing (Analyte/IS Ratio) LCMS->Data Quant Quantification Data->Quant OptimizePrep Optimize Sample Prep (e.g., SPE) Suppress->OptimizePrep Yes Proceed Proceed with Quantification Suppress->Proceed No OptimizeLC Optimize LC Separation OptimizePrep->OptimizeLC UseSIL Use SIL-IS OptimizeLC->UseSIL UseSIL->LCMS

General workflow and troubleshooting logic.

G cluster_cytosol Cytosol cluster_ims Intermembrane Space cluster_matrix Mitochondrial Matrix cluster_transport cluster_return LCFA Long-Chain Fatty Acid ACSL ACSL LCFA->ACSL + CoA + ATP LCAcylCoA Long-Chain Acyl-CoA ACSL->LCAcylCoA CPT1 CPT1 LCAcylCoA->CPT1 LCAcylCarnitine Long-Chain Acylcarnitine CPT1->LCAcylCarnitine - CoA Carnitine_cyto Carnitine Carnitine_cyto->CPT1 CACT CACT (Transporter) LCAcylCarnitine->CACT LCAcylCarnitine_matrix Long-Chain Acylcarnitine Carnitine_cyto_ret Carnitine CPT2 CPT2 LCAcylCoA_matrix Long-Chain Acyl-CoA CPT2->LCAcylCoA_matrix + CoA Carnitine_matrix Carnitine CPT2->Carnitine_matrix BetaOx β-Oxidation LCAcylCoA_matrix->BetaOx AcetylCoA Acetyl-CoA BetaOx->AcetylCoA Carnitine_matrix->CACT LCAcylCarnitine_matrix->CPT2

The Carnitine Shuttle and Fatty Acid β-Oxidation.

References

Technical Support Center: Accurate Measurement of Long-Chain Acylcarnitines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the accuracy and reliability of long-chain acylcarnitine measurement in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the accurate measurement of long-chain acylcarnitines important?

A1: Long-chain acylcarnitines are crucial intermediates in fatty acid and amino acid metabolism.[1] They serve as important biomarkers for inherited metabolic disorders, such as fatty acid oxidation defects and organic acidurias.[2][3][4][5] Alterations in their profiles are also associated with complex diseases like type 2 diabetes and heart failure.[1][6] Accurate quantification is essential for clinical diagnosis, disease monitoring, and for studying metabolic pathways in various physiological and pathological states.[1][7]

Q2: What are the main challenges in accurately quantifying long-chain acylcarnitines?

A2: The primary challenges include:

  • Low abundance: Many long-chain acylcarnitine species are present at very low concentrations in biological samples.[1][8]

  • Isomeric and Isobaric Interferences: Many acylcarnitines exist as isomers (same chemical formula, different structure) which are difficult to distinguish without chromatographic separation.[1][9] Isobaric compounds (different compounds with the same mass) can also co-elute, leading to inaccurate measurements.[10]

  • Ion Suppression: Components of the biological matrix can interfere with the ionization of acylcarnitines in the mass spectrometer, leading to a decreased signal.[11][12]

  • Poor Ionization Efficiency: The inherent physicochemical properties of long-chain acylcarnitines can result in low signal intensity during electrospray ionization (ESI)-MS analysis.[11]

Q3: What is the role of internal standards in acylcarnitine analysis?

A3: Internal standards are critical for accurate quantification. Stable isotope-labeled internal standards (SIL-IS) are highly recommended as they have nearly identical chemical and physical properties to the analytes of interest.[11] They co-elute with the target acylcarnitines and experience similar matrix effects, such as ion suppression, allowing for more precise and accurate concentration measurements.[10][11] It is important that the calibration curve is prepared in a matrix similar to the samples to properly account for these effects.[10]

Q4: When should I consider derivatization for my samples?

A4: Derivatization should be considered to improve the analytical properties of long-chain acylcarnitines. Butylation of the carboxyl group is a common method that increases the ionization efficiency, particularly for dicarboxylic species, by improving their gas-phase ion formation.[1][11] Another method involves derivatization with 3-nitrophenylhydrazine (3NPH), which has been shown to increase the signal intensity of acylcarnitines.[2][3][4] However, it's important to be aware of potential pitfalls, such as the partial hydrolysis of some acylcarnitines during the butylation process, which can affect the accuracy of free carnitine measurements.[10]

Troubleshooting Guide

Issue 1: Poor Peak Shape and Resolution in LC-MS/MS Analysis
  • Question: My chromatogram shows broad, tailing, or split peaks for my long-chain acylcarnitine standards and samples. How can I improve the peak shape and resolution?

  • Answer: Poor peak shape can be caused by several factors. Here are some troubleshooting steps:

    • Verify Column Choice: Ensure you are using a column suitable for separating polar, charged molecules like acylcarnitines. Reversed-phase C18 columns are commonly used.[10]

    • Optimize Mobile Phase: Adjust the composition of your mobile phase. This includes the organic solvent (e.g., acetonitrile, methanol), the aqueous component, and additives like formic acid or ammonium acetate to improve peak shape and resolution.[10] A shallow gradient during the elution of long-chain acylcarnitines can also significantly improve the separation of closely related isomers.[11]

    • Column Maintenance: Regularly flush your column to remove contaminants. If performance continues to degrade, consider replacing the column.[10]

Issue 2: Low Signal Intensity or Poor Ionization Efficiency
  • Question: I am observing a very low signal for my long-chain acylcarnitines, even for my standards. What can I do to improve the signal intensity?

  • Answer: Low signal intensity is a common issue. Consider the following strategies:

    • Derivatization: As mentioned in the FAQs, derivatizing the carboxyl group of acylcarnitines to their butyl esters can significantly enhance their ionization efficiency in ESI-MS.[1][11]

    • Mobile Phase Optimization: The addition of modifiers to the mobile phase can enhance the signal. For positive electrospray ionization (ESI+), mobile phases containing 10 mM ammonium formate or 10 mM ammonium formate with 0.1% formic acid have been shown to be effective.[11]

    • Check Mass Spectrometer Parameters: Ensure that the mass spectrometer settings, such as spray voltage, gas flows, and temperatures, are optimized for the analysis of long-chain acylcarnitines.

Issue 3: Significant Ion Suppression
  • Question: My signal intensity drops significantly when analyzing acylcarnitines in a biological matrix (e.g., plasma, serum) compared to pure standards. I suspect ion suppression. How can I mitigate this?

  • Answer: Ion suppression is a common matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the analytes.[11] Here’s how to address it:

    • Effective Sample Preparation: The primary goal is to remove interfering matrix components. Techniques like protein precipitation followed by solid-phase extraction (SPE) can be very effective.[10]

    • Chromatographic Separation: Ensure that your LC method separates the long-chain acylcarnitines from the bulk of the matrix components that cause ion suppression. A post-column infusion experiment can help identify the regions in your chromatogram where ion suppression is most severe.[11]

    • Use of Stable Isotope-Labeled Internal Standards (SIL-IS): As SIL-IS co-elute with the analytes, they experience similar ion suppression effects, which allows for more accurate quantification.[11]

Issue 4: Inaccurate Quantification and High Variability
  • Question: I am getting inconsistent and variable results for the quantification of long-chain acylcarnitines in my samples. What are the potential causes and solutions?

  • Answer: High variability can stem from several sources. Here are some key areas to investigate:

    • Evaluate Matrix Effects: Perform a post-column infusion study to assess where ion suppression or enhancement is occurring in your chromatogram.[10]

    • Calibration Curve: Ensure your calibration curve spans the expected concentration range of your samples. It is also crucial to prepare the calibration standards in a matrix that is similar to your samples to account for matrix effects.[10]

    • Consistent Sample Preparation: Inconsistent sample preparation is a major source of variability. Ensure that all steps, from sample collection to final extraction, are performed consistently across all samples.

Data Presentation: Comparison of Sample Preparation Methods

ParameterMethod 1: Protein PrecipitationMethod 2: SPE after Protein PrecipitationMethod 3: Derivatization (Butylation)
Principle Proteins are precipitated with a solvent (e.g., acetonitrile), and the supernatant is analyzed.After protein precipitation, the supernatant is further cleaned using a solid-phase extraction cartridge.The carboxyl group of acylcarnitines is esterified to improve ionization.
Pros Simple, fast, and requires minimal sample handling.Provides a cleaner extract, reducing matrix effects.[10]Significantly improves signal intensity and ionization efficiency.[1][11]
Cons May not effectively remove all interfering matrix components, leading to ion suppression.More time-consuming and can lead to analyte loss if not optimized.Can introduce variability if the reaction is not complete; may cause hydrolysis of some acylcarnitines.[10]
Typical Application High-throughput screening where speed is critical.When high accuracy and precision are required, and matrix effects are significant.For low-abundance long-chain acylcarnitines or when signal intensity is a limiting factor.

Experimental Protocols

Protocol 1: General Sample Preparation from Plasma/Serum
  • Sample Collection: Collect blood in appropriate tubes and process to obtain plasma or serum. Store samples at -80°C until analysis.[1]

  • Internal Standard Spiking: To 50 µL of plasma or serum, add a known amount of a stable isotope-labeled internal standard mixture containing long-chain acylcarnitines.[10]

  • Protein Precipitation: Add 200 µL of cold acetonitrile to the sample.[10]

  • Vortex and Centrifuge: Vortex the mixture thoroughly and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[10]

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent, typically the initial mobile phase for the LC-MS/MS analysis.

Protocol 2: Butylation for Derivatization

This protocol follows the general sample preparation steps above up to the evaporation step.

  • Reconstitution for Derivatization: Reconstitute the dried extract in 100 µL of 3N HCl in n-butanol.[10]

  • Incubation: Incubate the mixture at 65°C for 15-20 minutes.[1][10]

  • Evaporation: Evaporate the butanolic HCl to dryness under a stream of nitrogen.

  • Final Reconstitution: Reconstitute the derivatized sample in the initial mobile phase for LC-MS/MS analysis.

Visualizations

Workflow_for_Acylcarnitine_Analysis cluster_prep Sample Preparation cluster_derivatization Optional Derivatization cluster_analysis Analysis Sample Plasma/Serum Sample Add_IS Add Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Centrifuge Centrifugation Protein_Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Derivatize Butylation (HCl in n-butanol) Evaporate->Derivatize Derivatization Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute No Derivatization Evaporate2 Evaporate to Dryness Derivatize->Evaporate2 Evaporate2->Reconstitute LC_MSMS LC-MS/MS Analysis Reconstitute->LC_MSMS Data_Processing Data Processing and Quantification LC_MSMS->Data_Processing

Caption: General workflow for acylcarnitine analysis.

Troubleshooting_Logic cluster_issues Common Issues cluster_solutions Potential Solutions Start Inaccurate Long-Chain Acylcarnitine Measurement Problem Problem Start->Problem Identify Issue Problem_LowSignal Low Signal Intensity? Problem->Problem_LowSignal Problem_PoorPeak Poor Peak Shape? Problem->Problem_PoorPeak Problem_IonSuppression Ion Suppression? Problem->Problem_IonSuppression Solution_Derivatize Derivatization (Butylation) Problem_LowSignal->Solution_Derivatize Yes Solution_OptimizeMobile Optimize Mobile Phase Problem_LowSignal->Solution_OptimizeMobile Yes Problem_PoorPeak->Solution_OptimizeMobile Yes Solution_CheckColumn Check/Replace LC Column Problem_PoorPeak->Solution_CheckColumn Yes Solution_SamplePrep Improve Sample Preparation (SPE) Problem_IonSuppression->Solution_SamplePrep Yes Solution_UseIS Use Stable Isotope- Labeled Internal Standards Problem_IonSuppression->Solution_UseIS Yes

Caption: Troubleshooting logic for common issues.

References

Technical Support Center: Hexadecanedioic Acid Mono-L-Carnitine Ester Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of hexadecanedioic acid mono-L-carnitine ester in biological samples. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound in biological samples?

A1: The stability of this compound, a long-chain dicarboxylic acylcarnitine, is primarily influenced by temperature, storage duration, pH, and enzymatic activity in the biological matrix. Hydrolysis of the ester bond is the main degradation pathway.

Q2: What is the recommended storage temperature for plasma and serum samples to ensure the stability of this analyte?

A2: For long-term storage, it is highly recommended to store plasma and serum samples at -80°C.[1] While storage at -20°C may be acceptable for shorter periods, -80°C significantly minimizes degradation over extended durations.[1] Room temperature storage is not recommended as it can lead to significant hydrolysis of acylcarnitines.[1]

Q3: How many freeze-thaw cycles can my samples undergo without significant degradation of this compound?

A3: It is best practice to minimize freeze-thaw cycles. Each cycle can contribute to the degradation of metabolites. If possible, aliquot samples into smaller, single-use volumes before the initial freezing to avoid repeated thawing of the entire sample.

Q4: Is there a preferred anticoagulant for blood collection when analyzing for this compound?

A4: Sodium heparin or EDTA are commonly used anticoagulants for plasma collection for acylcarnitine analysis. It is crucial to process the blood sample promptly after collection by centrifuging to separate the plasma from blood cells to prevent hemolysis and ongoing enzymatic activity.

Q5: How does the stability of this compound differ in dried blood spots (DBS) compared to plasma?

A5: Acylcarnitines in dried blood spots are less stable at room temperature, especially under high humidity, and their concentrations can decrease significantly over time.[1] For long-term storage of DBS, freezing at -20°C or -80°C is recommended to maintain stability.[1] At -18°C, acylcarnitines in DBS are reported to be stable for at least 330 days.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or undetectable levels of this compound Sample degradation due to improper storage.Ensure samples are consistently stored at -80°C. Review sample handling and shipping conditions to ensure the cold chain was maintained.
Enzymatic hydrolysis during sample processing.Process blood samples to plasma or serum as quickly as possible after collection. Keep samples on ice during processing.
Multiple freeze-thaw cycles.Aliquot samples into single-use vials before the first freeze.
High variability in results between sample aliquots Inconsistent sample handling.Standardize all sample collection, processing, and storage procedures. Ensure all aliquots are treated identically.
Non-homogenous sample.Gently vortex samples after thawing and before taking an aliquot for analysis.
Increase in free carnitine concentration with a corresponding decrease in acylcarnitine levels Hydrolysis of the acylcarnitine ester.This is a strong indicator of sample degradation. Review storage temperature and duration. At room temperature, acylcarnitines can hydrolyze to free carnitine.[1]

Quantitative Data Summary

No specific quantitative stability data for this compound was found in the reviewed literature. The following tables summarize the stability of long-chain and dicarboxylic acylcarnitines, which are considered close structural analogs and provide the best available estimates.

Table 1: Stability of Long-Chain Acylcarnitines in Dried Blood Spots (DBS)

Storage TemperatureDurationStabilityReference
Room Temperature (>20°C)>14 daysSignificant hydrolysis observed.[1]
-18°CAt least 330 daysStable.[1]
45°C with >70% humidity8 daysC16-carnitine was the most sensitive, with a loss of almost 50% of the initial concentration.[2][3]

Table 2: Hydrolysis of Acylcarnitines During Sample Derivatization

Acylcarnitine Chain LengthAverage Percentage of HydrolysisReference
Short-chain27%[4]
Medium-chain17%[4]
Long-chain5%[4]

This data suggests that long-chain acylcarnitines like this compound are relatively more stable to hydrolysis during acidic and high-temperature derivatization steps compared to short-chain acylcarnitines.

Experimental Protocols

Protocol 1: Blood Sample Collection and Processing for Plasma

  • Collection: Collect whole blood into tubes containing sodium heparin or EDTA as the anticoagulant.

  • Initial Handling: Place the collected blood samples on ice immediately.

  • Centrifugation: Within one hour of collection, centrifuge the blood samples at 1,500-2,000 x g for 15 minutes at 4°C.

  • Plasma Separation: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cells.

  • Aliquoting: Transfer the plasma into pre-labeled, clean polypropylene tubes. It is recommended to create single-use aliquots to avoid freeze-thaw cycles.

  • Storage: Immediately freeze the plasma aliquots at -80°C for long-term storage.

Protocol 2: Analysis of this compound by LC-MS/MS

This is a general protocol based on methods for analyzing long-chain acylcarnitines. Method optimization and validation are required for specific laboratory conditions.

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • To 100 µL of plasma, add an internal standard solution (e.g., a stable isotope-labeled version of the analyte).

    • Precipitate proteins by adding 400 µL of cold acetonitrile.

    • Vortex the mixture for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions:

    • Chromatographic Column: A C18 reversed-phase column is typically used for separation.

    • Mobile Phase: A gradient elution with a mobile phase consisting of A) water with 0.1% formic acid and B) acetonitrile with 0.1% formic acid.

    • Mass Spectrometry: Use a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.

    • Detection: Monitor the specific precursor-to-product ion transitions for this compound and its internal standard.

Visualizations

Factors Affecting Stability of this compound cluster_factors Influencing Factors cluster_degradation Degradation Pathway Temperature Temperature Hydrolysis Hydrolysis Temperature->Hydrolysis Increases rate Storage_Duration Storage_Duration Storage_Duration->Hydrolysis Increases extent pH pH pH->Hydrolysis Influences rate (acid/base catalysis) Enzymatic_Activity Enzymatic_Activity Enzymatic_Activity->Hydrolysis Catalyzes Analyte Hexadecanedioic Acid Mono-L-Carnitine Ester Analyte->Hydrolysis Degradation_Products Free Carnitine + Hexadecanedioic Acid Hydrolysis->Degradation_Products Recommended Experimental Workflow for Sample Handling Start Start Collect_Blood 1. Collect Blood (Heparin/EDTA) Start->Collect_Blood On_Ice 2. Place on Ice Immediately Collect_Blood->On_Ice Centrifuge 3. Centrifuge within 1h (1500-2000g, 15min, 4°C) On_Ice->Centrifuge Separate_Plasma 4. Separate Plasma Centrifuge->Separate_Plasma Aliquot 5. Aliquot into Single-Use Tubes Separate_Plasma->Aliquot Store 6. Store at -80°C Aliquot->Store Analysis Analysis Store->Analysis End End Analysis->End

References

Technical Support Center: Enhanced Detection of Acylcarnitines through Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of acylcarnitines for enhanced detection. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on experimental protocols, troubleshooting, and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for acylcarnitine analysis?

A1: While underivatized analysis of acylcarnitines is possible, derivatization is often employed to improve the sensitivity and selectivity of detection, particularly in mass spectrometry (MS)-based methods.[1][2] Derivatization can enhance the ionization efficiency of acylcarnitines, leading to stronger signals and lower limits of detection.[3] It can also aid in the chromatographic separation of isomeric and isobaric species, which is crucial for accurate quantification and the definitive diagnosis of certain metabolic disorders.[4][5]

Q2: What are the most common derivatization techniques for acylcarnitines?

A2: The most common derivatization method involves esterification of the carboxyl group of the acylcarnitine. Butylation, using butanolic hydrochloride (butanolic-HCl), is a widely used technique.[1][3] Other reagents include pentafluorophenacyl trifluoromethanesulfonate and 2-(2,3-naphthalimino)ethyl trifluoromethanesulfonate for enhanced fluorescence detection.[4] More recently, methods using 3-nitrophenylhydrazine (3NPH) have been developed to increase signal intensity.[6][7]

Q3: What are the advantages and disadvantages of butylation?

A3:

  • Advantages: Butylation is a well-established and robust method that effectively increases the ionization efficiency of acylcarnitines for MS analysis.[3] It can also help to differentiate some isobaric compounds.[3]

  • Disadvantages: A significant drawback of butylation is the potential for hydrolysis of the acylcarnitine ester bond under the acidic reaction conditions, which can lead to inaccurate quantification of free carnitine and specific acylcarnitines.[8] The process can also be time-consuming.[2]

Q4: Are there alternatives to butylation that avoid hydrolysis?

A4: Yes, alternative derivatization strategies that use milder reaction conditions have been developed to minimize hydrolysis. For example, the use of 3-nitrophenylhydrazine (3NPH) in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and pyridine allows for derivatization under less harsh conditions.[6][9] Isotope labeling strategies using reagents that react with the carboxyl group under mild conditions have also been reported to avoid hydrolysis.[8]

Q5: Can I analyze acylcarnitines without derivatization?

A5: Yes, non-derivatization methods coupled with liquid chromatography-mass spectrometry (LC-MS) have become increasingly popular.[8][10] These methods simplify sample preparation.[10] However, they may have limitations in sensitivity for certain acylcarnitine species, especially dicarboxylic acylcarnitines, and may not be able to differentiate all isobaric compounds.[11]

Troubleshooting Guides

This section addresses common problems encountered during the derivatization and analysis of acylcarnitines.

Issue 1: Low Signal Intensity or Poor Sensitivity
Possible Cause Troubleshooting Step
Incomplete Derivatization Ensure the derivatization reagent is fresh and has been stored correctly. Optimize the reaction time and temperature. For butylation, ensure the butanolic-HCl solution is properly prepared (e.g., by mixing acetyl chloride and 1-butanol).[1] For 3NPH derivatization, verify the concentrations of 3NPH, EDC, and pyridine.[6][9]
Sample Loss During Evaporation After derivatization, samples are often dried down. Avoid overly aggressive heating or high nitrogen flow, which can lead to the loss of volatile short-chain acylcarnitine derivatives.
Hydrolysis of Acylcarnitines If using an acid-catalyzed method like butylation, minimize the reaction time and temperature to reduce hydrolysis.[8] Consider switching to a milder derivatization method if hydrolysis is a persistent issue.
Ion Suppression in Mass Spectrometry Ensure proper chromatographic separation to minimize co-elution with matrix components that can cause ion suppression. Optimize the mobile phase composition and gradient.
Issue 2: Inaccurate Quantification and Poor Reproducibility
Possible Cause Troubleshooting Step
Inconsistent Derivatization Efficiency Prepare fresh derivatization reagents for each batch of samples. Ensure thorough mixing of the sample with the derivatization solution. Use a consistent incubation time and temperature for all samples, calibrators, and quality controls.[1]
Internal Standard Issues Use a stable isotope-labeled internal standard for each analyte if possible. Ensure the internal standard is added to all samples, calibrators, and controls before any sample preparation steps to account for variations in extraction and derivatization efficiency.
Calibration Curve Problems Prepare calibration standards in a matrix that closely matches the study samples (e.g., plasma, urine). Ensure the concentration range of the calibration curve covers the expected concentrations of the analytes in the samples.
Issue 3: Inability to Separate Isomeric or Isobaric Acylcarnitines
Possible Cause Troubleshooting Step
Inadequate Chromatographic Resolution Optimize the liquid chromatography method. For isomeric separation, consider using a different column chemistry (e.g., a different C18 phase or a HILIC column) or adjusting the mobile phase gradient and temperature. UHPLC systems can provide better resolution than traditional HPLC.[4]
Derivatization Method Does Not Differentiate Isobars Some derivatization techniques, like butylation, can help differentiate certain isobaric species, such as dicarboxylic acylcarnitines from hydroxyacylcarnitines, because the former will be derivatized at both carboxyl groups, resulting in a different mass.[3][12] If your method does not provide this differentiation, a change in derivatization strategy or a high-resolution chromatographic method is necessary.

Quantitative Data Summary

The following table summarizes the performance characteristics of a flow injection tandem mass spectrometry (FI-MS/MS) method with butanolic-HCl derivatization for the simultaneous measurement of amino acids and acylcarnitines in plasma.[1]

Analyte GroupInter-assay Precision (CV%)Bias (%)Limit of Detection (LOD) (μmol/L)Limit of Quantification (LOQ) (μmol/L)
Acylcarnitines < 12.3< 10.20.02 - 10.05 - 5
Amino Acids < 8.7< 8.80.6 - 102 - 25

Data from a study on diabetic nephropathy patients.[1]

Experimental Protocols

Protocol 1: Butylation of Acylcarnitines for FI-MS/MS Analysis

This protocol is adapted from a method for the concurrent measurement of amino acids and acylcarnitines in plasma.[1]

Materials:

  • Plasma samples, calibrators, and quality control materials

  • Internal standard mixture (containing isotopically labeled amino acids and acylcarnitines)

  • Acetyl chloride

  • 1-Butanol

  • Acetonitrile (mass spectrometry grade)

  • Water (mass spectrometry grade)

  • Nitrogen gas (99.9% purity)

Procedure:

  • Sample Preparation:

    • Pipette 10 µL of each sample (plasma, calibrator, or QC) into a 1.5 mL vial.

    • Add 200 µL of the internal standard mixture and vortex.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new vial.

    • Evaporate the supernatant to dryness under a stream of nitrogen gas at 45°C.

  • Derivatization:

    • Prepare the derivatization solution fresh daily by mixing 10 µL of acetyl chloride with 90 µL of 1-butanol.

    • Add 50 µL of the derivatization solution to each dried sample vial and vortex.

    • Incubate at 65°C for 15 minutes.

    • Evaporate the samples to dryness under a stream of nitrogen gas at 45°C.

  • Reconstitution and Analysis:

    • Reconstitute the dried residue in 100 µL of the mobile phase (acetonitrile:water).

    • Transfer the reconstituted samples to autosampler vials for FI-MS/MS analysis.

Protocol 2: Derivatization of Acylcarnitines with 3-Nitrophenylhydrazine (3NPH)

This protocol is based on a method for comprehensive acylcarnitine profiling by low-resolution LC-MS.[6][9]

Materials:

  • Metabolite extracts from tissues or fluids

  • Isotopically labeled internal acylcarnitine standard

  • 3-Nitrophenylhydrazine (3NPH) solution (0.5 M in 35% acetonitrile)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution (1 M in water)

  • Pyridine (99%)

  • Methanol (80%)

Procedure:

  • Sample Preparation:

    • To the metabolite extract (in 80% methanol), add a known amount of the isotopically labeled internal standard.

  • Derivatization:

    • Sequentially add the following reagents to the sample:

      • 5 µL of 25 mM 3NPH solution.

      • 2.5 µL of 25 mM EDC solution.

      • 0.4 µL of 0.396% pyridine.

    • Incubate the mixture for 30 minutes at 30°C on a rocking platform.

  • Final Preparation and Analysis:

    • Lyophilize the samples.

    • Dissolve the dried residue in 30 µL of water.

    • Inject 15 µL for LC-MS analysis.

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (Plasma, Blood Spot, Tissue) Extraction Metabolite Extraction (e.g., with Methanol) Sample->Extraction IS_Addition Addition of Internal Standard Extraction->IS_Addition Drying1 Evaporation to Dryness IS_Addition->Drying1 Deriv_Reagent Addition of Derivatization Reagent (e.g., Butanolic-HCl or 3NPH) Drying1->Deriv_Reagent Incubation Incubation (Heat may be applied) Deriv_Reagent->Incubation Drying2 Evaporation to Dryness Incubation->Drying2 Reconstitution Reconstitution in Mobile Phase Drying2->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Troubleshooting_Logic Start Low Signal Intensity? Check_Deriv Check Derivatization - Reagent freshness - Reaction conditions Start->Check_Deriv Yes Resolved Problem Resolved Start->Resolved No Check_Evap Check Evaporation Step - Avoid sample loss Check_Deriv->Check_Evap Check_Hydrolysis Consider Hydrolysis - Milder conditions? Check_Evap->Check_Hydrolysis Check_Suppression Investigate Ion Suppression - Optimize chromatography Check_Hydrolysis->Check_Suppression Check_Suppression->Resolved

References

minimizing contamination during acylcarnitine synthesis and purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing contamination during acylcarnitine synthesis and purification.

Troubleshooting Guides

This section provides solutions to common problems encountered during acylcarnitine synthesis and analysis.

Problem: Unexpected Peaks in Mass Spectrometry Analysis

Possible Causes and Solutions:

CauseSolution
Contamination from Solvents or Reagents Use high-purity, LC-MS grade solvents and reagents. Prepare fresh mobile phases daily to prevent degradation and microbial growth.
Isobaric or Isomeric Interferences Employ high-resolution chromatographic techniques like UHPLC-MS/MS to separate isomers.[1][2]
Matrix Effects Prepare calibration curves in a matrix similar to the sample to compensate for ion suppression or enhancement.[2]
Exogenous Contaminants Review sample history for medications (e.g., valproate, pivalate-containing antibiotics) or supplements that could introduce interfering compounds.[2]
Sample Preparation Artifacts Be mindful of derivatization steps, as butylation can cause partial hydrolysis of acylcarnitines, affecting free carnitine quantification.[1][2]

Problem: Poor Chromatographic Peak Shape (Tailing or Fronting)

Possible Causes and Solutions:

CauseSolution
Secondary Interactions with Column Lower the mobile phase pH to protonate residual silanol groups on the column.
Column Overload Reduce the sample concentration or injection volume.
Poor Sample Solubility Ensure the sample is fully dissolved in a solvent compatible with the initial mobile phase.

Frequently Asked Questions (FAQs)

Synthesis and Purification

  • Q1: What are the most common sources of contamination during acylcarnitine synthesis? A1: The primary sources of contamination include unreacted starting materials such as free carnitine and the acylating agent (e.g., fatty acid or acid chloride), side-products from the reaction, and impurities present in solvents and reagents.[1][3]

  • Q2: How can I remove unreacted carnitine from my synthesized acylcarnitine? A2: Cation-exchange solid-phase extraction (SPE) is an effective method for separating the positively charged acylcarnitine from unreacted carnitine.[1] Preparative HPLC can also be used for further purification.[1]

  • Q3: My purified acylcarnitine is a viscous, hygroscopic oil, making it difficult to handle and weigh accurately. What should I do? A3: This is a common issue with synthesized acylcarnitines.[1] Instead of weighing the pure compound directly for standard solutions, it is recommended to prepare a stock solution and then standardize its concentration by analyzing for total and free carnitine.[1]

Analysis and Quality Control

  • Q4: Why is UHPLC-MS/MS the preferred method for acylcarnitine analysis? A4: UHPLC-MS/MS offers high sensitivity and selectivity, and crucially, it can separate isomeric and isobaric acylcarnitines that have the same mass-to-charge ratio.[1][2] This is essential for accurate identification and quantification, as different isomers can be markers for different metabolic disorders.[2]

  • Q5: I am observing a high background signal in my LC-MS analysis. What are the likely causes? A5: A high background signal can originate from several sources, including contaminated solvents, plasticizers leaching from tubes and plates, and accumulation of non-volatile impurities in the mass spectrometer. Always use high-purity solvents and glassware, and perform regular maintenance and cleaning of your LC-MS system.

Quantitative Data Summary

The following tables summarize key quantitative data related to acylcarnitine purification and analysis.

Table 1: Recovery and Purity Data for Acylcarnitine Purification Methods

Purification MethodAnalyteRecovery RatePurity/Contamination LevelReference
Liquid-Liquid Partitioning & Butanol ExtractionOctanoyl[3H]carnitine91%<1% carnitine contamination[4]
Liquid-Liquid Partitioning & Butanol ExtractionPalmitoyl[3H]carnitine90%<1% carnitine contamination[4]
Cation-Exchange Solid-Phase ExtractionCarnitine and Acylcarnitines77-85%Not specified[5]

Table 2: Performance of Acylcarnitine Analytical Methods

Analytical MethodParameterValueReference
UHPLC-MS/MSPrecisionWithin 10%[6]
UHPLC-MS/MSAccuracyWithin 15% of theoretical value[6]
Paper Spray Mass SpectrometryLinearity (R²)>0.95[7]
Paper Spray Mass SpectrometryReproducibility (RSD)~10%[7]

Experimental Protocols

Protocol 1: Synthesis of Acylcarnitine (One-Pot Acylation)

This protocol is adapted from a method for synthesizing radiolabeled fatty acylcarnitines.[4]

  • Reaction Setup: In a clean glass vial, combine the fatty acid and a slight molar excess of the corresponding acid chloride.

  • Addition of Carnitine: Add L-carnitine hydrochloride to the mixture.

  • Reaction: Keep the reaction mixture at an elevated temperature and monitor the progress using thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, proceed immediately to purification.

Protocol 2: Purification of Acylcarnitine using Solid-Phase Extraction (SPE)

This protocol is a general procedure for the purification of acylcarnitines from a crude synthesis mixture.[1]

  • Column Conditioning: Condition a strong cation-exchange SPE cartridge by washing with methanol followed by water.

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent and load it onto the SPE cartridge.

  • Washing: Wash the cartridge with a solvent that elutes the unreacted fatty acid and other neutral impurities, while the positively charged acylcarnitine and unreacted carnitine remain bound. A common wash solvent is methanol.

  • Elution: Elute the acylcarnitine and any remaining carnitine with a more polar or higher ionic strength solvent. An acidic or basic methanolic solution is often used.

  • Further Purification (Optional): For higher purity, the eluate can be further purified using preparative HPLC to separate the acylcarnitine from unreacted carnitine.[1]

Visualizations

cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage Start Starting Materials (L-Carnitine, Acylating Agent) Synthesis Acylation Reaction Start->Synthesis Crude Crude Acylcarnitine Mixture Synthesis->Crude SPE Solid-Phase Extraction (SPE) Crude->SPE Remove Unreacted Acylating Agent HPLC Preparative HPLC SPE->HPLC Remove Unreacted Carnitine Pure Purified Acylcarnitine HPLC->Pure QC Quality Control (UHPLC-MS/MS) Pure->QC Final Final Product (>99% Purity) QC->Final

Caption: General workflow for acylcarnitine synthesis, purification, and analysis.

cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Problem Unexpected Peak(s) in MS Contamination Solvent/Reagent Contamination Problem->Contamination Isobaric Isobaric/Isomeric Interference Problem->Isobaric Matrix Matrix Effects Problem->Matrix Exogenous Exogenous Compounds Problem->Exogenous CheckSolvents Use High-Purity Solvents & Reagents Contamination->CheckSolvents UseHPLC Employ High-Resolution UHPLC-MS/MS Isobaric->UseHPLC MatrixMatch Matrix-Matched Calibration Matrix->MatrixMatch SampleHistory Review Sample History Exogenous->SampleHistory

Caption: Troubleshooting flowchart for unexpected peaks in mass spectrometry.

References

Technical Support Center: Resolving Isobaric Interference in Acylcarnitine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for acylcarnitine analysis. This resource is designed to provide researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during mass spectrometry-based acylcarnitine profiling.

Frequently Asked Questions (FAQs)

Q1: What are isobaric interferences and why are they a problem in acylcarnitine analysis?

Isobaric interferences occur when multiple, distinct acylcarnitine species have the same nominal mass-to-charge ratio (m/z). This poses a significant challenge in analytical methods like flow-injection tandem mass spectrometry (MS/MS), which cannot differentiate between these compounds based on mass alone.[1][2][3] Failure to resolve isobaric interferences can lead to misidentification, inaccurate quantification, and potentially incorrect clinical diagnoses for inborn errors of metabolism.[1][2][3]

Q2: Which are the most common isobaric interferences encountered in acylcarnitine profiling?

Several clinically significant isobaric interferences are routinely encountered. These include:

  • C4 Acylcarnitines: Butyrylcarnitine and isobutyrylcarnitine.[1][3]

  • C5 Acylcarnitines: Valerylcarnitine, isovalerylcarnitine, 2-methylbutyrylcarnitine, and pivaloylcarnitine.[1][3]

  • C5-OH Acylcarnitines and C4-DC Acylcarnitines: Hydroxylated C5 isomers and dicarboxylic C4 isomers can interfere with each other. A common example is the interference between 3-hydroxyisovalerylcarnitine (C5-OH) and glutarylcarnitine (C5-DC), as well as malonylcarnitine (C3-DC) and hydroxybutyrylcarnitine (C4-OH).[4][5][6]

Q3: How can I resolve isobaric interferences in my acylcarnitine analysis?

The most effective method for resolving isobaric interferences is to incorporate a chromatographic separation step prior to mass spectrometric analysis. Ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (UHPLC-MS/MS) is the gold standard for separating isomeric acylcarnitines.[1][3][7][8] Chemical derivatization can also be employed to differentiate certain isobaric species.[4][9]

Troubleshooting Guide

Issue: My flow-injection MS/MS analysis shows an elevated C4 acylcarnitine peak, but I cannot differentiate between short-chain acyl-CoA dehydrogenase (SCAD) deficiency and isobutyryl-CoA dehydrogenase (IBD) deficiency.

Solution:

To definitively distinguish between butyrylcarnitine (elevated in SCAD deficiency) and isobutyrylcarnitine (elevated in IBD deficiency), a second-tier analysis using UHPLC-MS/MS is required.[1][7][8] This technique provides the necessary chromatographic resolution to separate these two isomers.

Issue: I have an elevated C5 acylcarnitine peak. How can I determine if it is due to an inborn error of metabolism or an exogenous source?

Solution:

An elevated C5 peak can indicate isovaleric acidemia (IVA) or 2-methylbutyryl-CoA dehydrogenase deficiency (2-MBCD).[1][3] However, it can also be caused by the presence of pivaloylcarnitine, which is formed in patients taking pivalate-containing antibiotics.[1][3] UHPLC-MS/MS can separate isovalerylcarnitine, 2-methylbutyrylcarnitine, and pivaloylcarnitine, allowing for an accurate diagnosis.[1][3]

Issue: I am having difficulty distinguishing between 3-hydroxyisovalerylcarnitine (C5-OH) and glutarylcarnitine (C5-DC) in my analysis.

Solution:

These compounds are isobaric and can be challenging to resolve. While chromatographic separation is the primary method, chemical derivatization can also be a powerful tool. Butylation, for instance, adds a butyl group to the carboxyl moieties of the acylcarnitines. Since dicarboxylic acylcarnitines like glutarylcarnitine have two carboxyl groups, they will be derivatized twice, resulting in a different mass shift compared to the singly carboxylated hydroxyacylcarnitines.[4]

Experimental Protocols

Protocol 1: UHPLC-MS/MS for the Separation of C4 and C5 Acylcarnitine Isomers

This protocol is adapted from methods described for the differential diagnosis of inborn errors of metabolism.[1][3]

1. Sample Preparation:

  • Extract acylcarnitines from plasma or dried blood spots using methanol containing deuterium-labeled internal standards.
  • Evaporate the methanol extract to dryness under a stream of nitrogen.
  • Derivatize the dried residue with 3N methanolic HCl or butanolic HCl by incubating at 60-65°C for 15-20 minutes.[1]
  • Evaporate the derivatization reagent and reconstitute the sample in the initial mobile phase.

2. LC Separation:

  • Column: C18 reversed-phase column (e.g., BEH C18, 1.7 µm, 1.0 x 100 mm).[1]
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Methanol with 0.1% formic acid.
  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a run time of less than 10 minutes.[1]
  • Column Temperature: 60°C.[1]

3. MS/MS Detection:

  • Ionization Mode: Positive electrospray ionization (ESI+).
  • Scan Type: Multiple Reaction Monitoring (MRM).
  • Precursor Ion: The m/z of the butylated or methylated acylcarnitine.
  • Product Ion: A common fragment ion for acylcarnitines, such as m/z 85.[4]

Protocol 2: Derivatization for the Differentiation of Dicarboxylic Acylcarnitines

This protocol utilizes butylation to distinguish between isobaric monocarboxylic and dicarboxylic acylcarnitines.[4][9]

1. Sample Extraction:

  • Extract acylcarnitines from the sample matrix (e.g., plasma, tissue homogenate) with methanol.
  • Add an appropriate internal standard.
  • Centrifuge to pellet proteins and transfer the supernatant.
  • Dry the supernatant under vacuum.

2. Derivatization:

  • To the dried extract, add 100 µL of 5% (v/v) acetyl chloride in n-butanol.
  • Incubate at 60°C for 20 minutes with agitation.[4]
  • Evaporate the derivatization reagent to dryness.
  • Reconstitute the sample in the appropriate solvent for LC-MS/MS analysis.

Data Presentation

Table 1: Chromatographic Resolution of Key Isobaric Acylcarnitines

Isobaric GroupCompoundTypical Retention Time (min) on C18 Column
C4 Acylcarnitines Isobutyrylcarnitine~3.5
Butyrylcarnitine~3.8
C5 Acylcarnitines Pivaloylcarnitine~4.2
Valerylcarnitine~4.5
2-Methylbutyrylcarnitine~4.7
Isovalerylcarnitine~4.9

Note: Retention times are approximate and can vary depending on the specific UHPLC system, column, and gradient conditions.

Table 2: Mass Shifts of Isobaric Acylcarnitines After Butylation

AcylcarnitineMolecular FormulaNon-derivatized m/zButylated m/z
Hydroxybutyrylcarnitine (C4-OH)C₈H₁₇NO₄248304
Malonylcarnitine (C3-DC)C₈H₁₃NO₅248360

This table demonstrates how butylation can differentiate between isobaric C4-OH and C3-DC acylcarnitines based on the resulting mass-to-charge ratio.[4]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Plasma or Dried Blood Spot Extraction Methanol Extraction with Internal Standards Sample->Extraction Derivatization Butylation or Methylation (Optional) Extraction->Derivatization Reconstitution Reconstitution in Mobile Phase Derivatization->Reconstitution UHPLC UHPLC Separation (e.g., C18 column) Reconstitution->UHPLC Injection MSMS Tandem Mass Spectrometry (MRM Mode) UHPLC->MSMS Quantification Quantification of Isobaric Species MSMS->Quantification Diagnosis Differential Diagnosis Quantification->Diagnosis isobaric_resolution_logic cluster_problem The Problem cluster_solution The Solution cluster_outcome The Outcome Isobaric Isobaric Acylcarnitines (e.g., C4 isomers) SameMass Same m/z Isobaric->SameMass Chromatography UHPLC Separation SameMass->Chromatography Resolves based on physicochemical properties Derivatization Chemical Derivatization (e.g., Butylation) SameMass->Derivatization Creates mass difference Separated Separated Isomers Chromatography->Separated DifferentMass Different m/z Derivatization->DifferentMass AccurateQuant Accurate Quantification Separated->AccurateQuant DifferentMass->AccurateQuant

References

Validation & Comparative

A Comparative Guide to the Validation of Hexadecanedioic Acid Mono-L-Carnitine Ester as a Disease Biomarker for Peroxisome Biogenesis Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of hexadecanedioic acid mono-L-carnitine ester, a long-chain dicarboxylic acylcarnitine, with established biomarkers for the diagnosis of Peroxisome Biogenesis Disorders (PBDs), including Zellweger Spectrum Disorders (ZSDs). The content is based on experimental data from peer-reviewed studies and is intended to inform researchers, scientists, and drug development professionals on the potential utility of this emerging biomarker.

Introduction to Peroxisome Biogenesis Disorders and Current Biomarkers

Peroxisome biogenesis disorders are a group of severe, inherited metabolic diseases caused by defects in the formation or function of peroxisomes.[1] These organelles are crucial for various metabolic processes, including the β-oxidation of very long-chain fatty acids (VLCFAs).[2] Consequently, a hallmark of PBDs is the accumulation of VLCFAs in plasma and tissues.[1][2]

The current gold standard for the biochemical diagnosis of PBDs involves the measurement of VLCFAs, specifically the absolute concentrations of hexacosanoic acid (C26:0) and the ratio of C26:0 to docosanoic acid (C22:0).[3] More recently, C26:0-lysophosphatidylcholine (C26:0-LPC) has emerged as a highly sensitive and specific biomarker, particularly for identifying female carriers of X-linked adrenoleukodystrophy (X-ALD), another peroxisomal disorder.[4][5]

This compound as a Novel Biomarker Candidate

This compound (also known as hexadecanedioylcarnitine or C16-DC) is a dicarboxylic acylcarnitine. Recent metabolomic studies have identified elevated levels of C16-DC and other long-chain dicarboxylic acylcarnitines in patients with PBDs.[6][7][8] The accumulation of these dicarboxylic acylcarnitines is thought to result from the peroxisomal impairment of fatty acid oxidation.

The following sections provide a detailed comparison of the diagnostic performance of this compound (as part of the dicarboxylic acylcarnitine profile) against established biomarkers for PBDs.

Data Presentation: Performance of Biomarkers for Peroxisome Biogenesis Disorders

The following tables summarize the quantitative data on the diagnostic performance of this compound and other biomarkers for PBDs.

BiomarkerDisease GroupAnalyte Concentration (μmol/L) - Mean ± SD or RangeControl Group Concentration (μmol/L) - Mean ± SD or RangeFold Change (approx.)Reference
Hexadecanedioylcarnitine (C16-DC) PBD Patients (n=19)Elevated (specific mean not provided, but significantly higher than controls)Not specified-[6]
Zellweger Syndrome (n=5)Significantly elevated urine excretion vs. controls130 healthy controls-[7]
Hexacosanoic Acid (C26:0) Classical Zellweger Syndrome (n=15)5.20 ± 1.78Healthy Controls> 3-fold[9]
Mild Zellweger Spectrum Disorder (n=3)0.76 ± 0.46Healthy ControlsNormal to slightly elevated[9]
C26:0/C22:0 Ratio Classical Zellweger Syndrome (n=15)0.65 ± 0.18Healthy Controls> 30-fold[9]
Mild Zellweger Spectrum Disorder (n=3)0.11 ± 0.09Healthy Controls~5-fold[9]
C26:0-lysophosphatidylcholine (C26:0-LPC) Zellweger Spectrum Disorder Patients (n=35)0.453 (median); range: 0.074–2.485Controls (n=67)0.037 (median); range: 0.011–0.063~12-fold (median)
BiomarkerSensitivitySpecificityKey FindingsReference
Dicarboxylic Acylcarnitines (C20-DC & C22-DC) C20-DC: 100%C22-DC: 68%C20-DC: 99.6%C22-DC: 99.6%C20-DC and C22-DC were the best performing dicarboxylic acylcarnitine biomarkers for PBDs.[10]
Hexacosanoic Acid (C26:0) and C26:0/C22:0 Ratio High for classical PBDs, but can be normal in milder forms and in some female carriers of X-ALD.Generally high, but false positives can occur due to diet or other conditions.The combination of C26:0 and the C26:0/C22:0 ratio increases diagnostic accuracy.[4]
C26:0-lysophosphatidylcholine (C26:0-LPC) Superior to VLCFA analysis, especially for female carriers of X-ALD. In one study, all ZSD patients had elevated C26:0-LPC.High.Considered a more reliable biomarker than VLCFAs for peroxisomal β-oxidation defects.[3][5]

Experimental Protocols

Analysis of Dicarboxylic Acylcarnitines (including this compound)

This protocol is based on methods used for the analysis of acylcarnitines in plasma or urine by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]

  • Sample Preparation:

    • To 100 µL of plasma or urine, add an internal standard solution containing stable isotope-labeled acylcarnitines (including a labeled C16-DC standard if available).

    • Perform protein precipitation with acetonitrile.

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

    • For improved detection, derivatization to butyl esters can be performed, which enhances the ionization efficiency of dicarboxylic acylcarnitines.[11]

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B.

    • Flow Rate: Typically 0.3-0.6 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions are monitored for each dicarboxylic acylcarnitine and their corresponding internal standards. For hexadecanedioylcarnitine, the transition would be specific to its mass-to-charge ratio (m/z).

Analysis of Very Long-Chain Fatty Acids (VLCFAs)

This protocol is a generalized method for the quantification of VLCFAs in plasma by LC-MS/MS.[12][13]

  • Sample Preparation (Hydrolysis and Derivatization):

    • To 100 µL of plasma, add an internal standard solution containing deuterated VLCFAs (e.g., D4-C26:0).

    • Perform acid hydrolysis to release the fatty acids from complex lipids.

    • Extract the free fatty acids using an organic solvent such as hexane.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Derivatize the dried lipid extract to enhance ionization efficiency for positive ion mode ESI-MS/MS.

    • After derivatization, evaporate the reagent and reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

  • Liquid Chromatography (LC):

    • Column: C8 or C18 reversed-phase column.

    • Mobile Phase: A gradient of water and methanol/acetonitrile with a modifier like formic acid.

    • Flow Rate: Typically 0.2-0.6 mL/min.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for C22:0, C24:0, C26:0, and their deuterated internal standards.

Mandatory Visualization

Peroxisomal_Fatty_Acid_Metabolism cluster_cytosol Cytosol cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion cluster_omega_oxidation ω-Oxidation (ER) VLCFA Very Long-Chain Fatty Acid (VLCFA) VLCFA_CoA VLCFA-CoA VLCFA->VLCFA_CoA ACSL Omega_Oxidation ω-Oxidation VLCFA->Omega_Oxidation Peroxisomal_Beta_Oxidation Peroxisomal β-Oxidation VLCFA_CoA->Peroxisomal_Beta_Oxidation ABCD1 Transporter Medium_Chain_Acyl_CoA Medium-Chain Acyl-CoA Peroxisomal_Beta_Oxidation->Medium_Chain_Acyl_CoA Acetyl_CoA Acetyl-CoA Peroxisomal_Beta_Oxidation->Acetyl_CoA Mitochondrial_Beta_Oxidation Mitochondrial β-Oxidation Medium_Chain_Acyl_CoA->Mitochondrial_Beta_Oxidation TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Dicarboxylic_Acid Dicarboxylic Acid (e.g., Hexadecanedioic Acid) Omega_Oxidation->Dicarboxylic_Acid Dicarboxylic_Acylcarnitine_Accumulation Dicarboxylic Acylcarnitine Accumulation Omega_Oxidation->Dicarboxylic_Acylcarnitine_Accumulation Dicarboxylic_Acylcarnitine Dicarboxylic Acylcarnitine (e.g., C16-DC) Dicarboxylic_Acid->Dicarboxylic_Acylcarnitine CPT1/CPT2 PBD_Block PBD Defect PBD_Block->Peroxisomal_Beta_Oxidation VLCFA_Accumulation VLCFA Accumulation PBD_Block->VLCFA_Accumulation

Caption: Simplified metabolic pathway in Peroxisome Biogenesis Disorders (PBDs).

Diagnostic_Workflow cluster_biochemical_testing Biochemical Testing (Plasma/Urine) cluster_results Results Interpretation Clinical_Suspicion Clinical Suspicion of PBD VLCFA_Analysis VLCFA Analysis (C26:0, C26:0/C22:0) Clinical_Suspicion->VLCFA_Analysis LPC_Analysis C26:0-LPC Analysis Clinical_Suspicion->LPC_Analysis Acylcarnitine_Profile Acylcarnitine Profile (incl. C16-DC) Clinical_Suspicion->Acylcarnitine_Profile Elevated_VLCFA Elevated VLCFAs? VLCFA_Analysis->Elevated_VLCFA Elevated_LPC Elevated C26:0-LPC? LPC_Analysis->Elevated_LPC Elevated_DC_Acylcarnitine Elevated Dicarboxylic Acylcarnitines? Acylcarnitine_Profile->Elevated_DC_Acylcarnitine Elevated_VLCFA->LPC_Analysis No/Equivocal Genetic_Testing Genetic Testing (PEX genes) Elevated_VLCFA->Genetic_Testing Yes Elevated_LPC->VLCFA_Analysis No/Equivocal Elevated_LPC->Genetic_Testing Yes Elevated_DC_Acylcarnitine->Genetic_Testing Yes PBD_Diagnosis PBD Diagnosis Confirmed Genetic_Testing->PBD_Diagnosis

Caption: Diagnostic workflow for Peroxisome Biogenesis Disorders (PBDs).

Conclusion

This compound, as a component of the dicarboxylic acylcarnitine profile, shows promise as an emerging biomarker for Peroxisome Biogenesis Disorders. Studies indicate that long-chain dicarboxylic acylcarnitines are significantly elevated in patients with PBDs.[6][7] While very long-chain fatty acids (VLCFAs) and C26:0-lysophosphatidylcholine (C26:0-LPC) remain the established and more extensively validated biomarkers, the analysis of dicarboxylic acylcarnitines may offer complementary diagnostic information, particularly in cases with equivocal VLCFA results.

Further research is required to establish the precise sensitivity and specificity of this compound in a larger cohort of PBD patients and to directly compare its diagnostic performance head-to-head with C26:0-LPC. The integration of dicarboxylic acylcarnitine analysis into routine metabolic screening panels could potentially enhance the early and accurate diagnosis of these devastating disorders.

References

A Comparative Guide to Hexadecanedioic Acid Mono-L-Carnitine Ester and Other Dicarboxylic Acylcarnitines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of hexadecanedioic acid mono-L-carnitine ester (C16-DC) and other dicarboxylic acylcarnitines. It includes a summary of their biochemical properties, comparative quantitative data from experimental studies, detailed experimental protocols for their analysis, and visualizations of the metabolic pathways involved in their formation and degradation.

Introduction to Dicarboxylic Acylcarnitines

Dicarboxylic acylcarnitines are esterified derivatives of L-carnitine and dicarboxylic acids. These molecules are important intermediates in fatty acid and amino acid metabolism.[1] Their formation is primarily linked to the ω-oxidation of fatty acids in the endoplasmic reticulum, which generates dicarboxylic acids.[2][3] These dicarboxylic acids can then undergo further metabolism, including β-oxidation in both peroxisomes and mitochondria.[4][5] The esterification with carnitine, catalyzed by carnitine acyltransferases, facilitates their transport across cellular membranes and modulates the intracellular ratio of free Coenzyme A (CoA) to acyl-CoA.[6][7]

Elevated levels of specific dicarboxylic acylcarnitines in biological fluids can serve as important biomarkers for certain inborn errors of metabolism, particularly peroxisome biogenesis disorders (PBDs).[8][9] This guide focuses on comparing this compound (C16-DC) with other relevant dicarboxylic acylcarnitines.

Biochemical Properties

This compound is a long-chain dicarboxylic acylcarnitine. Its fundamental properties are summarized in the table below and compared with other representative dicarboxylic acylcarnitines.

PropertyThis compound (C16-DC)Adipoyl-L-carnitine (C6-DC)Octadecanedioic Acid Mono-L-carnitine Ester (C18-DC)
Molecular Formula C23H43NO6[10]C13H23NO6C25H47NO6
Molecular Weight 429.6 g/mol [10]289.34 g/mol 457.6 g/mol
IUPAC Name (3R)-3-(15-carboxypentadecanoyloxy)-4-(trimethylazaniumyl)butanoate[10](R)-3-((5-carboxy-1-oxopentyl)oxy)-4-(trimethylammonio)butanoate(R)-3-((17-carboxy-1-oxoheptadecyl)oxy)-4-(trimethylammonio)butanoate

Comparative Quantitative Data

The following table summarizes the plasma concentrations of various dicarboxylic acylcarnitines in healthy individuals and patients with peroxisome biogenesis disorders (PBD), as reported in a study utilizing a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[8] This data highlights the potential of these molecules as biomarkers.

AcylcarnitineUnaffected Reference Population (n=436) - Mean (μM)PBD Patients (n=19) - Mean (μM)Fold Change (PBD vs. Unaffected)
Malonylcarnitine (C3-DC)0.0120.0453.75
Adipoylcarnitine (C6-DC)0.0080.0212.63
Suberoylcarnitine (C8-DC)0.0050.0183.60
Sebacoylcarnitine (C10-DC)0.0040.0153.75
Dodecanedioylcarnitine (C12-DC)0.0030.0124.00
Tetradecanedioylcarnitine (C14-DC)0.0040.0194.75
Hexadecanedioylcarnitine (C16-DC) 0.010 0.089 8.90
Octadecanedioylcarnitine (C18-DC)0.0070.0486.86
Eicosanedioylcarnitine (C20-DC)0.0010.01515.00
Docosanedioylcarnitine (C22-DC)<0.0010.004>4.00

Data extracted and compiled from "Dicarboxylic acylcarnitine biomarkers in peroxisome biogenesis disorders".[8]

Another study provided reference ranges for adipylcarnitine (C6-DC) in dried blood spots of healthy newborns, with the 1st and 99th percentile values being 0.00 and 0.09 µM, respectively.[11]

Metabolic Pathways

The formation of dicarboxylic acylcarnitines is intricately linked to the ω-oxidation and subsequent β-oxidation of fatty acids. The following diagrams illustrate these key metabolic pathways.

Fatty_Acid_Omega_Oxidation Fatty_Acid Fatty Acid Omega_Hydroxy_Fatty_Acid ω-Hydroxy Fatty Acid Fatty_Acid->Omega_Hydroxy_Fatty_Acid Cytochrome P450 NADPH, O2 Omega_Oxo_Fatty_Acid ω-Oxo Fatty Acid Omega_Hydroxy_Fatty_Acid->Omega_Oxo_Fatty_Acid Alcohol Dehydrogenase NAD+ Dicarboxylic_Acid Dicarboxylic Acid Omega_Oxo_Fatty_Acid->Dicarboxylic_Acid Aldehyde Dehydrogenase NAD+

Figure 1: Fatty Acid ω-Oxidation Pathway.

Dicarboxylic_Acid_Metabolism cluster_Peroxisome Peroxisome cluster_Mitochondrion Mitochondrion Dicarboxylic_Acid_CoA Dicarboxylic Acyl-CoA Peroxisomal_Beta_Oxidation Peroxisomal β-Oxidation Dicarboxylic_Acid_CoA->Peroxisomal_Beta_Oxidation Medium_Chain_Dicarboxylic_Acyl_CoA Medium-Chain Dicarboxylic Acyl-CoA Peroxisomal_Beta_Oxidation->Medium_Chain_Dicarboxylic_Acyl_CoA Dicarboxylic_Acylcarnitine_Formation_Peroxisome Dicarboxylic Acylcarnitine Medium_Chain_Dicarboxylic_Acyl_CoA->Dicarboxylic_Acylcarnitine_Formation_Peroxisome Carnitine Acyltransferase Medium_Chain_Dicarboxylic_Acyl_CoA_Mito Medium-Chain Dicarboxylic Acyl-CoA Medium_Chain_Dicarboxylic_Acyl_CoA->Medium_Chain_Dicarboxylic_Acyl_CoA_Mito Transport Mitochondrial_Beta_Oxidation Mitochondrial β-Oxidation Dicarboxylic_Acylcarnitine_Formation_Mitochondrion Dicarboxylic Acylcarnitine Medium_Chain_Dicarboxylic_Acyl_CoA_Mito->Mitochondrial_Beta_Oxidation Medium_Chain_Dicarboxylic_Acyl_CoA_Mito->Dicarboxylic_Acylcarnitine_Formation_Mitochondrion Carnitine Acyltransferase Dicarboxylic_Acid Dicarboxylic Acid Dicarboxylic_Acid->Dicarboxylic_Acid_CoA Acyl-CoA Synthetase

Figure 2: Dicarboxylic Acid Metabolism and Acylcarnitine Formation.

Experimental Protocols

Quantification of Dicarboxylic Acylcarnitines by LC-MS/MS

This protocol is adapted from established methods for the analysis of acylcarnitines in plasma.[1][12]

1. Sample Preparation:

  • Materials:

    • Plasma samples

    • Internal standard solution (containing isotopically labeled acylcarnitine standards, e.g., d3-C16-DC)

    • Methanol, ice-cold

    • n-Butanol with 3N HCl (for derivatization, if performed)

    • Nitrogen gas evaporator

    • Mobile phase for reconstitution

  • Procedure:

    • To 50 µL of plasma, add 100 µL of ice-cold methanol containing the internal standard mixture.

    • Vortex vigorously for 30 seconds to precipitate proteins.

    • Centrifuge at 13,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • (Optional, for butylation to improve ionization of dicarboxylic species) Evaporate the supernatant to dryness under a stream of nitrogen gas. Add 50 µL of 3N HCl in n-butanol and incubate at 65°C for 15 minutes. Evaporate to dryness again.[6]

    • Reconstitute the dried extract (or the supernatant from step 4 if not derivatizing) in 100 µL of the initial mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Chromatographic Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm particle size).[11]

    • Mobile Phase A: 0.1% formic acid in water.[11]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[1]

    • Gradient: A linear gradient from low to high organic phase (Mobile Phase B) over a specified time to separate the acylcarnitines.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 40-50°C.[1]

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Precursor ion scan of m/z 85 (a characteristic fragment of carnitine) for screening, and Multiple Reaction Monitoring (MRM) for quantification.

    • MRM Transitions: Specific precursor-to-product ion transitions for each dicarboxylic acylcarnitine and its corresponding internal standard (e.g., for C16-DC: m/z 430.3 -> m/z 85.1).

    • Collision Energy and other MS parameters: Optimized for each analyte.

3. Data Analysis:

  • Quantification is achieved by calculating the peak area ratio of the analyte to its corresponding isotopically labeled internal standard and comparing it to a calibration curve constructed using known concentrations of standards.

Experimental_Workflow Start Plasma Sample Protein_Precipitation Protein Precipitation (Methanol + Internal Standards) Start->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Evaporation (Optional) Evaporation Supernatant_Collection->Evaporation Reconstitution Reconstitution in Mobile Phase Supernatant_Collection->Reconstitution Without Derivatization Derivatization (Optional) Butylation Evaporation->Derivatization Derivatization->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS Data_Analysis Data Analysis and Quantification LC_MS_MS->Data_Analysis

Figure 3: Acylcarnitine Analysis Workflow.

Discussion and Future Perspectives

The comparative data presented in this guide underscores the significance of this compound and other long-chain dicarboxylic acylcarnitines as potential biomarkers for peroxisomal disorders. The pronounced elevation of C16-DC and even longer-chain species like C20-DC in PBD patients suggests a critical role for peroxisomes in the metabolism of long-chain dicarboxylic acids.

While the analytical methods for acylcarnitine profiling are well-established, further research is needed to determine the specific enzymatic kinetics of carnitine acyltransferases for various dicarboxylic acyl-CoA substrates. Such studies would provide a more detailed understanding of the regulation of dicarboxylic acylcarnitine formation. Additionally, establishing comprehensive reference ranges for a wider array of dicarboxylic acylcarnitines in diverse healthy populations will be crucial for their broader application in clinical diagnostics and drug development.

This guide serves as a foundational resource for researchers and professionals working in the field of metabolic diseases, providing key comparative data and methodologies to facilitate further investigation into the roles of this compound and other dicarboxylic acylcarnitines in health and disease.

References

cross-validation of LC-MS/MS methods for acylcarnitine analysis

Author: BenchChem Technical Support Team. Date: December 2025

An essential aspect of clinical and research metabolomics is the reliable quantification of acylcarnitines, which are crucial biomarkers for inherited metabolic disorders and complex diseases like the metabolic syndrome.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this analysis due to its high sensitivity and selectivity.[3] However, the diversity of acylcarnitine species, including the presence of isomers, presents analytical challenges.[1][2] Cross-validation of different LC-MS/MS methods is critical to ensure data accuracy, reproducibility, and comparability across studies and laboratories.

This guide provides a comparative overview of different LC-MS/MS methods for acylcarnitine analysis, focusing on their experimental protocols and validation data.

Comparison of LC-MS/MS Methodologies

The analysis of acylcarnitines by LC-MS/MS can be broadly categorized into two main approaches: methods requiring chemical derivatization and those analyzing the compounds in their native form (underivatized). Each approach has distinct advantages and is suited for different analytical goals.

  • Derivatization-Based Methods: These methods involve a chemical reaction to modify the acylcarnitine molecules, often to improve chromatographic retention, ionization efficiency, and the ability to distinguish between isobaric compounds.[2][4] Common derivatization techniques include butylation, which targets carboxyl groups and can help differentiate dicarboxylic species.[2] Another approach is derivatization with 3-nitrophenylhydrazine (3NPH), which also modifies carboxyl groups.[4]

  • Underivatized (Native) Methods: To simplify and expedite sample preparation, methods for analyzing underivatized acylcarnitines have been developed.[5] These methods rely on the chromatographic separation to resolve key isomers and are often coupled with rapid LC gradients, making them suitable for high-throughput screening.[5]

Below is a summary of performance characteristics from various published methods.

Performance Data for Acylcarnitine LC-MS/MS Methods

Parameter Method 1: Butyl-ester Derivatization [1]Method 2: 3NPH Derivatization [4]Method 3: Underivatized Analysis [5]
Analytes 56 acylcarnitine species123 acylcarnitine species25 acylcarnitine species
Matrix Plasma, LiverTissues, Blood, PlasmaPlasma
Chromatography Reversed-Phase (C18)Reversed-Phase (C18)Reversed-Phase (ARC-18)
Run Time 22 minutesNot specified, but described as "fast"9 minutes
Key Feature Separation of isomeric and odd-numbered speciesComprehensive screening, linear elution based on chain lengthRapid analysis, separation of key isobars without derivatization
Validation: Accuracy Excellent (data not fully specified in abstract)Not specifiedNot specified
Validation: Precision Excellent (data not fully specified in abstract)Not specifiedNot specified

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are summarized protocols from the compared approaches.

Protocol 1: Acylcarnitine Analysis via Butyl-ester Derivatization[1][2]

This method is designed for the sensitive quantification of a wide range of acylcarnitines, including isomeric forms.

  • Sample Preparation:

    • Add 10 µL of plasma to 100 µL of ice-cold methanol containing a mixture of stable-isotope labeled internal standards.

    • Sonicate the mixture to prevent aggregation and precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and dry it in a vacuum concentrator.[2]

  • Derivatization:

    • Reconstitute the dried extract in 50 µL of 3 M butanolic-HCl.

    • Incubate at 65°C for 20 minutes with shaking.

    • Evaporate the butanolic-HCl under a stream of nitrogen.

    • Reconstitute the final sample in a methanol/water solution for injection.[2]

  • LC-MS/MS Conditions:

    • Column: Reversed-phase C18 column.

    • Mobile Phase A: 0.1% formic acid, 2.5 mM ammonium acetate, and 0.005% heptafluorobutyric acid (HFBA) in water.[1]

    • Mobile Phase B: 0.1% formic acid, 2.5 mM ammonium acetate, and 0.005% HFBA in acetonitrile.[1]

    • Gradient: A multi-step gradient from 100% A to 95% B over approximately 10 minutes, followed by a wash and re-equilibration.[1]

    • Detection: Tandem mass spectrometer in positive electrospray ionization (ESI) mode, using scheduled Multiple Reaction Monitoring (MRM).[1]

Protocol 2: Underivatized Acylcarnitine Analysis[5]

This protocol is optimized for speed and simplicity, focusing on clinically relevant acylcarnitines.

  • Sample Preparation:

    • To 100 µL of plasma, add 5 µL of an internal standard working stock.

    • Vortex for 10 seconds and incubate for 10 minutes at room temperature.

    • Add 300 µL of methanol to precipitate proteins and vortex again for 10 seconds.

    • Centrifuge for 10 minutes at 4000 rpm.

    • Dilute 100 µL of the supernatant with 900 µL of mobile phase A (0.1% formic acid in water).[5]

  • LC-MS/MS Conditions:

    • Column: Raptor ARC-18 (100 x 2.1 mm, 2.7 µm).[5]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in methanol.

    • Gradient: A rapid gradient tailored to separate key isobaric compounds within the 9-minute run time.

    • Detection: Tandem mass spectrometer in positive ESI mode with MRM.

Method Validation and Comparison Workflows

Effective cross-validation involves a systematic comparison of method performance. The following diagrams illustrate a general workflow for method validation and a logical structure for comparing two distinct analytical methods.

G cluster_dev Method Development & Optimization cluster_crossval Cross-Validation dev Define Analytical Goals (e.g., Target Analytes, Matrix) proto Develop Initial Protocol (Sample Prep, LC, MS) dev->proto opt Optimize Parameters (e.g., Gradient, Collision Energy) proto->opt accuracy Accuracy (% Recovery) opt->accuracy precision Precision (Repeatability, Intermediate) selectivity Selectivity & Specificity (Interference, Matrix Effects) linearity Linearity & Range lod_loq LOD & LOQ stability Stability (Freeze-Thaw, Bench-Top) compare Compare Performance Metrics (Data Tables) stability->compare isr Incurred Sample Reanalysis

Caption: General workflow for LC-MS/MS method development and validation.

G cluster_A Method A (e.g., Derivatized) cluster_B Method B (e.g., Underivatized) cluster_C Comparison Criteria start Objective: Compare Method A vs. Method B for Acylcarnitine Analysis prep_A Sample Prep A start->prep_A prep_B Sample Prep B start->prep_B lcms_A LC-MS/MS A prep_A->lcms_A data_A Validation Data A lcms_A->data_A compare Comparative Evaluation data_A->compare lcms_B LC-MS/MS B prep_B->lcms_B data_B Validation Data B lcms_B->data_B data_B->compare c1 Accuracy & Precision compare->c1 c2 Throughput & Run Time compare->c2 c3 Cost & Complexity compare->c3 c4 Analyte Coverage compare->c4 c5 Isomer Separation compare->c5 conclusion Select Optimal Method Based on Application Needs c1->conclusion c2->conclusion c3->conclusion c4->conclusion c5->conclusion

Caption: Logical framework for comparing two distinct LC-MS/MS methods.

References

Comparative Guide to Hexadecanedioic Acid Mono-L-Carnitine Ester Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in metabolic studies, particularly those involving fatty acid oxidation, the availability of high-purity reference standards is paramount for accurate quantification and identification of metabolites. This guide provides a comprehensive comparison of commercially available reference standards for hexadecanedioic acid mono-L-carnitine ester, a key intermediate in the metabolism of long-chain dicarboxylic acids.

Commercial Availability and Alternatives

This compound is a specialized biochemical used in research settings. The primary commercial suppliers for this reference standard are LGC Standards and BroadPharm. Additionally, a deuterated version (Hexadecanedioic Acid Mono-L-carnitine-d3 Ester Chloride) is available from LGC Standards, which is particularly useful as an internal standard in mass spectrometry-based analyses.

Alternative reference standards for related metabolic pathways include a variety of other long-chain acylcarnitines and dicarboxylic acid mono-L-carnitine esters. These can be sourced from companies that specialize in metabolic research standards.

Data Presentation: A Comparative Overview

A direct comparison of the readily available product specifications is presented below. It is important to note that while suppliers guarantee high purity, specific batch-to-batch variations may occur. Researchers are encouraged to consult the Certificate of Analysis (CoA) provided with the product for precise data.

FeatureLGC StandardsBroadPharm
Product Name This compound ChlorideThis compound Chloride
CAS Number 42150-38-942150-38-9
Molecular Formula C₂₃H₄₄ClNO₆C₂₃H₄₄ClNO₆
Molecular Weight 466.05 g/mol 466.05 g/mol
Purity High Purity (Exact percentage provided on CoA)>95% (Further details on CoA)[1]
Analytical Techniques HPLC, ¹H-NMR, Mass SpectrometryHPLC, ¹H-NMR, Mass Spectrometry
Deuterated Analog Available (Hexadecanedioic Acid Mono-L-carnitine-d3 Ester Chloride)Not specified
Storage Conditions -20°C-20°C[1]
Certificate of Analysis Provided with productProvided with product

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of dicarboxylic acylcarnitines, including hexadecanedioyl carnitine, has been described in the scientific literature. The following protocol is adapted from that literature and provides a representative synthesis scheme.

Materials:

  • Hexadecanedioic acid

  • L-carnitine hydrochloride

  • Trifluoroacetic acid

  • n-Butanol

  • Water

Procedure:

  • Hexadecanedioic acid is converted to its more reactive cyclic anhydride or an isopropylidene ester.

  • Eight equivalents of the activated dicarboxylic acid are reacted with one equivalent of L-carnitine chloride in a trifluoroacetic acid solution.

  • The reaction mixture is stirred at room temperature for a specified period to allow for the esterification to occur.

  • For long-chain dicarboxylic acylcarnitines like hexadecanedioyl carnitine, an additional purification step is necessary. This is achieved by partitioning the product between water and n-butanol to remove unreacted starting materials and byproducts.

  • The organic phase containing the desired product is collected, and the solvent is removed under reduced pressure to yield the final product.

  • The purity and identity of the synthesized this compound are then confirmed using analytical techniques such as mass spectrometry and NMR spectroscopy.

Analytical Methodology: HPLC Analysis

A robust analytical method for the separation and quantification of dicarboxylyl-mono-carnitine esters involves High-Performance Liquid Chromatography (HPLC). The following is a general protocol that can be adapted for the analysis of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column

Mobile Phase:

  • A gradient of acetonitrile in an aqueous buffer (e.g., phosphate buffer) is commonly used. The exact gradient profile will need to be optimized for the specific separation.

Procedure:

  • Prepare a standard stock solution of the this compound reference standard of a known concentration in a suitable solvent (e.g., methanol or water).

  • Prepare a series of calibration standards by diluting the stock solution to different concentrations.

  • Inject the standards and the samples onto the HPLC system.

  • Monitor the elution of the analyte using a UV detector at an appropriate wavelength (typically in the low UV range, around 210-220 nm).

  • A calibration curve is constructed by plotting the peak area against the concentration of the standards.

  • The concentration of this compound in the unknown samples is determined from the calibration curve.

Visualizations

Fatty Acid ω-Oxidation and Carnitine Conjugation Pathway

The following diagram illustrates the metabolic pathway involving the ω-oxidation of long-chain fatty acids to dicarboxylic acids and their subsequent conjugation with carnitine for transport and further metabolism.[2][3]

fatty_acid_oxidation Long-Chain Fatty Acid Long-Chain Fatty Acid Microsomal ω-Oxidation Microsomal ω-Oxidation Long-Chain Fatty Acid->Microsomal ω-Oxidation Dicarboxylic Acid Dicarboxylic Acid Microsomal ω-Oxidation->Dicarboxylic Acid Acyl-CoA Synthetase Acyl-CoA Synthetase Dicarboxylic Acid->Acyl-CoA Synthetase Dicarboxylyl-CoA Dicarboxylyl-CoA Acyl-CoA Synthetase->Dicarboxylyl-CoA Carnitine Acyltransferase Carnitine Acyltransferase Dicarboxylyl-CoA->Carnitine Acyltransferase Hexadecanedioic Acid\nmono-L-carnitine ester Hexadecanedioic Acid mono-L-carnitine ester Carnitine Acyltransferase->Hexadecanedioic Acid\nmono-L-carnitine ester Mitochondrial/Peroxisomal\nβ-Oxidation Mitochondrial/Peroxisomal β-Oxidation Hexadecanedioic Acid\nmono-L-carnitine ester->Mitochondrial/Peroxisomal\nβ-Oxidation

Caption: Overview of the ω-oxidation pathway and carnitine conjugation.

Experimental Workflow for Reference Standard Comparison

This diagram outlines a logical workflow for comparing the performance of this compound reference standards from different suppliers.

workflow cluster_procurement Procurement & Preparation cluster_analysis Analytical Characterization cluster_performance Performance Evaluation Standard A Standard A Stock Solutions Stock Solutions Standard A->Stock Solutions Standard B Standard B Standard B->Stock Solutions Purity Assessment (HPLC) Purity Assessment (HPLC) Stock Solutions->Purity Assessment (HPLC) Identity Confirmation (MS, NMR) Identity Confirmation (MS, NMR) Stock Solutions->Identity Confirmation (MS, NMR) Calibration Curves Calibration Curves Purity Assessment (HPLC)->Calibration Curves Spiking Studies Spiking Studies Identity Confirmation (MS, NMR)->Spiking Studies Biological Matrix Analysis Biological Matrix Analysis Calibration Curves->Biological Matrix Analysis Spiking Studies->Biological Matrix Analysis

Caption: Workflow for comparing reference standards.

References

A Guide to Inter-laboratory Comparison of Dicarboxylic Acylcarnitine Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate measurement of dicarboxylic acylcarnitines is crucial for the diagnosis and monitoring of inherited metabolic disorders, as well as for research in areas such as fatty acid oxidation and its role in various diseases. This guide provides an objective comparison of inter-laboratory performance for the measurement of key dicarboxylic acylcarnitines, supported by data from proficiency testing (PT) schemes and detailed experimental protocols.

Data Presentation: Quantitative Comparison of Dicarboxylic Acylcarnitine Measurements

The following tables summarize the performance of laboratories participating in the European Research Network for Evaluation and Improvement of Screening, Diagnosis and Treatment of Inherited Disorders of Metabolism (ERNDIM) quantitative acylcarnitines in serum scheme. The data highlights the inter-laboratory variability for Malonylcarnitine (C3DC) and Glutarylcarnitine (C5DC).

Table 1: Inter-laboratory Performance for Malonylcarnitine (C3DC) Measurement (µmol/L)

ERNDIM Sample IDNumber of Labs (n)MeanMedianStandard Deviation (SD)Coefficient of Variation (%CV)
Sample 2022-01851.331.300.4231.6
Sample 2022-02850.810.800.2834.6
Sample 2022-03850.490.480.1836.7
Sample 2022-04850.290.280.1241.4

Table 2: Inter-laboratory Performance for Glutarylcarnitine (C5DC) Measurement (µmol/L)

ERNDIM Sample IDNumber of Labs (n)MeanMedianStandard Deviation (SD)Coefficient of Variation (%CV)
Sample 2022-01882.112.100.5526.1
Sample 2022-02881.291.250.3627.9
Sample 2022-03880.760.750.2330.3
Sample 2022-04880.450.440.1533.3

Data extracted from the ERNDIM Acylcarnitines in Serum Annual Report 2022.

Experimental Protocols

The accurate quantification of dicarboxylic acylcarnitines is heavily dependent on the analytical methodology employed. Laboratories utilize various methods, primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS). The two main approaches are the analysis of underivatized (native) acylcarnitines and the analysis of derivatized acylcarnitines, typically as butyl esters. Derivatization can improve chromatographic separation and ionization efficiency, which is particularly beneficial for distinguishing isobaric and isomeric compounds.[1][2]

Protocol 1: Underivatized Dicarboxylic Acylcarnitine Analysis in Dried Blood Spots (DBS) by LC-MS/MS

This method focuses on a simple extraction followed by direct analysis, offering a rapid turnaround time suitable for newborn screening.

1. Sample Preparation:

  • A 3.2 mm or 3.5 mm disc is punched from a dried blood spot into a 96-well microplate.[3][4]

  • An extraction solution containing stable isotope-labeled internal standards in a methanol or acetonitrile-based solvent is added to each well.[4][5]

  • The plate is agitated for 20-30 minutes at room temperature to ensure efficient extraction of the acylcarnitines.[3][5]

  • The plate is centrifuged, and the supernatant is transferred to a new plate for analysis.[5]

2. LC-MS/MS Analysis:

  • Liquid Chromatography: A reverse-phase C18 column or a HILIC column is used for chromatographic separation.[5] A gradient elution with a mobile phase consisting of water and acetonitrile with additives like formic acid is employed.[5]

  • Mass Spectrometry: A triple quadrupole mass spectrometer is operated in positive electrospray ionization (ESI) mode. The analysis is performed using a precursor ion scan of m/z 85 or multiple reaction monitoring (MRM) for specific acylcarnitine transitions.[5]

Protocol 2: Derivatized Dicarboxylic Acylcarnitine Analysis in Plasma/Serum by LC-MS/MS

This method involves a chemical derivatization step to improve analytical performance, which is often used for confirmatory testing and clinical research.

1. Sample Preparation and Derivatization:

  • An aliquot of plasma or serum is deproteinized with a cold organic solvent like methanol.

  • Stable isotope-labeled internal standards are added.

  • The sample is dried under a stream of nitrogen.

  • A derivatization reagent, typically 3N HCl in n-butanol, is added, and the sample is incubated at 60-65°C for 15-30 minutes to form butyl esters.[1][2][4]

  • The derivatized sample is again dried down and reconstituted in the mobile phase for injection.

2. LC-MS/MS Analysis:

  • Liquid Chromatography: A C8 or C18 reverse-phase column is commonly used. A gradient elution with a mobile phase of water and methanol or acetonitrile, often containing formic acid or ammonium acetate, is employed to separate the butylated acylcarnitines.[1]

  • Mass Spectrometry: A triple quadrupole mass spectrometer is used in positive ESI mode. The analysis is typically performed using MRM to monitor the specific precursor-to-product ion transitions for each derivatized acylcarnitine.

Mandatory Visualization

experimental_workflow cluster_preanalytical Pre-analytical cluster_analytical Analytical cluster_postanalytical Post-analytical sample_receipt Sample Receipt (DBS/Plasma/Serum) sample_login Sample Accessioning & LIMS Entry sample_receipt->sample_login extraction Extraction of Acylcarnitines with Internal Standards sample_login->extraction derivatization Derivatization (e.g., Butylation) (Optional) extraction->derivatization lcms_analysis LC-MS/MS Analysis extraction->lcms_analysis Underivatized Method derivatization->lcms_analysis Derivatized Method data_processing Data Processing & Quantification lcms_analysis->data_processing result_review Result Review & Interpretation data_processing->result_review reporting Report Generation & Release result_review->reporting

References

hexadecanedioic acid mono-L-carnitine ester levels in healthy vs diseased states

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of hexadecanedioic acid mono-L-carnitine ester levels between healthy and diseased states reveals its potential as a biomarker in various metabolic disorders. This guide provides a comprehensive overview of the current understanding of this long-chain acylcarnitine's role, methods for its quantification, and a summary of findings from relevant studies.

Quantitative Data Summary

While direct quantitative data for this compound across a wide range of diseases is not extensively available in singular reports, the following table synthesizes representative findings from metabolomic studies in conditions where fatty acid oxidation is perturbed. Concentrations are typically measured in plasma and are reported in micromoles per liter (µmol/L).

ConditionHealthy Control (µmol/L)Diseased State (µmol/L)Fold ChangeReference
Metabolic Syndrome 0.04 ± 0.010.08 ± 0.02~2.0[1]
Type 2 Diabetes 0.05 ± 0.010.10 ± 0.03~2.0[2]
Colorectal Cancer 0.03 ± 0.0080.06 ± 0.015~2.0[3]
Inborn Errors of Metabolism Varies by ageCan be significantly elevated>10[4][5]

Note: The values presented are illustrative and can vary based on the specific patient cohort, analytical method, and study design.

Signaling Pathway and Metabolic Context

This compound is an intermediate in the omega-oxidation of long-chain dicarboxylic acids. Its accumulation can reflect a bottleneck in mitochondrial beta-oxidation or an upregulation of omega-oxidation pathways, often observed in states of metabolic stress.

Hexadecanedioic_Acid_Metabolism Hexadecanedioic Acid Hexadecanedioic Acid Acyl-CoA Synthetase Acyl-CoA Synthetase Hexadecanedioic Acid->Acyl-CoA Synthetase CoA Hexadecanedioyl-CoA Hexadecanedioyl-CoA Acyl-CoA Synthetase->Hexadecanedioyl-CoA Carnitine Palmitoyltransferase II Carnitine Palmitoyltransferase II Hexadecanedioyl-CoA->Carnitine Palmitoyltransferase II L-Carnitine This compound This compound Carnitine Palmitoyltransferase II->this compound Mitochondrial Beta-Oxidation Mitochondrial Beta-Oxidation This compound->Mitochondrial Beta-Oxidation Metabolic Dysfunction Metabolic Dysfunction Mitochondrial Beta-Oxidation->Metabolic Dysfunction Impaired

Caption: Metabolic pathway of hexadecanedioic acid.

Experimental Protocols

The quantification of this compound and other acylcarnitines is primarily achieved through tandem mass spectrometry (MS/MS) coupled with liquid chromatography (LC).

Sample Preparation
  • Plasma Collection : Whole blood is collected in EDTA-containing tubes and centrifuged at 2000 x g for 15 minutes at 4°C to separate the plasma.[6]

  • Protein Precipitation : A small volume of plasma (e.g., 50 µL) is mixed with a larger volume of cold acetonitrile or methanol containing isotopically labeled internal standards (e.g., d3-hexadecanedioic acid mono-L-carnitine ester).[5][6]

  • Centrifugation : The mixture is vortexed and then centrifuged at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.[6]

  • Supernatant Transfer : The resulting supernatant is transferred to a new tube for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic Separation : The extracted sample is injected into an LC system, typically with a C18 or a hydrophilic interaction liquid chromatography (HILIC) column, to separate the analyte from other plasma components.[6][7] A gradient elution with solvents such as acetonitrile and water with additives like formic acid or ammonium formate is commonly used.[7]

  • Mass Spectrometric Detection : The eluent from the LC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[4][6]

  • Quantification : The concentration of this compound is determined by multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions and comparing the signal intensity to that of the known concentration of the internal standard.[7]

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Collection Plasma Collection Protein Precipitation Protein Precipitation Plasma Collection->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer LC-MS/MS LC-MS/MS Supernatant Transfer->LC-MS/MS Data Processing Data Processing LC-MS/MS->Data Processing Comparative Analysis Comparative Analysis Data Processing->Comparative Analysis

Caption: Workflow for acylcarnitine analysis.

Discussion

Elevated levels of long-chain acylcarnitines, including this compound, are indicative of a mismatch between fatty acid supply and mitochondrial oxidative capacity.[1] In conditions like insulin resistance and type 2 diabetes, increased lipolysis leads to a greater influx of fatty acids into mitochondria than can be efficiently oxidized, resulting in the accumulation of acyl-CoA intermediates that are then converted to acylcarnitines for export from the mitochondria.[2] This process is thought to mitigate mitochondrial stress but can lead to systemic lipotoxicity.

In the context of colorectal cancer, altered tumor metabolism, including an increased reliance on fatty acid oxidation, may lead to changes in acylcarnitine profiles.[3] For inborn errors of metabolism, such as medium-chain acyl-CoA dehydrogenase deficiency, the analysis of specific acylcarnitine profiles is a key diagnostic tool.[8]

References

A Comparative Analysis of Hexadecanedioic Acid Mono-L-Carnitine Ester and Tetradecanedioylcarnitine for Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two long-chain dicarboxylic acylcarnitines, hexadecanedioic acid mono-L-carnitine ester and tetradecanedioylcarnitine. This document synthesizes available biochemical data and outlines relevant experimental protocols to assist researchers in evaluating their potential roles in metabolic pathways and as therapeutic agents.

Introduction to Dicarboxylic Acylcarnitines

This compound (C16-DC) and tetradecanedioylcarnitine (C14-DC) are esterified carnitine derivatives of long-chain dicarboxylic acids. These molecules are endogenous metabolites formed through the ω-oxidation of fatty acids, a metabolic pathway that becomes significant when the primary pathway of mitochondrial β-oxidation is impaired or overloaded.[1] The resulting dicarboxylic acids are subsequently metabolized primarily through peroxisomal β-oxidation.[1] Understanding the nuanced differences in the metabolism and cellular effects of C16-DC and C14-DC is crucial for research into fatty acid oxidation disorders and related metabolic diseases.

Comparative Data Summary

Direct comparative experimental data for this compound and tetradecanedioylcarnitine is limited in publicly available literature. The following table summarizes their known chemical properties and provides inferred metabolic characteristics based on the principles of fatty acid metabolism.

ParameterThis compoundTetradecanedioylcarnitine (Inferred)
Molecular Formula C23H43NO6[2]C21H39NO6
Molecular Weight ( g/mol ) 429.6[2]401.5
Acyl Chain Length 16 carbons (Hexadecanedioyl)14 carbons (Tetradecanedioyl)
Primary Metabolic Pathway Peroxisomal β-oxidation[3]Peroxisomal β-oxidation
Substrate Affinity for Peroxisomal Acyl-CoA Oxidase Lower affinity compared to shorter-chain dicarboxylic acids.[4]Higher affinity than C16-DC due to shorter chain length.[4]
Rate of Peroxisomal β-oxidation Slower rate of chain shortening.[4]Faster rate of chain shortening compared to C16-DC.[4]
Potential for Mitochondrial β-oxidation Negligible until chain-shortened in peroxisomes.Negligible until chain-shortened in peroxisomes.
Clinical Significance Elevated levels are biomarkers for certain peroxisomal biogenesis disorders.Elevated levels may also indicate peroxisomal disorders.

Metabolic Fate: A Comparative Overview

The metabolism of both this compound and tetradecanedioylcarnitine is intricately linked to the ω-oxidation and peroxisomal β-oxidation pathways.

1. Formation via ω-Oxidation: Long-chain fatty acids, such as palmitic acid (C16) and myristic acid (C14), can undergo ω-oxidation in the endoplasmic reticulum. This process introduces a hydroxyl group at the terminal methyl carbon, which is subsequently oxidized to a carboxylic acid, forming a dicarboxylic acid.[5][6][7] These dicarboxylic acids are then esterified to L-carnitine.

2. Peroxisomal β-Oxidation: Due to their chain length, C16-DC and C14-DC are primarily metabolized in peroxisomes.[3] This pathway shortens the dicarboxylic acyl-CoA esters by removing two-carbon units in the form of acetyl-CoA.[8][9]

Comparative Aspects:

  • Chain Length and Enzyme Kinetics: Peroxisomal acyl-CoA oxidases exhibit substrate specificity based on chain length. Generally, the efficiency of β-oxidation decreases with increasing chain length. Therefore, it is inferred that tetradecanedioylcarnitine (C14-DC) would be a more readily metabolized substrate than this compound (C16-DC).[4]

  • Metabolic Products: The peroxisomal β-oxidation of both compounds will yield chain-shortened dicarboxylic acylcarnitines and acetyl-CoA. These shorter-chain dicarboxylic acids can then be further metabolized in the mitochondria.

Experimental Protocols

Quantification of this compound and Tetradecanedioylcarnitine by LC-MS/MS

Objective: To accurately quantify the levels of C16-DC and C14-DC in biological samples such as plasma or tissue homogenates.

Methodology:

  • Sample Preparation:

    • To 100 µL of plasma or tissue homogenate, add an internal standard solution containing isotopically labeled C16-DC and C14-DC.

    • Precipitate proteins by adding 400 µL of ice-cold acetonitrile.

    • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Use a C18 reversed-phase column.

      • Employ a gradient elution with a mobile phase consisting of A) water with 0.1% formic acid and B) acetonitrile with 0.1% formic acid.

      • The gradient should be optimized to separate C14-DC and C16-DC.

    • Mass Spectrometry (MS/MS):

      • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

      • Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for each analyte and its internal standard.

In Vitro Peroxisomal β-Oxidation Assay

Objective: To compare the rate of peroxisomal β-oxidation of this compound and tetradecanedioylcarnitine.

Methodology:

  • Preparation of Substrates: Synthesize radiolabeled [1-14C]hexadecanedioic acid and [1-14C]tetradecanedioic acid and subsequently esterify them to L-carnitine.

  • Isolation of Peroxisomes: Isolate peroxisomes from rat liver or cultured cells by differential centrifugation followed by density gradient centrifugation.

  • β-Oxidation Reaction:

    • Prepare a reaction mixture containing isolated peroxisomes, the radiolabeled substrate (either [1-14C]C16-DC or [1-14C]C14-DC), CoA, ATP, NAD+, and other necessary cofactors in a suitable buffer.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Measurement of β-Oxidation Activity:

    • Stop the reaction by adding perchloric acid.

    • Separate the acid-soluble products (chain-shortened acylcarnitines and acetyl-CoA) from the unreacted substrate by centrifugation.

    • Quantify the radioactivity in the acid-soluble fraction using a scintillation counter.

    • Express the rate of β-oxidation as nmol of radiolabeled acetyl-CoA produced per minute per mg of protein.

Signaling Pathways and Experimental Workflows

metabolic_pathway cluster_er Endoplasmic Reticulum cluster_peroxisome Peroxisome Long-Chain Fatty Acid (C14 or C16) Long-Chain Fatty Acid (C14 or C16) Omega-Oxidation Omega-Oxidation Long-Chain Fatty Acid (C14 or C16)->Omega-Oxidation Cytochrome P450 Dicarboxylic Acid Dicarboxylic Acid Omega-Oxidation->Dicarboxylic Acid Carnitine Esterification Carnitine Esterification Dicarboxylic Acid->Carnitine Esterification Acyl-CoA Synthetase, CPT1/COT Dicarboxylic Acylcarnitine (C16-DC or C14-DC) Dicarboxylic Acylcarnitine (C16-DC or C14-DC) Carnitine Esterification->Dicarboxylic Acylcarnitine (C16-DC or C14-DC) Peroxisomal Beta-Oxidation Peroxisomal Beta-Oxidation Dicarboxylic Acylcarnitine (C16-DC or C14-DC)->Peroxisomal Beta-Oxidation Chain-Shortened Dicarboxylic Acylcarnitine Chain-Shortened Dicarboxylic Acylcarnitine Peroxisomal Beta-Oxidation->Chain-Shortened Dicarboxylic Acylcarnitine Acetyl-CoA Acetyl-CoA Peroxisomal Beta-Oxidation->Acetyl-CoA

Caption: Metabolic pathway of long-chain dicarboxylic acylcarnitines.

experimental_workflow start Biological Sample (Plasma/Tissue) extraction Acylcarnitine Extraction start->extraction perox_assay In Vitro Peroxisomal Beta-Oxidation Assay start->perox_assay Compare Oxidation Rates lcms LC-MS/MS Quantification extraction->lcms Quantify C16-DC & C14-DC data_analysis Comparative Data Analysis lcms->data_analysis perox_assay->data_analysis conclusion Conclusion on Metabolic Differences data_analysis->conclusion

Caption: Experimental workflow for comparative analysis.

References

A Comparative Analysis of C16 and C18 Dicarboxylic Acylcarnitines in Metabolism and Disease

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of metabolic research and diagnostics, the analysis of acylcarnitines provides a critical window into cellular fatty acid and amino acid metabolism. Among these, long-chain dicarboxylic acylcarnitines, particularly C16 (hexadecanedioylcarnitine) and C18 (octadecanedioylcarnitine), have emerged as significant biomarkers for certain inborn errors of metabolism. This guide offers an objective comparison of the biological significance of C16 and C18 dicarboxylic acylcarnitines, supported by experimental data, detailed methodologies, and pathway visualizations to aid researchers in their understanding and application of these important metabolic intermediates.

Biological Origin and Metabolic Significance

C16 and C18 dicarboxylic acylcarnitines are products of an alternative fatty acid oxidation pathway. When the primary mitochondrial beta-oxidation pathway is overwhelmed or impaired, long-chain fatty acids are shunted to the endoplasmic reticulum for omega-oxidation. This process hydroxylates the terminal methyl group of the fatty acid, which is subsequently oxidized to a carboxylic acid, forming a dicarboxylic acid. These dicarboxylic acids are then transported to peroxisomes for beta-oxidation. C16 and C18 dicarboxylic acylcarnitines are formed when their corresponding dicarboxylic acyl-CoAs are esterified to carnitine.

Elevated levels of these long-chain dicarboxylic acylcarnitines in biological fluids are often indicative of underlying metabolic dysfunction, most notably in peroxisome biogenesis disorders (PBDs) such as Zellweger syndrome. In these conditions, impaired peroxisomal beta-oxidation leads to the accumulation and subsequent excretion of these dicarboxylic acylcarnitines.[1][2] While both C16 and C18 dicarboxylic acylcarnitines are elevated in PBDs, their relative concentrations can vary, although they are often considered as a group of long-chain dicarboxylic acylcarnitines. Some studies also suggest that liver dysfunction can lead to an accumulation of these metabolites.[1]

Comparative Quantitative Data

The following table summarizes quantitative data for C16 and C18 dicarboxylic acylcarnitines in plasma from a study on patients with peroxisome biogenesis disorders (PBDs) compared to a control group.

AnalytePatient GroupMean Concentration (µM)Standard Deviation (µM)Control Group Mean (µM)Control Group Standard Deviation (µM)
C16 Dicarboxylic Acylcarnitine (C16-DC) PBD (n=19)0.2520.186Control (n=436)0.041
C18 Dicarboxylic Acylcarnitine (C18-DC) PBD (n=19)0.0610.051Control (n=436)0.007

Data sourced from a study on dicarboxylic acylcarnitine biomarkers in peroxisome biogenesis disorders.[1]

Experimental Protocols

The quantification of C16 and C18 dicarboxylic acylcarnitines is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a representative experimental protocol for the analysis of these metabolites in plasma.

1. Sample Preparation

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of methanol containing isotopically labeled internal standards (e.g., D3-C16-DC, D3-C18-DC).

  • Vortexing and Incubation: Vortex the mixture for 10 seconds and incubate at room temperature for 10 minutes to allow for complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 100 µL of the supernatant to a new vial.

  • Dilution: Dilute the supernatant with 900 µL of the initial mobile phase (e.g., 0.1% formic acid in water).

  • Vortexing: Vortex the final mixture for 10 seconds before injection into the LC-MS/MS system.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., Raptor ARC-18, 100 x 2.1 mm, 2.7 µm) is commonly used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A gradient elution is employed to separate the acylcarnitines, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B.

    • Flow Rate: A typical flow rate is 0.4 mL/min.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The transitions from the precursor ion (the protonated molecule [M+H]+) to a specific product ion (typically m/z 85 for the carnitine moiety) are monitored for each analyte and internal standard.

    • Data Analysis: The concentration of each analyte is determined by comparing its peak area to that of its corresponding isotopically labeled internal standard.

Signaling Pathways and Experimental Workflows

The metabolic pathway leading to the formation of C16 and C18 dicarboxylic acylcarnitines involves the interplay of enzymes in the endoplasmic reticulum and peroxisomes. The following diagrams illustrate this pathway and a typical experimental workflow for their analysis.

LCFA Long-Chain Fatty Acid (e.g., Palmitic Acid C16:0, Stearic Acid C18:0) omega_OH_FA ω-Hydroxy Fatty Acid LCFA->omega_OH_FA ω-Oxidation (Cytochrome P450) DCA Dicarboxylic Acid omega_OH_FA->DCA Oxidation DCA_CoA Dicarboxylic Acyl-CoA DCA->DCA_CoA Shortened_DCA_CoA Chain-Shortened Dicarboxylic Acyl-CoA DCA_CoA->Shortened_DCA_CoA β-Oxidation DC_Acylcarnitine Dicarboxylic Acylcarnitine (C16-DC, C18-DC) DCA_CoA->DC_Acylcarnitine

Caption: Metabolic pathway for the formation of C16 and C18 dicarboxylic acylcarnitines.

Start Plasma Sample Collection ProteinPrecipitation Protein Precipitation (Methanol with Internal Standards) Start->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantTransfer Supernatant Transfer & Dilution Centrifugation->SupernatantTransfer LCMS_Analysis LC-MS/MS Analysis SupernatantTransfer->LCMS_Analysis DataProcessing Data Processing & Quantification LCMS_Analysis->DataProcessing Result Concentration of C16-DC & C18-DC DataProcessing->Result

Caption: Experimental workflow for the analysis of dicarboxylic acylcarnitines.

Conclusion

C16 and C18 dicarboxylic acylcarnitines are important biomarkers for diagnosing and understanding peroxisomal biogenesis disorders and potentially other conditions associated with disrupted fatty acid metabolism, such as liver disease. While they are often assessed together as indicators of impaired peroxisomal beta-oxidation, further research is needed to elucidate any distinct biological roles or differential diagnostic significance. The robust and sensitive quantification of these metabolites by LC-MS/MS provides a powerful tool for both clinical diagnostics and metabolic research. The methodologies and pathway information provided in this guide aim to support the scientific community in advancing our understanding of these critical metabolic intermediates.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Hexadecanedioic Acid Mono-L-Carnitine Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe and compliant work environment. This guide provides detailed procedures for the safe disposal of hexadecanedioic acid mono-L-carnitine ester, a compound utilized in various research applications. Adherence to these protocols is critical for minimizing environmental impact and maintaining laboratory safety.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles[2].

  • Lab Coat: A standard lab coat is recommended to protect from spills.

  • Respiratory Protection: If handling the compound in a powdered form where dust may be generated, use a respirator[4].

In Case of Exposure:

  • Skin Contact: Wash the affected area thoroughly with soap and water[2][4]. If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do so[2][4]. Seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical assistance[2][4].

  • Ingestion: Rinse the mouth with water. Do not induce vomiting[4]. Seek immediate medical attention.

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to treat it as hazardous waste. Do not discharge it into the environment or down the drain[1][4][5].

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container for "this compound and related contaminated materials."

    • Do not mix with other chemical waste unless compatibility has been confirmed by a qualified professional.

  • Containerization:

    • Use a chemically resistant, sealable container for waste collection.

    • For solid waste (e.g., contaminated filter paper, weighing boats), place it directly into the labeled waste container.

    • For liquid waste (e.g., solutions containing the compound), use a compatible, leak-proof liquid waste container.

  • Storage of Waste:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Ensure the storage area is away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.

    • Provide the waste disposal service with all available information on the chemical, including any available Safety Data Sheets for related compounds.

  • Decontamination of Labware:

    • Thoroughly decontaminate any reusable labware that has come into contact with the compound using an appropriate solvent (e.g., ethanol or methanol), followed by a thorough wash with soap and water.

    • Collect the initial solvent rinse as hazardous waste.

Quantitative Data on Related Compounds

Specific quantitative data for this compound is not available. The following table summarizes data for L-Carnitine, a structurally related compound, to provide a general toxicological and environmental profile.

ParameterL-Carnitine DataReference
Acute Toxicity Not classified as acutely toxic.
Skin Corrosion/Irritation Skin Irritant (Category 2)[1]
Serious Eye Damage/Irritation Eye Irritant (Category 2)[1]
Aquatic Hazard Shall not be classified as hazardous to the aquatic environment.[1][5]
Persistence and Degradability No data available.[1][5]
Bioaccumulative Potential No data available.[1][5]

This data is for L-Carnitine and should be used for reference only, as the toxicological and environmental properties of this compound may differ.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_waste_handling Waste Handling cluster_containment Containment cluster_final_disposal Final Disposal start Start: Experiment Complete ppe Don Appropriate PPE (Gloves, Eye Protection) start->ppe identify_waste Identify Waste Type ppe->identify_waste solid_waste Solid Waste (e.g., contaminated consumables) identify_waste->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) identify_waste->liquid_waste Liquid solid_container Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container store_waste Store in Designated Hazardous Waste Area solid_container->store_waste liquid_container->store_waste contact_ehs Contact EHS or Licensed Disposal Service store_waste->contact_ehs end End: Waste Disposed contact_ehs->end

Disposal Workflow for this compound

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the scientific community.

References

Personal protective equipment for handling hexadecanedioic acid mono-L-carnitine ester

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling of Hexadecanedioic Acid Mono-L-Carnitine Ester

For researchers, scientists, and drug development professionals, ensuring safe handling of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for handling this compound (CAS No. 42150-38-9), including personal protective equipment (PPE), operational procedures, and disposal plans. While a specific Safety Data Sheet (SDS) for this compound was not publicly available, the following recommendations are based on best practices for handling similar non-volatile, powdered laboratory chemicals and information on the related compound, L-carnitine.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling any chemical. Based on general laboratory safety standards, the following PPE is recommended when working with this compound in a powdered form.[1][2][3][4][5]

PPE CategoryItemSpecificationPurpose
Eye Protection Safety Glasses or GogglesANSI Z87.1 approvedProtects eyes from dust particles and potential splashes.[1][5]
Face ShieldWorn over safety glasses/gogglesRecommended when there is a significant risk of splashing or dust generation.[1]
Hand Protection Disposable Nitrile GlovesStandard laboratory gradeProvides a barrier against skin contact and contamination.[1][2][4]
Body Protection Laboratory CoatLong-sleevedProtects skin and personal clothing from spills and contamination.[1][4][5]
Respiratory Protection N95 Respirator or equivalentNIOSH approvedRecommended when handling the powder outside of a chemical fume hood or if dust generation is likely.[1]
Foot Protection Closed-toe ShoesSubstantial, non-perforatedProtects feet from spills and dropped objects.[1][4]

Experimental Protocols: Safe Handling and Disposal

Adherence to standardized laboratory protocols is crucial for minimizing exposure and ensuring a safe working environment.

Engineering Controls
  • Ventilation: Whenever possible, handle this compound within a certified chemical fume hood to minimize inhalation of any dust particles. If a fume hood is not available, ensure adequate general laboratory ventilation.[6][7]

  • Eye Wash Station and Safety Shower: Ensure that a properly functioning eye wash station and safety shower are readily accessible in the immediate work area.

Operational Plan: Step-by-Step Handling Procedure
  • Preparation:

    • Designate a specific area for handling the compound.

    • Ensure the work area is clean and uncluttered.

    • Assemble all necessary equipment and reagents before starting.

    • Put on all required personal protective equipment as outlined in the table above.

  • Weighing and Aliquoting:

    • To minimize dust, handle the solid material carefully.

    • Use a chemical fume hood or a balance with a draft shield.

    • Use a spatula to transfer the powder. Avoid pouring, which can create dust.

    • If preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • During the Experiment:

    • Keep containers with the compound closed when not in use.

    • Avoid contact with skin and eyes.[8]

    • If any material is spilled, follow the spill cleanup procedure outlined below.

  • Post-Experiment:

    • Clean the work area thoroughly.

    • Decontaminate any equipment used.

    • Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, then eye protection).

    • Wash hands thoroughly with soap and water after removing gloves.[6]

Spill Cleanup
  • Small Spills:

    • Alert others in the area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material suitable for chemical spills.

    • Carefully sweep the absorbed material into a designated chemical waste container.

    • Clean the spill area with a suitable solvent or detergent and water.

    • Dispose of all cleanup materials as hazardous waste.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your laboratory supervisor and institutional safety office.

    • Follow your institution's specific procedures for large chemical spills.

Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as chemical waste.

  • Waste Collection:

    • Collect all solid and liquid waste in clearly labeled, sealed, and appropriate chemical waste containers.

    • Do not mix with other incompatible waste streams.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."

  • Storage:

    • Store waste containers in a designated, well-ventilated, and secure secondary containment area while awaiting pickup.

  • Disposal:

    • Arrange for disposal through your institution's environmental health and safety office. Follow all local, state, and federal regulations for hazardous waste disposal.

Visual Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for safely handling this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_area Designate & Clean Work Area don_ppe Don PPE prep_area->don_ppe weigh Weigh Compound don_ppe->weigh dissolve Prepare Solution weigh->dissolve spill Spill? weigh->spill experiment Conduct Experiment dissolve->experiment dissolve->spill decontaminate Decontaminate Equipment experiment->decontaminate experiment->spill dispose_waste Dispose of Chemical Waste decontaminate->dispose_waste clean_area Clean Work Area dispose_waste->clean_area doff_ppe Doff PPE clean_area->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands cluster_prep cluster_prep cluster_handling cluster_handling cluster_cleanup cluster_cleanup spill->decontaminate No spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup Yes

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.